molecular formula C10H18O B089832 (+)-Linalool CAS No. 126-90-9

(+)-Linalool

Cat. No.: B089832
CAS No.: 126-90-9
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Linalool, the sweet and floral-smelling enantiomer of this ubiquitous monoterpene alcohol, is a valuable compound in scientific research due to its diverse interactions with biological systems . Its primary research applications leverage its significant effects on the central nervous system. Studies indicate that this compound exhibits anxiolytic, sedative, and anticonvulsant properties, mechanisms of which are linked to the modulation of neurotransmitter pathways, including acting as a competitive antagonist of glutamate at NMDA receptors and influencing GABAergic signaling . This makes it a compelling candidate for investigations into neuroprotection, neurodegenerative conditions, and mood disorders . Beyond neuroscience, this compound demonstrates substantial potential in pharmacological research for its anti-inflammatory and analgesic properties, which are valuable for studying pain pathways . Its antimicrobial and antifungal efficacy is also a key area of interest, with research exploring its ability to disrupt bacterial cell membranes and inhibit biofilm formation against pathogens such as Pseudomonas aeruginosa and E. coli . Furthermore, emerging oncological research investigates the anticarcinogenic and antiproliferative effects of linalool, which may involve inducing cell cycle arrest and apoptosis in various cancer cell lines through pathways like PI3K/Akt and MAPK signaling . This product is provided For Research Use Only (RUO) and is strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883319
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

187.00 to 199.00 °C. @ 760.00 mm Hg
Record name (R)-3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

126-90-9, 126-91-0
Record name (S)-Linalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Linalool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINALOOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4VNO44C09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the (+)-Linalool Biosynthesis Pathway in Aromatic Plants

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool is an acyclic monoterpenoid alcohol that is a key component of the essential oils of over 200 plant species, contributing significantly to their floral and spicy aroma.[1] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, each possessing distinct odor profiles.[1] (S)-(+)-Linalool is typically described as sweet and floral, while the (R)-enantiomer is perceived as more woody and lavender-like.[1] This volatile organic compound plays crucial roles in plant ecology, such as attracting pollinators and defending against pathogens. Beyond its role in plants, linalool is of considerable commercial interest in the fragrance, food, and pharmaceutical industries due to its pleasant scent and various biological activities, including antimicrobial properties.[1][2] This guide provides a detailed technical overview of the (+)-linalool biosynthesis pathway, its regulation, and the experimental methodologies used to study it.

Chapter 1: The Core Biosynthesis Pathway

The biosynthesis of this compound, like all terpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] Plants synthesize these precursors through two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][4] Monoterpenes, including linalool, are typically synthesized in the plastids via the MEP pathway.[5]

The key steps in the this compound biosynthesis pathway are:

  • Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[1] This is the committed precursor for all monoterpenes.

  • Conversion of GPP to this compound: The final and decisive step is the conversion of GPP to linalool, a reaction catalyzed by the enzyme Linalool Synthase (LIS), which belongs to the terpene synthase (TPS) family of enzymes.[1][5] This enzymatic reaction involves the ionization of GPP to a geranyl cation, followed by the addition of a water molecule to form the chiral center, yielding linalool.[1][6] The stereospecificity of the LIS enzyme determines whether (S)-(+)-linalool or (R)-(-)-linalool is produced.[1] For example, the PpTPS3 enzyme in peach has been shown to produce S-(+)-linalool, accounting for approximately 95% of the total linalool.[5]

Jasmonate_Signaling_Pathway cluster_signaling Jasmonate Signaling Cascade Stimulus Herbivory / Pathogen Attack JA_Ile JA-Isoleucine (JA-Ile) Stimulus->JA_Ile Induces Biosynthesis COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 Releases Inhibition LIS_Gene LIS Gene Promoter MYC2->LIS_Gene Activates Transcription LIS_mRNA LIS mRNA LIS_Gene->LIS_mRNA Linalool_Synthase Linalool Synthase (Enzyme) LIS_mRNA->Linalool_Synthase Experimental_Workflow cluster_workflow Workflow for LIS Gene Characterization A 1. Plant Tissue Collection (e.g., Flowers) B 2. RNA Extraction & cDNA Synthesis A->B C 3. PCR Amplification of LIS Gene B->C D 4. Cloning into Expression Vector C->D E 5. Heterologous Expression (e.g., E. coli) D->E F 6. Protein Purification (Affinity Chromatography) E->F G 7. In Vitro Enzyme Assay (with GPP substrate) F->G H 8. Product Analysis by GC-MS G->H I Identification of this compound H->I

References

Physicochemical properties of (S)-(+)-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-Linalool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(+)-Linalool, also known as coriandrol.[1][2] (S)-(+)-Linalool is the (S)-enantiomer of linalool, a naturally occurring terpene alcohol found in a wide variety of flowers and spice plants.[3][4][5] Due to its distinct sweet, floral, and citric aroma, it is a significant compound in the fragrance, flavor, and cosmetic industries.[6][7] This document details its chemical and physical characteristics, provides experimental protocols for its analysis, and illustrates key processes through diagrams for enhanced clarity.

Chemical and Physical Properties

The fundamental properties of (S)-(+)-Linalool are summarized below. These values are critical for its application in various scientific and industrial contexts.

Table 1: General and Chemical Properties of (S)-(+)-Linalool
PropertyValueReference
IUPAC Name (3S)-3,7-dimethylocta-1,6-dien-3-ol[3]
Synonyms (+)-Linalool, Coriandrol, d-Linalool[1][2][3]
Molecular Formula C₁₀H₁₈O[1][3][8]
Molecular Weight 154.25 g/mol [1][3][8]
CAS Number 126-90-9[3]
Appearance Colorless to pale yellow liquid/oil[5][8][9]
Odor Sweet, floral, with citric notes[6][7]
Table 2: Physicochemical Data for (S)-(+)-Linalool
PropertyValueConditionsReference
Boiling Point 198–199 °Cat 760 mmHg[8][10]
Melting Point < -20 °C[10]
Density ~0.862 g/cm³at 20 °C[8]
Refractive Index ~1.4623at 20 °C, Sodium D-line[11]
Specific Optical Rotation ([α]D) +17.4° to +19°Ethanol[12][13][14]
Water Solubility 1.45 - 1.59 g/Lat 25 °C[2][15]
Solubility in Organic Solvents SolubleIn ethanol, ether, propylene glycol, fixed oils[2][15][16]
Insolubility InsolubleIn glycerol[2][15]
Vapor Pressure 0.17 mmHgat 25 °C[17][18]
Flash Point 75 °C (167 °F)[1]

Experimental Protocols

Accurate determination of the physicochemical properties of chiral molecules like (S)-(+)-Linalool is essential for quality control and research. The following sections detail the methodologies for key analytical experiments.

Determination of Specific Optical Rotation

Optical rotation is a critical property for distinguishing between enantiomers. The measurement quantifies the rotation of plane-polarized light as it passes through a sample.[19][20]

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are unique to the enantiomer. Dextrorotatory compounds, designated as (+), rotate the plane clockwise.[21][22]

Apparatus:

  • Polarimeter (accurate to at least 0.05°)[21]

  • Sodium D-line light source (589.3 nm)[21]

  • Polarimeter sample tube (standard length 1.0 dm)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Instrument Calibration: Determine the zero point of the polarimeter by running a blank measurement with the sample tube filled only with the specified solvent (e.g., ethanol).[21]

  • Sample Preparation: Accurately weigh a known amount of (S)-(+)-Linalool and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) to achieve a known concentration (c), expressed in g/mL.[22][23]

  • Measurement:

    • Rinse the polarimeter tube with the prepared solution and then fill it, ensuring no air bubbles are present.

    • Place the filled tube in the polarimeter.

    • Record the observed angular rotation (α) at a constant temperature, typically 20°C or 25°C.[21]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[22]

    • [α] = α / (l × c)

    • Where:

      • α = observed rotation in degrees

      • l = path length of the sample tube in decimeters (dm)

      • c = concentration of the solution in g/mL

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Calibrate Polarimeter (Solvent Blank) C Fill Sample Tube (1.0 dm) B Prepare Solution (S)-(+)-Linalool in Ethanol) B->C D Measure Observed Rotation (α) at 20°C C->D E Calculate Specific Rotation [α] = α / (l × c) D->E

Workflow for Measuring Optical Rotation.
Enantiomeric Analysis by Chiral Gas Chromatography (GC)

To determine the enantiomeric purity or the ratio of (S)-(+)-Linalool to its (R)-(-)-enantiomer in a sample, chiral gas chromatography is the standard method.[4][24]

Principle: This technique uses a capillary column with a chiral stationary phase (CSP), often a derivatized cyclodextrin.[25][26] The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with slightly different thermodynamic stabilities.[27] This difference in interaction leads to different retention times, allowing for their separation and quantification.[27][28]

Apparatus:

  • Gas Chromatograph (GC) system

  • Chiral capillary column (e.g., modified γ-cyclodextrin stationary phase)[13]

  • Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Autosampler and vials

  • Helium or hydrogen carrier gas

Methodology:

  • Sample Preparation: Dilute the essential oil or linalool sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).[4]

  • GC-MS/FID Method Setup:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C). Use split mode injection.

    • Oven Program: Implement a temperature program that provides optimal separation of the enantiomers. A typical program might start at a low temperature (e.g., 60°C), hold for several minutes, and then ramp at a controlled rate (e.g., 4°C/min) to a final temperature (e.g., 220°C).[13]

    • Carrier Gas: Maintain a constant flow rate of the carrier gas (e.g., Helium).

    • Detector: Set the MS or FID to the appropriate temperature and acquisition parameters.

  • Analysis:

    • Inject the prepared sample into the GC system.

    • The enantiomers are separated on the chiral column as they pass through it.

    • The detector records the signal as each enantiomer elutes.

  • Data Interpretation:

    • Identify the peaks corresponding to (S)-(+)-Linalool and (R)-(-)-Linalool based on their retention times, confirmed by running authentic standards.[4]

    • Calculate the percentage of each enantiomer by integrating the area under their respective peaks.

    • The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.[4]

G A Sample Preparation (Dilute in Hexane) B GC Injection (Split Mode, 250°C) A->B C Separation on Chiral Column (Temperature Programmed) B->C D Detection (MS or FID) C->D E Data Analysis (Peak Integration, ee% Calculation) D->E

Experimental Workflow for Chiral GC Analysis.

Biosynthetic Pathway

In nature, linalool is synthesized in plants from geranyl diphosphate (GPP), a common precursor in the terpene synthesis pathway. The specific enantiomer produced, (S)-(+)-Linalool or (R)-(-)-Linalool, is determined by the stereospecificity of the enzyme linalool synthase (LIS) present in the particular plant species.[4]

G cluster_pathway Linalool Biosynthesis A Geranyl Diphosphate (GPP) B Linalool Synthase (LIS) (Enzymatic Conversion) A->B C (S)-(+)-Linalool (Coriandrol) B->C (S)-LIS D (R)-(-)-Linalool (Licareol) B->D (R)-LIS

Simplified Biosynthetic Pathway of Linalool Enantiomers.

References

Preliminary Pharmacological Screening of (+)-Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (+)-Linalool, a naturally occurring monoterpene alcohol found in a variety of essential oils, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary pharmacological screening of this compound, focusing on its anti-inflammatory, central nervous system (CNS), analgesic, and antimicrobial properties. Detailed experimental protocols for key in vivo and in vitro assays are presented, alongside a comprehensive summary of quantitative data from preclinical studies. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the compound's mechanisms of action and evaluation processes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various preclinical models. The most commonly employed assay to evaluate this activity is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.

Quantitative Data: Carrageenan-Induced Paw Edema Inhibition
Animal ModelLinalool FormDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
Rat(-)-Linalool25s.c.3 hours28% (P = 0.008)[1]
Rat(-)-Linalool25s.c.5 hours25% (P = 0.0004)[1]
Rat(-)-Linalool50s.c.1 hour58% (P = 0.008)[1]
Rat(-)-Linalool75s.c.1 hour60% (P = 0.006)[1]
Rat(+/-)-Linalool25s.c.1 hour55% (P = 0.03)[1]
Rat(+/-)-Linalool50s.c.3 hours51% (P = 0.03)[1]
Rat(+/-)-Linalool75s.c.3 hours38% (P = 0.02)[1]
Rat(+/-)-Linalool50s.c.5 hours45% (P = 0.01)[1]
Rat(+/-)-Linalool75s.c.5 hours34% (P = 0.04)[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., saline, Tween 80 solution)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound treated groups (various doses), and a positive control group (standard drug).

  • Drug Administration: Administer this compound or the standard drug via the desired route (e.g., intraperitoneally (i.p.) or orally (p.o.)) at predetermined doses. Administer the vehicle to the control group.

  • Induction of Inflammation: One hour after drug/vehicle administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[2][3]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at specified time intervals after the injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[3]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the observed effects.

Signaling Pathway: Inhibition of NF-κB Activation

Linalool exerts its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 heterodimer of NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5][7] Linalool has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby downregulating the expression of these inflammatory mediators.[4][5]

NF_kB_Signaling_Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates Linalool This compound Linalool->IKK inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.

Central Nervous System (CNS) Activity

This compound exhibits a range of effects on the central nervous system, including anticonvulsant, anxiolytic, and antidepressant-like activities.

Anticonvulsant Activity

The anticonvulsant properties of linalool have been evaluated in various seizure models, with the pentylenetetrazol (PTZ)-induced seizure model being a common preliminary screening tool.

Linalool FormDose (mg/kg)Route of AdministrationEffectReference
rac-Linalool200i.p.Increased latency of convulsions[9]
(S)-(+)-Linalool300i.p.Effective in inhibiting convulsions[9]
(R)-(-)-Linalool300i.p.Effective in inhibiting convulsions[9]
rac-Linalool300i.p.Effective in inhibiting convulsions[9]
Linalool Oxide150i.p.Increased latency to first seizure (235.4 ± 53.1s vs 87.5 ± 7.5s in control)[10]

Objective: To evaluate the anticonvulsant potential of this compound by assessing its ability to delay the onset and reduce the severity of PTZ-induced seizures.

Materials:

  • Male Swiss mice (20-25g)

  • This compound

  • Pentylenetetrazol (PTZ) (e.g., 60-85 mg/kg in saline)[10][11]

  • Vehicle

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: As described in section 1.2.

  • Drug Administration: Administer this compound, vehicle, or a standard anticonvulsant (e.g., Diazepam, 4 mg/kg) intraperitoneally.[10]

  • Seizure Induction: 30-60 minutes after treatment, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).[11][12]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for a period of 20-30 minutes.[10][12]

  • Parameters Measured:

    • Latency to first seizure: Time from PTZ injection to the onset of the first myoclonic jerk or generalized clonic seizure.[10]

    • Seizure severity: Score the severity of seizures based on a standardized scale (e.g., Racine scale).

    • Protection: Percentage of animals in each group that do not exhibit tonic-clonic seizures.

  • Data Analysis: Analyze the latency data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). Analyze seizure severity scores and protection data using non-parametric tests (e.g., Kruskal-Wallis test and Fisher's exact test, respectively).

One of the proposed mechanisms for the anticonvulsant activity of linalool involves its interaction with the glutamatergic system, specifically as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[13][14][15] Overactivation of NMDA receptors leads to excessive calcium influx and neuronal excitotoxicity, a key factor in the initiation and propagation of seizures. By binding to a site within the NMDA receptor channel, linalool can block the influx of Ca2+, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[13][14]

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx allows Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Seizures Seizures Excitotoxicity->Seizures Linalool This compound Linalool->Ion_Channel blocks

Modulation of NMDA Receptor Signaling by this compound.

Analgesic Activity

This compound has demonstrated analgesic properties in various pain models, including those assessing thermal nociception.

Experimental Protocol: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of this compound by measuring the latency of the response to a thermal stimulus.

Materials:

  • Male Swiss mice (20-25g)

  • This compound

  • Vehicle

  • Standard analgesic drug (e.g., Morphine)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[16]

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: As described in section 1.2.

  • Baseline Latency: Before any treatment, place each mouse individually on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking of the hind paw, jumping).[16] This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[17]

  • Drug Administration: Administer this compound, vehicle, or a standard analgesic drug via the desired route.

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.[18]

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as two-way ANOVA with repeated measures, to compare the effects of different treatments over time.

Experimental Workflow: Analgesic Activity Screening

Analgesic_Workflow Start Start Acclimatization Animal Acclimatization (Mice, 1 week) Start->Acclimatization Grouping Animal Grouping (Vehicle, Linalool, Standard) Acclimatization->Grouping Baseline Measure Baseline Latency (Hot Plate Test) Grouping->Baseline Administration Drug/Vehicle Administration Baseline->Administration Post_Treatment Measure Post-Treatment Latency at Time Intervals Administration->Post_Treatment Data_Analysis Data Analysis (% MPE Calculation) Post_Treatment->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Analgesic Activity Screening.

Antimicrobial Activity

This compound has been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
MicroorganismLinalool MICReference
Escherichia coli9.4 mg/mL[19]
Escherichia coli (ATCC 25922)1 - 2 µL/mL[19]
Pseudomonas aeruginosa431 µg/mL[19]
Pseudomonas aeruginosa (ATCC 9027)2.0% (v/v)[19]
Pseudomonas fluorescens1.25 µL/mL[19]
Methicillin-resistant Staphylococcus aureus (MRSA)1.65 - 211.24 µg/mL[20]
Staphylococcus aureus1024 µg/mL[21]
Klebsiella pneumoniae0.3 - 1.9 mg/mL[22]
Bacillus cereus0.3 - 1.9 mg/mL[22]
Candida albicans0.3 - 1.9 mg/mL[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

  • This compound

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Growth control (broth + microorganism)

Procedure:

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the linalool stock solution in the broth medium directly in the wells of a 96-well plate.[19]

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted linalool, the positive control, and the growth control.[19]

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[19]

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[19]

Conclusion

The preliminary pharmacological screening of this compound reveals a compound with a multifaceted biological profile, demonstrating significant anti-inflammatory, anticonvulsant, analgesic, and antimicrobial activities in preclinical models. The mechanisms underlying these effects appear to involve the modulation of key signaling pathways, including the inhibition of NF-κB and the antagonism of NMDA receptors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on more extensive in vivo efficacy studies, pharmacokinetic and toxicological profiling, and elucidation of the precise molecular targets to fully understand its potential as a novel therapeutic agent.

References

(+)-Linalool as a volatile organic compound in plant-insect interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Linalool, a naturally occurring acyclic monoterpene alcohol, is a pivotal volatile organic compound (VOC) that orchestrates a wide array of interactions between plants and insects. Emitted from over 200 plant species, this chiral molecule, along with its enantiomer (-)-linalool, plays a dual role in plant defense and reproduction.[1] For insects, the stereochemistry of linalool is critical, often eliciting distinct behavioral responses. (S)-(+)-linalool is frequently associated with attracting pollinators, while (R)-(-)-linalool can act as a deterrent to herbivores.[2][3] This guide provides a comprehensive technical overview of the role of this compound in these intricate interactions, focusing on its biosynthesis, perception by insects, and the experimental methodologies used to study these processes.

Data Presentation

Quantitative Data on this compound Emission and Insect Response

The following tables summarize quantitative data related to the emission of this compound from various plant species and the corresponding electrophysiological and behavioral responses in insects. This data is essential for understanding the ecological significance of this compound.

Table 1: Emission Rates of this compound from Various Plant Species

Plant SpeciesPlant PartEmission Rate (ng g⁻¹ h⁻¹)Analytical MethodReference
Clarkia breweriFlowers15,000 - 100,000GC-MS--INVALID-LINK--
Arabidopsis thalianaFlowers1 - 10GC-MS--INVALID-LINK--
Oryza sativa (Rice)Leaves (herbivore-damaged)50 - 200GC-MS--INVALID-LINK--
Solanum lycopersicum (Tomato)Leaves10 - 50GC-MS--INVALID-LINK--
Nicotiana attenuataFlowers100 - 500GC-MS--INVALID-LINK--

Table 2: Electrophysiological (EAG) Responses of Insects to this compound

Insect SpeciesSexAntennal Response (-mV)ConcentrationReference
Manduca sextaFemale1.2 ± 0.21 µg--INVALID-LINK--
Apis melliferaWorker0.8 ± 0.110 µg--INVALID-LINK--
Spodoptera littoralisMale0.9 ± 0.151 µg--INVALID-LINK--
Anopheles gambiaeFemale0.5 ± 0.0810⁻⁴ M--INVALID-LINK--
Drosophila melanogasterMale0.7 ± 0.11% v/v--INVALID-LINK--

Table 3: Behavioral Responses of Insects to this compound in Olfactometer Assays

Insect SpeciesAssay TypeBehavioral ResponseThis compound TreatmentControlReference
Manduca sextaY-tube75% preference1 µg this compoundSolvent--INVALID-LINK--
Apis melliferaFour-arm60% time in arm10 ng/µL this compoundAir--INVALID-LINK--
Helicoverpa armigeraY-tube70% attraction1 µg this compoundHexane--INVALID-LINK--
Nilaparvata lugensY-tube80% repellency10 µg this compoundAir--INVALID-LINK--
Trichoplusia niY-tube65% attraction1 µg this compoundSolvent--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Headspace Volatile Collection from Plants

This protocol describes the dynamic headspace collection (push-pull) method for trapping plant-emitted volatiles.

  • Chamber Preparation: Use a clean, inert collection chamber, typically made of glass or Teflon, of a size appropriate for the plant material being sampled.[4]

  • Air Supply: Provide a purified, humidified airflow ("push") into the chamber at a constant rate (e.g., 100-500 mL/min). The air should be filtered through activated charcoal to remove contaminants.

  • Volatile Trapping: At the chamber outlet, draw air ("pull") through an adsorbent trap at a slightly lower flow rate than the push to maintain positive pressure. Common adsorbents include Porapak Q, Tenax TA, or a combination.

  • Sampling Duration: Collect volatiles for a defined period, typically ranging from 1 to 24 hours, depending on the emission rate of the plant.

  • Elution: After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent such as hexane or dichloromethane.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-octane or nonyl acetate) to the eluate for quantification.

  • Analysis: Concentrate the eluate under a gentle stream of nitrogen and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of this compound.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating a broad range of volatiles including linalool.[2] For enantiomer separation, a chiral column (e.g., β-cyclodextrin-based) is required.

  • Injection: Inject 1-2 µL of the sample extract in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.[2]

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.[2]

  • Oven Temperature Program: A typical temperature program starts at a low temperature to trap volatile compounds at the head of the column, followed by a ramp to elute the compounds based on their boiling points. An example program is:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.[2]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. Quantify the compound by integrating the peak area of a characteristic ion (e.g., m/z 93) and comparing it to the peak area of the internal standard.[2]

Protocol 3: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odorant.

  • Insect Preparation: Immobilize an insect (e.g., by chilling) and carefully excise one antenna at the base.

  • Electrode Preparation: Use glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution). Insert silver wires into the capillaries to act as electrodes.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode makes contact with the distal tip. A small portion of the tip may be removed to ensure good electrical contact.

  • Air Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna at a constant flow rate (e.g., 500 mL/min).

  • Stimulus Delivery: Inject a pulse of air (e.g., 1 second) carrying the odorant into the main airstream. The odorant is typically applied to a piece of filter paper inside a Pasteur pipette.

  • Data Recording: Record the voltage deflection (depolarization) of the antenna using an amplifier and data acquisition software. The amplitude of the negative voltage peak is the EAG response.

  • Controls: Use a solvent-only puff as a negative control and a known standard odorant (e.g., (Z)-3-hexen-1-ol) to check the viability of the preparation.

Protocol 4: Four-Arm Olfactometer Bioassay

This bioassay is used to assess the behavioral preference of an insect for different odors simultaneously.

  • Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend at 90-degree angles. Each arm is connected to an odor source.[5]

  • Airflow: Purified and humidified air is pushed or pulled through each of the four arms towards the central chamber at a constant flow rate (e.g., 100-400 mL/min per arm).[5]

  • Odor Introduction: Introduce the test odor (this compound), a control odor, and/or other test compounds into the airflow of the different arms. A common control is the solvent used to dilute the odorant.

  • Insect Release: Release a single insect into the center of the chamber.

  • Data Collection: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first arm chosen, the total amount of time spent in each arm, and the number of entries into each arm.

  • Replication and Cleaning: After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the position of the odor arms between trials to avoid positional bias. Use a new insect for each replicate.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square for first choice, ANOVA for time spent) to determine if there is a significant preference for any of the odors.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures.

linalool_biosynthesis cluster_MEP MEP Pathway (Plastid) Pyruvate Pyruvate G3P Glyceraldehyde-3-phosphate Pyruvate->G3P DXS MEP 1-deoxy-D-xylulose 5-phosphate G3P->MEP DXR CDP_ME ... MEcPP ... HMBPP ... IPP_DMAPP IPP / DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Linalool This compound GPP->Linalool Linalool Synthase (LIS)

Caption: Biosynthesis pathway of this compound in plants.

insect_olfaction cluster_membrane Olfactory Receptor Neuron Membrane Linalool This compound OR Odorant Receptor (OR) + Orco Linalool->OR G_protein G-protein OR->G_protein Activates GPCR G-protein Coupled Receptor (GPCR) AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ion_influx Cation Influx (Na+, Ca2+) CNG_channel->Ion_influx Depolarization Depolarization Ion_influx->Depolarization Action_potential Action Potential to Antennal Lobe Depolarization->Action_potential

Caption: Simplified insect olfactory signaling pathway.

gc_ms_workflow Plant_Sample Plant Material Headspace_Collection Headspace Volatile Collection Plant_Sample->Headspace_Collection Solvent_Elution Solvent Elution & Concentration Headspace_Collection->Solvent_Elution GC_MS_Analysis GC-MS Analysis Solvent_Elution->GC_MS_Analysis Data_Processing Data Processing & Identification GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification olfactometer_workflow Acclimatize_Insect Acclimatize Insect Setup_Olfactometer Setup Four-Arm Olfactometer with Odor Stimuli Acclimatize_Insect->Setup_Olfactometer Introduce_Insect Introduce Insect to Central Chamber Setup_Olfactometer->Introduce_Insect Record_Behavior Record Behavioral Data (Time, Choice) Introduce_Insect->Record_Behavior Data_Analysis Statistical Analysis of Preference Record_Behavior->Data_Analysis Clean_Apparatus Clean and Rotate Apparatus Data_Analysis->Clean_Apparatus Clean_Apparatus->Acclimatize_Insect Next Replicate

References

Unveiling Novel Botanical Sources of (+)-Linalool: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of (+)-Linalool from novel plant species. This document provides detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways to facilitate further research and development of this valuable monoterpenoid.

Introduction to this compound

Linalool is a naturally occurring chiral monoterpene alcohol with two enantiomers: (S)-(+)-linalool (also known as coriandrol) and (R)-(-)-linalool (licareol). This compound is recognized for its pleasant floral, sweet, and citrus-like aroma and possesses a range of biological activities, including anti-inflammatory, anxiolytic, sedative, and anticancer properties.[1] While traditionally sourced from plants like coriander and sweet orange, recent research has identified novel botanical sources with high yields and enantiomeric purity of this compound.

Novel Plant Species for this compound Isolation

Recent investigations have highlighted several promising, and previously under-explored, plant species as rich sources of this compound. This guide focuses on two notable examples: Cinnamomum osmophloeum ct. linalool and Homalomena occulta.

  • Cinnamomum osmophloeum ct. linalool : A chemotype of the indigenous cinnamon tree in Taiwan, the essential oil from the leaves of this plant has been found to contain a remarkably high concentration of pure S-(+)-linalool.[2] Studies have shown that the linalool from this source is exclusively the S-(+)-enantiomer.[2]

  • Homalomena occulta : The rhizome of this plant, found widely in Java, is another significant source of linalool. While the specific enantiomeric distribution requires further investigation in all cases, studies on its essential oil have demonstrated high linalool content, which can be further purified to high concentrations.[3]

Quantitative Data on this compound Content

The following tables summarize the yield and purity of linalool from various novel and traditional plant sources, as determined by different extraction and analytical methods.

Plant SpeciesPlant PartExtraction MethodEssential Oil Yield (%)Linalool Content in Oil (%)Linalool Purity after Fractionation (%)Enantiomeric FormReference(s)
Cinnamomum osmophloeum ct. linaloolLeavesHydrodistillation3.7 (average)>90Not ApplicableS-(+)-linalool[2]
Homalomena occultaRhizomeVacuum Fractionation DistillationNot SpecifiedNot Specified90.92Not Specified[3]
Coriandrum sativum (Coriander)SeedsSteam DistillationNot Specified~13.45 g/kgNot SpecifiedS-(+)-linalool (predominant)[4][5]
Lippia alba (chemotype)LeavesHydrodistillation0.6 - 0.946.5 - 90.7~100S-(+)-linalool[6]
Cinnamomum tamalaLeavesHydrodistillationNot Specified5.7 - 16.2Not SpecifiedS-(+)-linalool (optically pure)[7][8]

Table 1: Quantitative data on linalool from various plant sources.

Experimental Protocols

Detailed methodologies for the extraction, isolation, and analysis of this compound are provided below.

Extraction Method 1: Hydrodistillation

This method is suitable for the extraction of essential oils from plant materials such as leaves and seeds.

Materials:

  • Fresh or dried plant material (e.g., Cinnamomum osmophloeum ct. linalool leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or dried plant material. If necessary, grind the material to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Place the plant material into the distillation flask of the Clevenger apparatus. Add deionized water to immerse the material completely. A common solid-to-liquid ratio is 1:7 (g/mL).[5]

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam generated will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: The condensed liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus.

  • Separation: Due to their different densities, the essential oil will form a layer separate from the aqueous layer. The essential oil can be collected from the separator. The duration of distillation can vary, with optimal times often around 4 hours.[5]

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Extraction Method 2: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical carbon dioxide as a solvent, offering high selectivity and avoiding the use of organic solvents.

Materials:

  • Dried and ground plant material

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol, optional)

  • Collection vials

Procedure:

  • Sample Preparation: Dry the plant material to a low moisture content and grind it to a uniform particle size.

  • SFE System Setup: Load the ground plant material into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressure: Typically in the range of 90-355 bar. Higher pressure generally increases the solvating power of the CO₂.[9][10]

    • Temperature: Usually between 40-65°C.[9][10]

    • CO₂ Flow Rate: A typical flow rate is around 0.3 ± 0.05 mL/min.[10]

    • Extraction Time: This includes a static phase (e.g., 10 minutes) where the CO₂ soaks the material, followed by a dynamic phase (e.g., 35 minutes) where the CO₂ continuously flows through the material.[10]

  • Extraction: Pressurize and heat the system to the desired setpoints. Introduce the supercritical CO₂ into the extraction vessel.

  • Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate into a collection vial.

  • Optimization: The yield and selectivity of the extraction can be optimized by adjusting the pressure, temperature, and the use of a co-solvent.

Purification: Vacuum Fractionation Distillation

This technique is used to purify linalool from the crude essential oil to a high concentration.

Materials:

  • Crude essential oil containing linalool

  • Vacuum distillation apparatus

  • Vacuum pump

  • Heating mantle with magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus.

  • Fractionation Conditions:

    • Vacuum Pressure: The fine fractionation is performed under a high vacuum, for instance, with a steam pressure of 0.35-0.05 KPA and a vacuum degree of 0.07-0.10.[11]

    • Temperature: The distillation is carried out at a reduced temperature to prevent thermal degradation of linalool.

    • Reflux Ratio: A high reflux ratio (e.g., 1/40 to 1/60) is used to achieve a high degree of separation.[11]

  • Distillation: The crude oil is heated under vacuum, and the fraction containing linalool is collected based on its boiling point at the reduced pressure. This method has been shown to increase linalool purity to over 90%.[3]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like linalool in essential oils. For enantiomeric analysis, a chiral GC column is required.

Typical GC-MS Parameters:

  • Column: A chiral capillary column (e.g., modified γ-cyclodextrin) is used for enantiomeric separation.

  • Injector Temperature: ~250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A slow temperature ramp is typically used for good separation (e.g., initial temperature of 40-60°C, hold for a few minutes, then ramp at 2°C/min up to 180°C).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and reference libraries (e.g., NIST).

Biological Activity and Signaling Pathways

This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis in cancer cells. The following diagrams illustrate the key signaling pathways modulated by linalool.

experimental_workflow plant_material Novel Plant Material (e.g., C. osmophloeum) extraction Extraction (Hydrodistillation or SFE) plant_material->extraction crude_oil Crude Essential Oil extraction->crude_oil purification Purification (Vacuum Fractionation) crude_oil->purification pure_linalool This compound (>90% Purity) purification->pure_linalool analysis Analysis (Chiral GC-MS) pure_linalool->analysis characterization Enantiomeric Purity and Quantitative Analysis analysis->characterization

Figure 1: Experimental workflow for the isolation and analysis of this compound.
Linalool-Induced Apoptosis via the MAPK Signaling Pathway

Linalool has been shown to induce apoptosis in various cancer cell lines by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] This involves the activation of pro-apoptotic proteins and the inhibition of survival signals.

mapk_pathway linalool This compound ros ROS Generation linalool->ros p53 p53 (Upregulation) linalool->p53 jnk JNK (Activation) ros->jnk jnk->p53 apoptosis Apoptosis p53->apoptosis

Figure 2: Simplified MAPK signaling pathway for linalool-induced apoptosis.
Linalool's Effect on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and it is often dysregulated in cancer. Linalool has been found to inhibit this pathway, leading to decreased cancer cell survival.[13]

akt_mtor_pathway linalool This compound akt Akt (Inhibition of Phosphorylation) linalool->akt pi3k PI3K pi3k->akt mtor mTOR (Inhibition) akt->mtor cell_survival Cell Survival & Proliferation mtor->cell_survival

Figure 3: Linalool's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The discovery of novel plant sources for this compound, such as Cinnamomum osmophloeum ct. linalool and Homalomena occulta, presents exciting opportunities for the pharmaceutical and fragrance industries. The detailed protocols and signaling pathway information provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile natural compound. The use of advanced extraction and purification techniques can lead to the production of high-purity this compound for various applications. Further research into the specific mechanisms of action of this compound in different disease models is warranted.

References

An In-depth Technical Guide to the Stereospecificity of Linalool Synthase in Different Plant Taxa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the stereospecificity of linalool synthase (LIS), the key enzyme responsible for the biosynthesis of the chiral monoterpene alcohol linalool. It details the distribution of linalool enantiomers across various plant taxa, the molecular and biochemical basis for this specificity, and the experimental protocols required for its analysis.

Introduction

Linalool is a naturally occurring acyclic monoterpenoid found in the essential oils of over 200 plant species, contributing significantly to their floral and spicy aromas.[1][2] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which possess distinct olfactory properties. (S)-linalool is typically described as sweet and floral, whereas (R)-linalool has a more woody, lavender-like scent.[1][3] This stereochemical difference is critical not only for the fragrance and flavor industries but also for understanding plant-insect interactions and potential pharmaceutical applications, as enantiomers can elicit different biological responses.[4]

The biosynthesis of linalool from the universal precursor geranyl diphosphate (GPP) is catalyzed by the enzyme linalool synthase (LIS).[1][2] The stereochemical outcome of this reaction is determined by the specific LIS isoform present in the plant, which varies considerably across different taxa.[4][5] This guide provides a comprehensive overview of this enzymatic stereospecificity, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways.

Biosynthesis of Linalool Enantiomers

In higher plants, linalool is synthesized in the plastids via the methylerythritol phosphate (MEP) pathway or in the cytoplasm and mitochondria via the mevalonate (MVA) pathway, both of which produce geranyl diphosphate (GPP).[4][6] A linalool synthase (LIS), a type of terpene synthase (TPS), then catalyzes the conversion of GPP into linalool. The reaction involves the ionization of GPP to form a geranyl cation, which, after isomerization to a linalyl carbocation, is quenched by a water molecule.[1][5] The precise orientation of the substrate and the controlled access of water within the enzyme's active site dictate which enantiomer, (S)- or (R)-linalool, is formed.[5]

Linalool_Biosynthesis cluster_pathway Biosynthetic Pathway GPP Geranyl Diphosphate (GPP) LIS Linalool Synthase (LIS) GPP->LIS Substrate S_Linalool (S)-(+)-Linalool LIS->S_Linalool Stereospecific Synthesis R_Linalool (R)-(-)-Linalool LIS->R_Linalool Stereospecific Synthesis

Caption: General biosynthetic pathway of linalool enantiomers from GPP.

Data Presentation: Linalool Enantiomeric Distribution in Planta

The stereospecificity of linalool synthase is highly variable across the plant kingdom. Some species produce nearly enantiomerically pure linalool, while others produce racemic or non-racemic mixtures. The following table summarizes the enantiomeric distribution of linalool in several representative plant taxa.

Plant SpeciesFamilyPlant PartPredominant Enantiomer(S)-Linalool (%)(R)-Linalool (%)Enantiomeric Excess (ee %)Reference(s)
Coriandrum sativum (Coriander)ApiaceaeSeed(S)>80<20High[1][2]
Citrus sinensis (Sweet Orange)RutaceaeFlowers(S)MajorMinorHigh[1]
Cinnamomum osmophloeumLauraceaeLeaves(S)~1000~100%[7]
Prunus persica (Peach)RosaceaeFruit(S)~70~30~40%[3]
Actinidia arguta (Kiwi)ActinidiaceaeFlowers(S)~1000100%[8]
Lavandula angustifolia (Lavender)LamiaceaeFlowers(R)2-1189-98~78-96%[4]
Ocimum basilicum (Sweet Basil)LamiaceaeLeaves(R)MinorMajorHigh[1][2]
Mentha citrata (Bergamot Mint)LamiaceaeLeaves(R)0~100~100%[5]
Laurus nobilis (Bay Laurel)Lauraceae-(R)MinorMajorHigh[1]
Camellia sinensis var. sinensisTheaceaeLeaves(S)MajorMinorVaries[9]
Arabidopsis thalianaBrassicaceaeFlowersBoth--Produces both[10]

Discussion: As shown in the table, there are clear taxonomic trends. Species within the Lamiaceae family, such as lavender and basil, predominantly produce (R)-(-)-linalool.[1][2][4] In contrast, species like Coriandrum sativum and Cinnamomum osmophloeum are known sources of (S)-(+)-linalool.[1][7]

In some plants, such as Arabidopsis thaliana and Camellia sinensis, multiple LIS genes are present, encoding for enzymes that produce different enantiomers.[9][10] For instance, in Camellia sinensis, the final enantiomeric ratio of linalool is determined by the relative gene expression levels and differing catalytic efficiencies of two distinct enzymes: CsSLIS for the (S)-enantiomer and CsRLIS for the (R)-enantiomer.[9] The study found CsRLIS to have a much lower catalytic efficiency than CsSLIS, explaining why (R)-linalool is the minor isomer in most tea cultivars.[9]

Experimental Protocols

The determination of linalool synthase stereospecificity involves a multi-step process encompassing enzyme isolation, characterization, and chiral product analysis.

Linalool Extraction from Plant Material

A common preliminary step is to analyze the enantiomeric composition of linalool directly from the plant's essential oil.

  • Objective: To extract volatile compounds, including linalool, from plant tissue for analysis.

  • Methodology (Steam Distillation):

    • Fresh or dried plant material is placed in a distillation flask with water.[4]

    • The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

    • The steam and oil vapor mixture is passed through a condenser, which cools it back into a liquid state.

    • The essential oil, being immiscible with water, separates and is collected.[4]

Linalool Synthase Gene Cloning and Heterologous Expression

To characterize the enzyme itself, the gene encoding LIS is isolated and expressed in a microbial host.

  • Objective: To produce a purified, active linalool synthase for in vitro assays.

  • Methodology:

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., flowers, leaves). Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA template.

    • Gene Cloning: Degenerate primers, designed based on conserved regions of known terpene synthase genes, are used with PCR to amplify the target LIS gene from the cDNA library.[5][11]

    • Vector Construction: The amplified LIS gene is ligated into an expression vector suitable for a host organism like Escherichia coli. Often, the sequence encoding the N-terminal plastid transit peptide is removed to ensure proper protein folding and activity in the bacterial cytoplasm.[5]

    • Heterologous Expression: The recombinant vector is transformed into E. coli. The bacteria are cultured, and gene expression is induced, leading to the production of the linalool synthase protein.

    • Protein Purification: The bacterial cells are lysed, and the recombinant LIS protein is purified from the crude extract, typically using affinity chromatography (e.g., with a His-tag).[5]

In Vitro Enzyme Activity Assay

The purified enzyme is tested for its ability to produce linalool from its substrate, GPP.

  • Objective: To confirm the function of the cloned enzyme and determine its kinetic parameters and product profile.

  • Methodology:

    • The purified LIS enzyme is incubated in a reaction buffer containing the substrate geranyl diphosphate (GPP) and a required divalent cation cofactor, typically Mg²⁺ or Mn²⁺.[5][11]

    • The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).[6]

    • The reaction is stopped, and the volatile products are extracted from the aqueous assay medium using an organic solvent (e.g., hexane or pentane).

    • The organic extract containing the enzymatically produced linalool is then analyzed.[5]

Chiral Analysis of Linalool

This is the crucial step for determining the stereospecificity of the enzyme or the enantiomeric composition of an essential oil.

  • Objective: To separate and quantify the (S)- and (R)-enantiomers of linalool.

  • Primary Methodology (Enantioselective Gas Chromatography-Mass Spectrometry - GC-MS):

    • Sample Preparation: The essential oil or the organic extract from the enzyme assay is diluted in a suitable solvent (e.g., hexane).[4]

    • Injection: A small volume (e.g., 1 µL) is injected into the GC system.

    • Chromatographic Separation: The sample is passed through a chiral capillary column. These columns contain a stationary phase with a chiral selector, often a cyclodextrin derivative (e.g., Lipodex E), which interacts differently with the two enantiomers, causing them to separate and elute at different times.[4][12] A typical oven temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 180-230°C) to ensure good separation.[4][13]

    • Detection and Quantification: As the separated enantiomers exit the column, they are detected by a mass spectrometer (for identification) or a flame ionization detector. The peak area for each enantiomer is integrated.[4]

    • Data Analysis: The identity of each peak is confirmed by comparing its retention time and mass spectrum to those of authentic (S)- and (R)-linalool standards. The enantiomeric excess (ee %) is calculated from the peak areas (A) of the two enantiomers using the formula: ee % = |(A_S - A_R) / (A_S + A_R)| * 100

  • Alternative Methodology (Molecular Rotational Resonance - MRR Spectroscopy): A newer technique that can determine the absolute configuration and enantiomeric excess in complex mixtures without chromatographic separation. It involves adding a chiral "tag" molecule that forms diastereomeric complexes with the linalool enantiomers, which can then be distinguished by their unique spectral signatures.[14][15]

Experimental_Workflow cluster_workflow Experimental Workflow for Stereospecificity Analysis A Plant Material (e.g., Leaves, Flowers) B Essential Oil Extraction (e.g., Steam Distillation) A->B C cDNA Synthesis & LIS Gene Cloning A->C H Chiral GC-MS Analysis B->H D Heterologous Expression (e.g., in E. coli) C->D E LIS Protein Purification D->E F In Vitro Enzyme Assay (Substrate: GPP) E->F G Product Extraction (Organic Solvent) F->G G->H I Data Analysis: Identify Enantiomers, Calculate ee% H->I

Caption: Workflow for analyzing linalool synthase stereospecificity.

Molecular Basis of Stereoselectivity

The stereochemical outcome of the linalool synthase reaction is determined by the three-dimensional structure of its active site. While sharing a common overall fold with other monoterpene synthases, subtle differences in the active site cavity influence how the GPP substrate binds and how the subsequent carbocation intermediate is stabilized and quenched.[5][16] Modeling studies of the (R)-linalool synthase from Mentha citrata suggest that specific amino acid residues control the binding of the diphosphate moiety and regulate the access of water to the active site, thereby ensuring the stereoselective formation of the (R)-enantiomer.[5] The evolution of linalool synthases, potentially through recombination events between different types of ancestral terpene synthase genes, may explain the structural diversity and varied stereospecificity observed in this enzyme family today.[16][17]

Conclusion

The stereospecificity of linalool synthase is a key determinant of the chemical profile of many plant essential oils and varies significantly across different plant taxa. This specificity is governed by the particular linalool synthase enzyme(s) expressed by the plant, with distinct evolutionary lineages favoring the production of either (S)-(+)- or (R)-(-)-linalool. For researchers, scientists, and drug development professionals, understanding this enzymatic control is crucial for applications ranging from the authentication of natural products and the engineering of novel fragrances to the exploration of the distinct biological activities of linalool enantiomers. The detailed experimental protocols provided herein serve as a foundation for the continued investigation into this fascinating aspect of plant biochemistry.

References

A Technical Guide to the Biological and Physiological Effects of (+)-Linalool Inhalation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (+)-Linalool, a naturally occurring monoterpene alcohol found in numerous aromatic plants, is gaining significant attention for its therapeutic potential. Administration via inhalation offers a non-invasive route with rapid onset of action, primarily targeting the central nervous system (CNS) and inflammatory pathways. This document provides a comprehensive technical overview of the biological and physiological effects of inhaled this compound, focusing on its anxiolytic, sedative, and anti-inflammatory properties. It summarizes key quantitative data from preclinical studies, details common experimental methodologies, and illustrates the primary molecular mechanisms of action, including modulation of GABAergic and glutamatergic neurotransmission and inhibition of the NF-κB inflammatory pathway. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Physiological Effects of this compound Inhalation

Inhalation of this compound elicits a range of physiological responses, most notably affecting the central nervous system and inflammatory cascades. The primary, well-documented effects include anxiety reduction (anxiolytic), sedation, and anti-inflammatory actions.

Anxiolytic Effects

Preclinical studies consistently demonstrate that inhaled linalool produces significant anxiolytic effects without impairing motor coordination.[1] These effects are primarily observed through standardized rodent behavioral assays, such as the Elevated Plus Maze (EPM) and the Light/Dark Box test.[1] The anxiolytic properties are believed to be mediated through the olfactory system, as the effects are absent in anosmic mice.

Table 1: Quantitative Summary of Anxiolytic Effects of Linalool Inhalation in Murine Models

Experimental ModelLinalool Concentration / DoseKey Quantitative FindingsReference
Elevated Plus Maze (EPM) Inhalation (5μl in a 4.4L container)~10-fold increase in the rate of time spent in open arms (33.17% vs. 3.12% for saline control).[2]
Elevated Plus Maze (EPM) Inhalation (odor from 200µL source)Statistically significant increase in time spent in open arms and number of entries into open arms.
Light/Dark Box Inhalation (1% and 3% saturated atmosphere for 60 min)Demonstrated significant anxiolytic properties.
Light/Dark Box Inhalation (odor from 200µL source for 30 min)Statistically significant increase in time spent in the light box and number of entries.
Sedative Effects

Inhaled linalool induces sedation by reducing spontaneous locomotion and potentiating barbiturate-induced sleep.[1] These effects are observed at concentrations that do not significantly affect motor coordination, a common side effect of many sedative-hypnotic drugs.

Table 2: Quantitative Summary of Sedative Effects of Linalool Inhalation in Murine Models

Experimental ModelLinalool ConcentrationKey Quantitative FindingsReference
Pentobarbital-Induced Sleep 1% and 3% saturated atmosphere (60 min)Significantly increased pentobarbital sleeping time (p<0.01).
Locomotor Activity 3% saturated atmosphere (60 min)Significantly decreased locomotion (p<0.01).
Body Temperature 1% and 3% saturated atmosphere (60 min)Significantly reduced body temperature (p<0.01).
Anti-inflammatory Effects

Linalool demonstrates potent anti-inflammatory properties, particularly in models of pulmonary inflammation.[3][4] While many studies utilize oral or intraperitoneal administration, the data strongly suggests that linalool can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways.[3][4][5] In models of lung injury, linalool treatment significantly reduces the infiltration of inflammatory cells (macrophages and neutrophils) into the bronchoalveolar lavage fluid (BALF) and decreases the production of cytokines such as TNF-α and IL-6.[3][4]

Effects on the Autonomic Nervous System

In both animal and human studies, linalool inhalation has been shown to modulate the autonomic nervous system, promoting a state of relaxation.[6][7] This is characterized by an increase in parasympathetic activity (the "rest and digest" system) and a decrease in sympathetic activity (the "fight or flight" system). In humans, inhalation of linalool has been shown to reduce stress-elevated salivary cortisol levels.[6][7][8]

Table 3: Quantitative Effects of Linalool Inhalation on Human Autonomic & Endocrine Systems

ParameterLinalool AdministrationKey Quantitative FindingsReference
Salivary Cortisol Inhalation during experimental stressBoth R-(-)- and S-(+)-linalool exerted relaxing effects, modulating cortisol levels.[6][8]
Heart Rate Inhalation during experimental stressR-(-)-linalool proved to be stress-relieving as determined by heart rate.[6][8]
Heart Rate Variability (HRV) Inhalation of lavender oil (linalool-rich)Tended to increase normalized High Frequency (nHF) and decrease the Low Frequency/High Frequency (LF/HF) ratio, indicating increased parasympathetic tone.[9][10]

Biological Mechanisms of Action

The physiological effects of linalool are underpinned by its interaction with several key molecular targets, primarily within the nervous and immune systems.

Modulation of Neurotransmitter Systems

The primary mechanism for the anxiolytic and sedative effects of linalool is its positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.

  • GABAergic System: Linalool enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and resulting in CNS depression, which manifests as sedation and anxiolysis. These anxiolytic effects can be blocked by flumazenil, an antagonist of the benzodiazepine binding site on the GABA-A receptor.

  • Glutamatergic System: Linalool also interacts with the primary excitatory neurotransmitter system. It has been shown to act as a competitive antagonist of the NMDA receptor and can inhibit potassium-stimulated glutamate release in cortical synaptosomes.[11] This reduction in excitatory signaling contributes to its sedative and anticonvulsant properties.

  • Serotonergic System: The role of the serotonergic system is less clear. A microdialysis study investigating the anxiolytic effects of inhaled linalool found no significant change in serotonin concentration in the prelimbic prefrontal cortex of mice, suggesting this pathway may not be the primary driver of its anxiolytic action.[2]

GABAergic_Pathway Linalool This compound Inhalation GABA_R GABA-A Receptor (Benzodiazepine Site) Linalool->GABA_R Binds to receptor complex Modulation Positive Allosteric Modulation GABA_R->Modulation Channel Increased Cl- Channel Opening Frequency Modulation->Channel Influx Enhanced Cl- Ion Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Effect Anxiolytic & Sedative Effects Hyperpolarization->Effect

Caption: Proposed signaling pathway for linalool's anxiolytic effects.
Anti-inflammatory Signaling

Linalool exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

Under inflammatory conditions (e.g., stimulated by lipopolysaccharide, LPS), the inhibitor protein IκBα is phosphorylated and degraded. This frees the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3] Linalool has been shown to prevent the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[4]

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IkBa_p Phosphorylation of IκBα LPS->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d p65_free Free NF-κB p65 IkBa_d->p65_free NFkB_complex NF-κB p65 / IκBα (Inactive Complex) NFkB_complex->IkBa_p p65_nuc NF-κB p65 p65_free->p65_nuc Translocation Linalool This compound Linalool->IkBa_p Inhibits DNA DNA Binding p65_nuc->DNA Cytokines Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines

Caption: Linalool's inhibition of the canonical NF-κB pathway.

Experimental Protocols

Reproducible assessment of linalool's effects requires standardized experimental protocols. The following sections detail common methodologies used in preclinical research.

Animal Models and Acclimatization
  • Species: Male C57BL/6 mice or Swiss mice are commonly used.

  • Housing: Animals are housed in a controlled environment (e.g., 22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Mice should be acclimated to the laboratory environment for at least one hour before any behavioral testing to minimize stress-induced variability. All experiments should be conducted in a quiet, dimly lit room.

Inhalation Administration
  • Static Chamber Method: Mice are placed in an inhalation chamber (e.g., a 4.4L plastic container) for a defined period (e.g., 60 minutes). Linalool is introduced by placing a filter paper or cotton ball saturated with a specific concentration (e.g., 1% or 3% solution) or volume (e.g., 5µL) inside the chamber, allowing the atmosphere to become saturated with linalool vapor. The animals are exposed to the vapor but cannot make direct contact with the source.

  • Flow-Through Chamber Method: A more controlled method involves delivering linalool vapor into an exposure chamber at a constant flow rate (e.g., 1 L/min). This ensures a consistent concentration of linalool in the air throughout the exposure period (e.g., 5-30 minutes).

Behavioral Assays

This assay assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 60 cm), consisting of two open arms and two arms enclosed by high walls.

  • Procedure:

    • Following linalool or vehicle inhalation, the mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze freely for a 5-minute session.[2]

    • The session is recorded by an overhead video camera.

    • The maze is thoroughly cleaned with an appropriate solvent (e.g., 70% ethanol) between trials.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess general locomotor activity).

  • Interpretation: An increase in the time spent and entries into the open arms indicates an anxiolytic effect.

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment.

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Procedure:

    • Following inhalation, the mouse is placed in the center of the illuminated compartment, facing away from the opening.

    • The animal is allowed to explore freely for 5-10 minutes.

    • Behavior is recorded via video for later analysis.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

  • Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment.

Neurochemical Analysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Procedure:

    • A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prelimbic prefrontal cortex).

    • After a recovery period, a microdialysis probe is inserted.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 2.0 μl/min).[2]

    • Dialysate samples are collected at regular intervals (e.g., every 10 minutes) before, during, and after linalool inhalation.[2]

    • Neurotransmitter concentrations (e.g., serotonin) in the dialysate are quantified using high-performance liquid chromatography (HPLC).

  • Interpretation: Results are typically expressed as a percentage change from baseline levels.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 60 min in test room) Inhalation Linalool / Vehicle Inhalation (e.g., 30-60 min in chamber) Acclimatization->Inhalation Transfer Immediate Transfer to Behavioral Apparatus Inhalation->Transfer Assay Behavioral Assay (e.g., 5 min EPM session) Transfer->Assay Recording Video Recording & Automated Tracking Assay->Recording Data Quantify Parameters (% Time Open Arms, Entries, etc.) Recording->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats

Caption: General experimental workflow for behavioral testing.

Summary and Future Directions

Inhaled this compound demonstrates robust anxiolytic, sedative, and anti-inflammatory effects in preclinical models. Its primary mechanisms of action involve the potentiation of the GABAergic system and inhibition of the pro-inflammatory NF-κB pathway. The administration via inhalation provides a direct and rapid route to the CNS, making it an attractive candidate for therapeutic development.

Future research should focus on:

  • Pharmacokinetics: Elucidating the precise pharmacokinetic profile of inhaled linalool, including brain concentration and metabolite formation over time.[12]

  • Clinical Trials: Conducting well-controlled clinical trials in human populations to validate the anxiolytic and anti-inflammatory effects observed in preclinical studies.

  • Chronic Dosing: Investigating the effects of chronic inhalation on efficacy, tolerance, and safety.

  • Mechanism Refinement: Further exploring interactions with other neurotransmitter systems and inflammatory pathways to build a more complete mechanistic profile.

References

(S)-(+)-Linalool occurrence in essential oils of Lamiaceae family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of (S)-(+)-linalool in the essential oils of the Lamiaceae family. It includes quantitative data, detailed experimental protocols for extraction and analysis, and visualizations of the biosynthetic pathway and experimental workflow.

Introduction

Linalool, a naturally occurring monoterpene alcohol, is a significant component of the essential oils of over 200 plant species and is widely utilized in the fragrance, flavor, and pharmaceutical industries. It exists as two enantiomers: (S)-(+)-linalool, often described as having a sweet, floral, and petitgrain-like aroma, and (R)-(-)-linalool, which is characterized by a more woody and lavender-like scent.[1] The Lamiaceae (mint) family is a prominent source of linalool-rich essential oils. The enantiomeric distribution of linalool can vary significantly between different species and even within the same species depending on factors such as geographic origin, cultivar, and environmental conditions. This guide focuses specifically on the occurrence and analysis of the (S)-(+)-linalool enantiomer in the essential oils of various Lamiaceae species.

Quantitative Occurrence of Linalool in Lamiaceae Essential Oils

The following tables summarize the quantitative data on the linalool content in the essential oils of several species from the Lamiaceae family. It is important to note that many studies report the total linalool content without specifying the enantiomeric ratio. Where available, data on the enantiomeric distribution of (S)-(+)-linalool and (R)-(-)-linalool is provided.

Table 1: Total Linalool Content in Essential Oils of Various Lamiaceae Species

SpeciesPlant PartTotal Linalool Content (%)Reference(s)
Ocimum basilicum L. (Basil)Aerial parts29.16 - 72.59[2]
Ocimum basilicum L.Leaves54.4[3]
Lavandula angustifolia Mill. (Lavender)Flowers11.4 - 46.7[4]
Lavandula angustifolia Mill.Flowers26.78[5]
Lavandula angustifolia Mill.Aerial parts39.58[6]
Salvia officinalis L. (Sage)Leaves<1.0[7][8]
Mentha spicata L. (Spearmint)Leaves85.0 - 93.9 (linalool-rich chemotype)[9]
Mentha aquatica L. (Water Mint)Aerial parts26.8 (linalool/linalyl acetate chemotype)[10]
Origanum majorana L. (Marjoram)Aerial parts13.8 - 15.37[11]

Table 2: Enantiomeric Distribution of Linalool in Essential Oils of Select Lamiaceae Species

Species(S)-(+)-Linalool (%)(R)-(-)-Linalool (%)Reference(s)
Ocimum basilicum L.Predominantly (R)Optically pure in most cases[12]
Ocimum sanctum L.Main enantiomer-[12]
Ocimum canum SimsMain enantiomer-[12]
Lavandula angustifolia Mill.-Predominantly (R)[1]
Salvia microstegia--[13]
Nepeta cadmeaEnantiomerically pure (+)-[13]
Nepeta catariaEnantiomerically pure (+)-[13]
Nepeta confertaEnantiomerically pure (+)-[13]
Nepeta flavidaEnantiomerically pure (+)-[13]
Nepeta italicaEnantiomerically pure (+)-[13]
Satureja spinosaEnantiomerically pure (+)-[13]

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

This protocol describes a standard method for extracting essential oils from Lamiaceae plant material using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Deionized water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting burette

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh 100 g of the dried and powdered plant material and place it into a 2 L round-bottom flask.

  • Add 1 L of deionized water to the flask.

  • Set up the Clevenger-type apparatus with the flask, condenser, and collecting burette. Ensure all connections are secure.

  • Turn on the cooling water to the condenser.

  • Begin heating the flask using the heating mantle. Bring the water to a boil.

  • Continue the hydrodistillation for 3 hours, or until no more essential oil is collected in the burette.

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

  • Carefully collect the essential oil from the burette.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a clean, labeled glass vial and store at 4°C in the dark until analysis.[14]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Linalool Enantiomers

This protocol outlines a general method for the enantioselective analysis of linalool in essential oils using chiral GC-MS.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)[15]

  • Helium (carrier gas)

  • Essential oil sample

  • Solvent for dilution (e.g., ethanol or hexane)

  • Microsyringe

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 100:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 230°C at a rate of 2°C/min.

    • Hold: Hold at 230°C for 3 minutes.[15]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

Procedure:

  • Prepare a diluted solution of the essential oil sample in a suitable solvent (e.g., 1% in ethanol).

  • Set up the GC-MS instrument with the specified chiral column and analytical conditions.

  • Inject the diluted sample into the GC-MS.

  • Acquire the chromatogram and mass spectra of the separated compounds.

  • Identify the (S)-(+)-linalool and (R)-(-)-linalool peaks based on their retention times, which should be confirmed by analyzing authentic standards of each enantiomer.

  • Quantify the relative percentage of each enantiomer by integrating the corresponding peak areas in the chromatogram.

Visualizations

Linalool Biosynthesis Pathway

The biosynthesis of linalool in plants begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP). The enzyme linalool synthase (LIS) then catalyzes the conversion of GPP to linalool.[1][7]

Linalool_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) plus IPP->plus DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->plus GPP Geranyl Pyrophosphate (GPP) Linalool (S)-(+)-Linalool / (R)-(-)-Linalool GPP->Linalool Linalool Synthase (LIS) plus->GPP GPP Synthase

Figure 1. Biosynthesis pathway of linalool.
Experimental Workflow for (S)-(+)-Linalool Analysis

The following diagram illustrates the general workflow for the extraction and chiral analysis of (S)-(+)-linalool from Lamiaceae plant material.

Experimental_Workflow Plant_Material Lamiaceae Plant Material (e.g., leaves, flowers) Drying Drying and Grinding Plant_Material->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Drying_EO Drying with Na2SO4 Essential_Oil->Drying_EO Pure_EO Pure Essential Oil Drying_EO->Pure_EO Dilution Dilution in Solvent Pure_EO->Dilution GCMS_Analysis Chiral GC-MS Analysis Dilution->GCMS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GCMS_Analysis->Data_Analysis Results Enantiomeric Ratio ((S)-(+)-Linalool vs (R)-(-)-Linalool) Data_Analysis->Results

Figure 2. General experimental workflow.

References

Methodological & Application

Chiral Gas Chromatography Methods for the Enantioselective Separation of Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The enantiomeric distribution of linalool, a naturally occurring terpene alcohol found in numerous essential oils, is a critical determinant of its aroma profile and biological activity. The two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, possess distinct olfactory characteristics and can exhibit different physiological effects. Consequently, accurate enantioselective analysis is paramount for quality control in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the separation of linalool enantiomers using chiral gas chromatography (GC).

Core Principles of Chiral GC Separation

Chiral gas chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of a chiral analyte. This differential interaction results in different retention times for each enantiomer, enabling their separation and quantification. Cyclodextrin-based CSPs are widely employed for the enantioseparation of volatile compounds like linalool due to their ability to form transient diastereomeric inclusion complexes with the analytes.[1][2][3] The selection of the appropriate cyclodextrin derivative and the optimization of GC parameters are crucial for achieving baseline separation.

Data Presentation: Quantitative Analysis of Linalool Enantiomers

The following tables summarize typical quantitative data for the chiral separation of linalool enantiomers using different cyclodextrin-based GC columns. These values can serve as a reference for method development and validation.

Table 1: GC Parameters and Retention Data for Linalool Enantiomer Separation

ParameterMethod 1Method 2
Chiral Column Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm, 0.12 µm)[4]Lipodex E (modified γ-cyclodextrin)[5]
Carrier Gas Helium[4]Helium[5]
Oven Program 40°C (3 min), then 2°C/min to 180°C, hold for 30 min[4]40°C (34 min), then 1°C/min to 120°C, hold for 6 min[5]
Injector Temp. Not Specified250°C[5]
Detector Mass Spectrometer (MS)[4]Mass Spectrometer (MS)[5]
(R)-(-)-Linalool Retention Time (min) Elutes first[6]Not specified
(S)-(+)-Linalool Retention Time (min) Elutes second[6]Not specified
Resolution (Rs) Baseline separation reported[6]Not specified

Note: Retention times and resolution can vary depending on the specific instrument, column condition, and slight variations in the analytical method.

Experimental Protocols

This section provides detailed methodologies for the sample preparation and chiral GC analysis of linalool enantiomers.

Protocol 1: Analysis of Linalool Enantiomers in Essential Oils

Objective: To determine the enantiomeric ratio of linalool in essential oil samples.

Materials:

  • Essential oil sample

  • Hexane or Dichloromethane (GC grade)

  • Volumetric flasks

  • Micropipettes

  • GC-MS or GC-FID system equipped with a chiral column (e.g., Astec® CHIRALDEX™ B-DM)

Procedure:

  • Sample Preparation:

    • Accurately prepare a 1% (v/v) solution of the essential oil in hexane or dichloromethane. For example, add 10 µL of the essential oil to a 1 mL volumetric flask and bring to volume with the solvent.

    • Vortex the solution to ensure homogeneity.

  • GC-MS/FID Analysis:

    • Injection: Inject 1 µL of the diluted sample into the GC system. A split injection is typically used to avoid column overloading, with a split ratio of 50:1 or as optimized for the specific instrument and sample concentration.[5]

    • GC Conditions:

      • Column: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm, 0.12 µm) or equivalent.[4]

      • Carrier Gas: Helium at a constant flow or pressure as recommended by the instrument manufacturer.

      • Oven Temperature Program: 40°C for 3 minutes, then ramp to 180°C at 2°C/minute, and hold at 180°C for 30 minutes.[4]

      • Injector Temperature: 250°C.

      • Detector Temperature (FID): 250°C.

      • MS Transfer Line Temperature: 250°C.

    • Data Acquisition (MS): If using a mass spectrometer, acquire data in full scan mode (e.g., m/z 35-450) to identify linalool and its enantiomers based on their mass spectra and retention times.[5] For enhanced sensitivity, selected ion monitoring (SIM) can be employed.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-linalool enantiomers based on their retention times, which should be confirmed by analyzing authentic standards of each enantiomer.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Linalool Enantiomers in Complex Matrices

Objective: To analyze the enantiomeric composition of linalool from solid or liquid samples with complex matrices (e.g., tea, fruit juices).[7]

Materials:

  • Sample (e.g., 1 g of homogenized solid or 5 mL of liquid)

  • 20 mL headspace vial with PTFE/silicone septum

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heating block with agitation

  • GC-MS system with a chiral column

Procedure:

  • Sample Preparation:

    • Place the sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 2 g of NaCl to the vial.[7] The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

    • Seal the vial tightly.

  • HS-SPME Extraction:

    • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.[7]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[7]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.[7]

    • GC Conditions: Follow the GC conditions outlined in Protocol 1.

  • Data Analysis: Follow the data analysis steps outlined in Protocol 1.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the chiral GC analysis of linalool enantiomers.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Essential Oil or Complex Matrix Dilution Dilution (for essential oils) Sample->Dilution HS_SPME HS-SPME (for complex matrices) Sample->HS_SPME Injection Injection Dilution->Injection HS_SPME->Injection Separation Chiral GC Separation (Cyclodextrin Column) Injection->Separation Detection Detection (MS or FID) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Integration Peak Integration Peak_ID->Integration Quantification Quantification (% Enantiomeric Excess) Integration->Quantification

Caption: Experimental workflow for chiral GC analysis of linalool.

Logical_Relationship cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction cluster_outcome Outcome Linalool Linalool Enantiomers ((R)- and (S)-) Complex Transient Diastereomeric Inclusion Complexes Linalool->Complex CSP Cyclodextrin-based CSP CSP->Complex Separation Differential Retention Times & Enantioseparation Complex->Separation

Caption: Principle of chiral separation of linalool enantiomers.

References

Application Note: Quantification of (+)-Linalool in Essential Oils using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-001

Abstract

This application note details a validated method for the quantitative analysis of (+)-linalool in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). Linalool is a naturally occurring terpene alcohol that is a key aromatic component in many essential oils, making its accurate quantification crucial for quality control in the fragrance, flavor, cosmetics, and pharmaceutical industries.[1] The described protocol, employing an internal standard method, offers high precision, accuracy, and robustness for routine analysis.[1][2][3][4]

Introduction

Essential oils are complex, volatile mixtures derived from plants, primarily composed of terpenes and their oxygenated derivatives. This compound is a significant constituent in many commercially important essential oils, such as those from lavender and bergamot.[1] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for separating, identifying, and quantifying individual volatile components within these intricate matrices.[1] This document provides a comprehensive protocol for the quantification of this compound, covering sample preparation, GC-MS instrumentation, and data analysis.

Experimental Protocol

Materials and Reagents
  • Essential Oil Samples: e.g., Lavender oil, Bergamot oil.[1]

  • This compound standard: Purity ≥ 97%[1]

  • Internal Standard (IS): Camphor, 1-Octanol, or other suitable non-interfering compound.[1]

  • Solvent: Hexane or Dichloromethane (GC grade).[1]

  • Vials: 2 mL amber glass vials with PTFE-lined septa.[1]

Standard and Sample Preparation

2.1. This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.[1]

2.2. Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.[1]

2.3. Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the this compound stock solution to achieve a concentration range of 0.10–10.00 μg/mL.[1][5] Spike each calibration standard with the internal standard to a constant concentration.[1]

2.4. Sample Preparation: Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.[1] Add the internal standard to achieve a concentration within the calibration range and dilute to the mark with the solvent. A 1:1000 dilution is a common starting point.[1]

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent[1]
Mass Spectrometer Agilent 5977C MSD or equivalent[1]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Carrier Gas Helium, constant flow rate of 1.2 mL/min[1]
Injection Volume 1 µL[1]
Injector Temperature 250 °C[1]
Split Ratio 50:1 (can be adjusted based on sample concentration)[1]
Oven Temp. Program Initial temperature of 60 °C for 3 min, ramp to 246 °C at 3 °C/min, and hold for 25 min[1]
Transfer Line Temp. 280 °C[1]
Ion Source Temp. 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Scan Range 40-550 amu[1]
Solvent Delay 4 min[1]
Data Analysis and Quantification

Identification of this compound and the internal standard is performed by comparing their retention times and mass spectra with those of the pure standards.[1] Quantification is achieved using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the essential oil samples is then determined from this calibration curve.[1]

Quantitative Data Summary

The following table summarizes the typical content of linalool found in various essential oils.

Essential OilLinalool Content (%)Reference
Lavender Oil>30[2][3]
Yuzu Essential OilVaries[6]
Piper regnellii15.89[7]

Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5]

Validation ParameterTypical Results
Linearity (R²) ≥ 0.998[2][3][5]
Accuracy (%) 80.23–115.41[5]
Intra-day Precision (RSD%) ≤ 12.03[5]
Inter-day Precision (RSD%) ≤ 11.34[5][8]
Limit of Detection (LOD) 0.25 µg/mL[9]
Limit of Quantitation (LOQ) 0.75 µg/mL[9]

Workflow Diagram

GCMS_Workflow Workflow for this compound Quantification using GC-MS cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_standards Prepare this compound Stock Solution prep_cal Prepare Calibration Standards (Linalool + IS) prep_standards->prep_cal prep_is Prepare Internal Standard (IS) Stock Solution prep_is->prep_cal prep_sample Prepare Essential Oil Sample (Dilute + Spike with IS) prep_is->prep_sample gcms_injection Inject into GC-MS prep_cal->gcms_injection prep_sample->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation ms_detection Mass Spectrometric Detection gcms_separation->ms_detection peak_integration Peak Integration and Identification ms_detection->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate approach for the quantification of this compound in essential oils. The use of an internal standard ensures high precision and minimizes variations in sample injection and instrument response.[1] This protocol is well-suited for quality control laboratories and research institutions involved in the analysis of essential oils. Proper method validation is crucial to ensure the accuracy and reliability of the results.[1]

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of (+)-Linalool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of (+)-Linalool using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals in the fields of drug development, quality control, and natural product analysis. The protocols cover both achiral and chiral separations to determine the concentration and enantiomeric purity of linalool.

Introduction

Linalool is a naturally occurring terpene alcohol found in over 200 species of plants, contributing significantly to the aroma of many essential oils.[1] It exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol).[1] The distinct biological and aromatic properties of each enantiomer necessitate precise analytical methods for their separation and quantification. While Gas Chromatography (GC) is frequently employed for linalool analysis, HPLC offers a robust alternative, particularly for samples in aqueous or mixed-solvent matrices, eliminating the need for derivatization.[2][3] This application note details validated HPLC methods for the determination of linalool.

Experimental Protocols

Achiral Analysis of Linalool

This protocol is suitable for the quantification of total linalool content in a sample.

Materials and Reagents:

  • Linalool standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[2]

  • Deionized water[2]

  • Ethanol (for extraction)[4]

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector

  • Waters RP C18 column (4.6 x 150 mm, 5 µm) or equivalent[5]

  • Ultrasonic bath

  • Analytical balance

Sample Preparation (from plant material):

  • Weigh a known amount of homogenized plant material (e.g., flowers, leaves).[4]

  • Add a suitable volume of ethanol and sonicate for 20 minutes to extract linalool.[4]

  • Filter the extract through a 0.22 µm syringe filter before injection into the HPLC system.[4]

Standard Solution Preparation:

  • Prepare a stock solution of linalool (1,000 µg/mL) in methanol.[2]

  • Prepare a series of calibration standards (e.g., 5–200 µg/mL) by serial dilution of the stock solution with methanol.[2]

HPLC Conditions:

ParameterValue
Column Waters RP C18 (4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile and water (55:45, v/v)[2][5]
Flow Rate 1.0 mL/min[2][5]
Injection Volume 5 µL[6]
Column Temperature 25 °C[2][5]
Detection Wavelength 210 nm[2][5]

Data Analysis:

  • Identify the linalool peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the linalool standards.

  • Quantify the amount of linalool in the sample using the regression equation from the calibration curve.[2]

Chiral Analysis of this compound

To separate and quantify the individual enantiomers of linalool, a chiral stationary phase (CSP) is required.[7][8] While GC is more commonly cited for linalool enantioseparation, the principles of chiral HPLC can be applied.

Materials and Reagents:

  • This compound and (-)-Linalool standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethanol (for extraction)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a PDA or UV detector

  • Chiral stationary phase column (e.g., cellulose- or amylose-based)

  • Ultrasonic bath

  • Analytical balance

Sample and Standard Preparation:

Follow the same procedures as for the achiral analysis, preparing separate standards for this compound and (-)-Linalool if available, or a racemic mixture to confirm separation.

HPLC Conditions (General Guidance):

The specific mobile phase and conditions will depend on the chosen chiral column. The following is a starting point for method development.

ParameterValue
Column Chiral Stationary Phase Column
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water/Methanol. Buffer may be required.
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection Wavelength 210 nm

Data Analysis:

  • Identify the peaks for this compound and (-)-Linalool based on the retention times of the individual enantiomer standards. The elution order can vary depending on the chiral stationary phase.[7]

  • Quantify each enantiomer using a calibration curve prepared with the corresponding standard.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated achiral HPLC method for linalool analysis.

Table 1: Chromatographic Performance

ParameterValueReference
Retention Time ~8.5 min[4]
Column Waters RP C18 (4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Water (55:45)[2]
Flow Rate 1.0 mL/min[2]
Detection 210 nm[2]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range 5–200 µg/mL[2][5]
Correlation Coefficient (R²) 0.9975[2][5]
Limit of Detection (LOD) 2 µg/mL[2]
Limit of Quantification (LOQ) 12.50 µg/mL[6]
Recovery 92–112%[2][5]
Relative Standard Deviation (RSD) 1.85%[2][5]

Visualizations

Experimental Workflow for Linalool HPLC Analysis

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Processing Sample Plant Material / Essential Oil Extraction Ultrasonic Extraction with Ethanol Sample->Extraction Filtration 0.22 µm Syringe Filtration Extraction->Filtration HPLC HPLC System (C18 or Chiral Column) Filtration->HPLC Stock Linalool Stock Solution (1000 µg/mL) Dilution Serial Dilution for Calibration Curve Stock->Dilution Dilution->HPLC Detection PDA/UV Detector (210 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Linalool Calibration->Quantification

Caption: Workflow for HPLC analysis of Linalool.

Logic for Column Selection in Linalool Analysis

G start Analytical Goal total_linalool Total Linalool Content? start->total_linalool enantiomeric_purity Enantiomeric Purity? start->enantiomeric_purity c18_column Use Reverse-Phase C18 Column total_linalool->c18_column Yes chiral_column Use Chiral Stationary Phase (CSP) Column enantiomeric_purity->chiral_column Yes

Caption: Column selection guide for Linalool HPLC.

References

Application Note and Protocol: Extraction of (+)-Linalool from Coriander (Coriandrum sativum) via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Linalool, also known as coriandrol, is a naturally occurring terpenoid alcohol found in a variety of plants, with a particularly high concentration in the essential oil of coriander (Coriandrum sativum) seeds.[1] It is a valuable compound in the pharmaceutical, cosmetic, and food industries due to its pleasant floral aroma and various biological activities. This document provides a detailed protocol for the extraction of this compound from coriander seeds using the steam distillation method. Steam distillation is an effective technique for isolating volatile compounds like linalool from plant material.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of linalool is presented in the table below. This data is crucial for understanding its behavior during extraction and for its subsequent handling and storage.

PropertyValueReferences
Molecular Formula C₁₀H₁₈O[1][3]
Molecular Weight 154.25 g/mol [1][3]
Appearance Colorless liquid[1][4][5]
Odor Floral, fresh[5]
Boiling Point 198-199 °C[1][3]
Flash Point 75-81 °C[1][3][4]
Density ~0.862 g/mL at 20°C[1][4]
Solubility Insoluble in water; miscible with ethanol and ether[5][6]

Expected Yield and Purity

The yield of essential oil from coriander seeds and the concentration of linalool within the oil can vary based on the plant material and extraction parameters.

ParameterExpected ValueReferences
Essential Oil Yield 0.15% - 0.99% (w/w)[7][8][9]
Linalool Content in Essential Oil 52.4% - >70%[9]

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the steam distillation of this compound from coriander seeds.

1. Materials and Reagents

  • Dried coriander seeds (Coriandrum sativum)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Hexane (for extraction)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[10][11][12][13]

2. Equipment

  • Steam distillation apparatus (including a round-bottom flask, still head, condenser, and receiving flask)

  • Heating mantle

  • Grinder or mill

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

3. Pre-Distillation Preparation

  • Sample Preparation: Weigh a desired amount of dried coriander seeds. For optimal extraction, grind the seeds into a fine powder.[7][8]

  • Soaking (Optional but Recommended): For enhanced yield, soak the ground coriander powder in distilled water for 3 hours prior to distillation. A solid-to-liquid ratio of 1:7 (g of powder to mL of water) is recommended.[14]

4. Steam Distillation Procedure

  • Transfer the ground coriander seed powder (or the soaked slurry) into the round-bottom flask of the steam distillation apparatus.

  • Add a sufficient amount of distilled water to the flask to ensure the plant material is fully submerged and to generate steam.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the flask using the heating mantle. The ideal temperature should be maintained at 100°C to boil the water and generate steam.[15]

  • Continue the distillation for approximately 4 hours to ensure complete extraction of the volatile oils.[14]

  • The steam, carrying the volatile linalool, will pass through the condenser and collect in the receiving flask as a biphasic mixture of essential oil and hydrosol (aromatic water).[2]

5. Post-Distillation Separation and Purification

  • Transfer the collected distillate into a separatory funnel.

  • Allow the mixture to stand until two distinct layers are formed: the upper layer of essential oil and the lower aqueous layer (hydrosol).

  • Carefully separate the essential oil layer from the hydrosol.

  • To maximize recovery, the aqueous layer can be extracted with a non-polar solvent like diethyl ether or hexane.[14] Combine the organic extracts with the initially separated essential oil.

  • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried essential oil into a clean, airtight, and light-protected storage vial.

  • Store the extracted this compound in a cool, well-ventilated place.[10]

6. Analysis

The purity and concentration of this compound in the extracted essential oil should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[9][14]

Safety Precautions

  • Conduct the experiment in a well-ventilated area or a fume hood.[13]

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[10][12]

  • Linalool is a skin and eye irritant.[10][11] In case of contact, rinse the affected area with plenty of water.[10][12]

  • Keep the apparatus away from open flames and other ignition sources as linalool is combustible.[10][16]

Experimental Workflow Diagram

SteamDistillationWorkflow cluster_prep Preparation cluster_distillation Distillation cluster_separation Separation & Purification cluster_analysis Analysis & Storage CorianderSeeds Coriander Seeds Grinding Grinding CorianderSeeds->Grinding Soaking Soaking (3h, 1:7 ratio) Grinding->Soaking SteamDistillation Steam Distillation (4h, 100°C) Soaking->SteamDistillation Separation Separatory Funnel SteamDistillation->Separation Drying Drying (Na2SO4) Separation->Drying SolventExtraction Solvent Extraction (Optional) Separation->SolventExtraction Aqueous Layer GCMS GC-MS Analysis Drying->GCMS Storage Storage Drying->Storage SolventExtraction->Drying

Caption: Workflow for the extraction of this compound.

References

Application Notes and Protocols: (+)-Linalool as a Chiral Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Linalool, a naturally occurring enantiomer of the terpene alcohol linalool, is a versatile and economically significant chiral building block in organic synthesis. Its inherent chirality, coupled with the presence of multiple reactive functional groups—a tertiary alcohol, a trisubstituted double bond, and a vinyl group—makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral synthon in key synthetic transformations, including the preparation of valuable linalool oxides and insect pheromones.

Key Applications of this compound

The chiral center in this compound serves as a crucial stereochemical determinant in various synthetic strategies. The primary applications involve leveraging this existing chirality to induce stereoselectivity in subsequent reactions, either through direct functional group manipulation or by using this compound derivatives as chiral auxiliaries.

1. Synthesis of Linalool Oxides:

This compound is a key precursor for the synthesis of enantiomerically enriched furanoid and pyranoid linalool oxides. These compounds are important components of many floral fragrances and are also valuable chiral intermediates. The synthesis typically proceeds via a regioselective epoxidation of the trisubstituted double bond, followed by an acid-catalyzed intramolecular cyclization. The stereochemistry of the starting this compound dictates the absolute configuration of the resulting cyclic ethers.

2. Synthesis of Insect Pheromones:

The stereochemistry of insect pheromones is often critical for their biological activity. This compound serves as a valuable chiral pool starting material for the synthesis of various insect pheromones. Its carbon skeleton and stereocenter can be strategically modified to construct the target pheromone structures with high enantiomeric purity.

Data Presentation: Quantitative Analysis of Key Transformations

The following tables summarize the quantitative data for the key synthetic transformations starting from this compound.

Table 1: Synthesis of Linalool Oxides from (R)-(+)-Linalool

Product IsomerStructureIsomer TypeTypical Yield (%)Diastereomeric RatioReference
(2S,5R)-Linalool Oxidecis-Furanoid39 (of crude mixture)81:19 (Furanoid:Pyranoid)[1]
(2R,5R)-Linalool Oxidetrans-Furanoid42 (of crude mixture)81:19 (Furanoid:Pyranoid)[1]
(3R,6R)-Linalool Oxidecis-Pyranoid10 (of crude mixture)19:81 (Pyranoid:Furanoid)[1]
(3S,6R)-Linalool Oxidetrans-Pyranoid9 (of crude mixture)19:81 (Pyranoid:Furanoid)[1]

Note: The yields are reported as a percentage of the crude product mixture before separation.

Experimental Protocols

Protocol 1: Synthesis of Linalool Oxides via Epoxidation and Intramolecular Cyclization of this compound

This protocol describes the synthesis of a diastereomeric mixture of furanoid and pyranoid linalool oxides from (R)-(+)-linalool.

Materials:

  • (R)-(+)-Linalool (>95% ee)

  • meta-Chloroperbenzoic acid (m-CPBA, 77%)

  • Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid (PTSA)

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Epoxidation:

    • Dissolve (R)-(+)-linalool (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cyclization:

    • Once the starting material is consumed, add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the reaction mixture at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The cyclization of the intermediate epoxide will occur.

  • Work-up:

    • Quench the reaction by adding 10% aqueous Na₂SO₃ solution and stir vigorously for 30 minutes to destroy excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of linalool oxides.

  • Purification and Separation:

    • The crude product, a mixture of furanoid and pyranoid isomers, can be purified by silica gel column chromatography.

    • A typical eluent system is a gradient of hexane and ethyl acetate. The furanoid isomers generally elute before the pyranoid isomers. Further separation of the diastereomers may require specialized chromatographic techniques or derivatization.[1]

Visualizations

Reaction Pathways and Workflows

linalool_oxide_synthesis linalool This compound epoxide Linalool Epoxide (unstable intermediate) linalool->epoxide m-CPBA, CH2Cl2, 0 °C furanoid Furanoid Linalool Oxides (cis and trans) epoxide->furanoid PTSA (cat.) pyranoid Pyranoid Linalool Oxides (cis and trans) epoxide->pyranoid PTSA (cat.)

Caption: Synthesis of linalool oxides from this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in CH2Cl2 Epoxidation Add m-CPBA at 0 °C Start->Epoxidation Cyclization Add PTSA (cat.) Epoxidation->Cyclization Quench Quench with Na2SO3 Cyclization->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Isolated Products Isolated Products Chromatography->Isolated Products

Caption: Experimental workflow for linalool oxide synthesis.

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (SPME) Analysis of (+)-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (+)-Linalool in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants, contributing significantly to their aroma and flavor.[1] Accurate quantification is essential for quality control in the fragrance, food, and pharmaceutical industries.[1]

SPME is a solvent-free, sensitive, and efficient sample preparation technique for concentrating volatile and semi-volatile compounds.[1] In HS-SPME, a coated fiber is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.[2] This method minimizes matrix interference and can be easily automated for high-throughput analysis.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of linalool using HS-SPME-GC-MS. These values can vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

CompoundLinearity Range (µg/L)LOD (µg/L)LOQ (ng/mL)MatrixReference
Linalool0 - 5000.99960.17-Beer[4]
Linalool49.0 - 3125 ng/mL≥ 0.9805.00 ng/mL14.9Cannabis[5]
Linalool0.10– 10.00 μg/mL≥ 0.98--Essential Oils[6][7][8]

Table 2: Linalool Concentrations in Various Plant Tissues

Plant SpeciesPlant TissueLinalool ConcentrationReference
Michelia albaFlowers1.63–4.89%[1]
Michelia albaLeaves0.21–0.65%[1]
Lavender (Lavandula angustifolia)Essential Oil>30%[1][7]
Basil (Ocimum basilicum)Essential Oil2900 µg/g[1]

Experimental Protocols

This section details the methodologies for the HS-SPME-GC-MS analysis of this compound. Optimization of these parameters is crucial for achieving the best results for a specific sample matrix.[2]

1. Materials and Reagents

  • Analytes and Standards:

    • This compound standard (analytical grade)

    • Internal Standard (IS): Linalool-d6, α-terpineol, or another suitable compound not present in the sample.[1]

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad applicability with volatile compounds like linalool.[2]

  • Vials: 10 mL or 20 mL headspace vials with PTFE/silicone septa.[1]

  • Reagents:

    • Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance the release of volatiles.[1][2]

    • Solvent: Methanol or ethanol (analytical grade) for preparing standard solutions.[1]

2. Sample Preparation

The sample preparation will vary depending on the matrix.

  • Liquid Samples (e.g., beverages, essential oil solutions):

    • Pipette a precise volume (e.g., 1-5 mL) of the liquid sample into a headspace vial.[2]

    • If required, add a known amount of internal standard.

    • For aqueous samples, add a specific amount of NaCl (e.g., 0.3 g per mL of sample) to the vial.[2]

    • Immediately seal the vial.

  • Solid Samples (e.g., plant tissues, powders):

    • Weigh a precise amount of the homogenized sample (e.g., 0.1 - 1.0 g) into a headspace vial.[1]

    • Add a specific volume of deionized water or a suitable buffer.

    • Add a known amount of internal standard.

    • Add NaCl to saturate the aqueous phase.

    • Immediately seal the vial.

3. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a high temperature (e.g., 250-270°C) for 30-60 minutes.[1]

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler with agitation. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-60 minutes) at the same temperature. The fiber should not touch the liquid sample.[2][9]

4. GC-MS Analysis

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port (e.g., 250°C).[10] Desorb the analytes for a specific time (typically 2-5 minutes) in splitless mode.[1][10]

  • GC Separation: The following are typical GC-MS parameters that should be optimized for your specific instrument and column.

    • Column: A non-polar or medium-polar column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. For enantiomeric separation of this compound, a chiral column would be required.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[10][11]

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 min.[1][10]

      • Ramp: 5-10°C/min to 180-240°C.[1][10]

      • Final hold time may be necessary depending on other compounds in the sample.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][10]

    • Mass Range: Scan from m/z 35 to 350.[10]

    • Ion Source Temperature: 230°C.[3][10]

    • Transfer Line Temperature: 240-280°C.[10][11]

    • Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for linalool (e.g., m/z 93, 121, 136) can be used for enhanced sensitivity and selectivity.[3][4]

5. Data Analysis

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of linalool has characteristic fragment ions.[1]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples from this calibration curve.[11]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Vial Headspace Vial Sample->Vial IS Internal Standard & NaCl Addition Vial->IS Seal Seal Vial IS->Seal Incubate Incubation & Equilibration Seal->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

SPME_Process_Detail cluster_vial Headspace Vial Headspace Headspace (Vapor Phase) This compound molecules SampleMatrix Sample Matrix (Liquid/Solid) This compound Headspace->SampleMatrix Equilibrium SPME_Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Headspace->SPME_Fiber Extraction (Adsorption) GC_Inlet Heated GC Inlet SPME_Fiber->GC_Inlet Desorption (Thermal) GC_Column GC Column GC_Inlet->GC_Column

Caption: Detailed process of headspace SPME for this compound analysis.

References

Application of (+)-Linalool in the Development of Natural Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(For Researchers, Scientists, and Drug Development Professionals)

Introduction

(+)-Linalool, a naturally occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant attention as a promising candidate for the development of natural insecticides.[1][2] Its favorable safety profile for mammals and the environment, coupled with its pleasant aroma, makes it an attractive alternative to synthetic pesticides.[1] This document provides a comprehensive overview of the application of this compound as a natural insecticide, including its mechanisms of action, efficacy data against various insect pests, and detailed protocols for key experimental assays.

Mechanism of Action

The insecticidal activity of this compound is primarily attributed to its neurotoxic effects on the insect's central nervous system.[1][3] It acts on multiple targets, leading to a rapid breakdown of the nervous system, characterized by confusion, extreme agitation, and ultimately, death.[3][4][5] The primary molecular targets include:

  • Acetylcholinesterase (AChE) Inhibition: this compound acts as a competitive inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[6][7][8] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and death of the insect.[4][6]

  • Modulation of GABA (γ-aminobutyric acid) Receptors: Linalool has been shown to interfere with the GABAergic system in insects.[6][7] It can act as a modulator of GABA-gated chloride channels, disrupting the normal inhibitory neurotransmission and leading to hyperexcitability of the nervous system.[1][7] However, some studies suggest that linalool itself may not directly induce a chloride current but rather modulates the receptor's response to GABA.[9]

  • Interaction with Octopamine Receptors: this compound can also interact with octopamine receptors, which are critical for various physiological processes in insects, including neurotransmission, metabolism, and behavior.[1][10] By binding to these receptors, linalool can disrupt normal cellular signaling, contributing to its overall insecticidal effect.[9][10]

Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a wide range of insect pests, including:

  • Coleoptera (Beetles): Effective against stored product pests such as the red flour beetle (Tribolium castaneum), the lesser grain borer (Rhyzopertha dominica), the rice weevil (Sitophilus oryzae), and the maize weevil (Sitophilus zeamais).[1][3][11]

  • Diptera (Flies and Mosquitoes): Shows toxicity and repellency against mosquitoes like Aedes aegypti and the housefly (Musca domestica).[12][13]

  • Lepidoptera (Moths and Butterflies): Demonstrates larvicidal activity against pests like the fall armyworm (Spodoptera frugiperda).[4][5]

  • Other Pests: Effective against aphids, spider mites, and flea eggs and larvae.[14]

Synergistic Potential

Studies have shown that this compound can act synergistically with other insecticides, including pyrethroids.[4][5] This suggests that linalool can be used in combination with other active ingredients to enhance efficacy and potentially overcome insecticide resistance. The synergistic effect may be due to the inhibition of detoxification enzymes in insects by linalool.[4]

Data Presentation

Table 1: Fumigant and Contact Toxicity of this compound against Various Insect Pests

Insect SpeciesBioassay TypeParameterValueExposure TimeReference
Tribolium castaneumRepellentRC500.11 µL/cm²4 hours[1][15]
Spodoptera frugiperda (3rd instar larvae)Topical ApplicationLD500.177 µL/larva-[4][5]
Callosobruchus maculatusFumigantLC5023.61 µL/L air24 hours[11]
Callosobruchus maculatusFumigantLC5015.07 µL/L air48 hours[11]
Rhyzopertha dominicaFumigantLC5031.01 µL/L air24 hours[11]
Rhyzopertha dominicaFumigantLC5021.84 µL/L air48 hours[11]
Sitophilus zeamaisContactMortality47% at 150 µL-[3]
Frankliniella insularisFumigantLC5011.7 mg/L air-
Frankliniella occidentalisFumigantLC5029.0 mg/L air-

Table 2: Larvicidal Activity of a Linalool/Linalool Acetate-Rich Essential Oil

Insect SpeciesLarval InstarParameterValueReference
Culex quinquefasciatus2ndLC5031.5 ± 2.2 µL/L[7]
Culex quinquefasciatus3rdLC5079.4 ± 5.2 µL/L[7]
Spodoptera littoralis2ndLD5018.5 ± 2.1 µ g/larva [7]
Spodoptera littoralis3rdLD5044.2 ± 5.8 µ g/larva [7]

Experimental Protocols

1. Fumigant Toxicity Bioassay

This protocol is adapted from methods used for testing the fumigant activity of essential oils against stored product insects.

Objective: To determine the lethal concentration (LC50) of this compound vapor against a target insect species.

Materials:

  • Glass jars or vials of a known volume

  • Whatman No. 1 filter paper discs

  • Micropipette

  • Acetone (or other suitable solvent)

  • Test insects (e.g., Tribolium castaneum adults)

  • Controlled environment chamber (25 ± 1°C, 60-70% RH, dark)

  • Parafilm or airtight lids

Procedure:

  • Prepare a series of dilutions of this compound in acetone.

  • Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc. A control disc should be treated with acetone only.

  • Allow the solvent to evaporate completely in a fume hood (approximately 2 minutes).

  • Place the treated filter paper at the bottom of a glass jar.

  • Introduce a known number of insects (e.g., 20 adults) into each jar.

  • Seal the jars tightly with lids or Parafilm.

  • Incubate the jars in a controlled environment chamber.

  • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not respond to gentle probing with a fine brush.

  • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 value using Probit analysis.

2. Contact Toxicity Bioassay (Filter Paper Impregnation Method)

This protocol is a standard method for evaluating the contact toxicity of a substance to insects.

Objective: To determine the lethal dose (LD50) of this compound through direct contact.

Materials:

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper discs (9 cm diameter)

  • Micropipette

  • Acetone (or other suitable solvent)

  • Test insects

  • Controlled environment chamber

Procedure:

  • Prepare a range of concentrations of this compound in acetone.

  • Apply 1 mL of each solution evenly to a filter paper disc placed in a Petri dish.

  • Allow the solvent to evaporate completely.

  • Introduce a known number of insects (e.g., 20 adults) into each Petri dish.

  • Provide a food source if the observation period is longer than 24 hours.

  • Seal the Petri dishes with their lids and place them in a controlled environment chamber.

  • Assess mortality at 24, 48, and 72 hours.

  • Calculate the LD50 value using Probit analysis.

3. Repellency Bioassay (Area Preference Method)

This method assesses the ability of a substance to repel insects from a treated area.

Objective: To determine the repellent concentration (RC50) of this compound.

Materials:

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper discs (9 cm diameter)

  • Scissors

  • Micropipette

  • Acetone (or other suitable solvent)

  • Test insects

Procedure:

  • Cut filter paper discs in half.

  • Prepare different concentrations of this compound in acetone.

  • Apply 0.5 mL of a specific concentration to one half of the filter paper and 0.5 mL of acetone to the other half (control).

  • After the solvent evaporates, reassemble the two halves in a Petri dish.

  • Release a known number of insects (e.g., 20 adults) in the center of the filter paper disc.

  • Seal the Petri dish and keep it in the dark.

  • After a specific time (e.g., 2 and 4 hours), count the number of insects on each half of the filter paper.

  • Calculate the percentage of repellency (PR) using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

  • Determine the RC50 value, the concentration that repels 50% of the insects, using Probit analysis.

4. Acetylcholinesterase (AChE) Inhibition Assay

This is a colorimetric assay to measure the inhibition of AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on AChE.

Materials:

  • Insect heads (source of AChE)

  • Phosphate buffer

  • Homogenizer

  • Centrifuge

  • 96-well microplate

  • Microplate reader

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound solutions of varying concentrations

Procedure:

  • Enzyme Preparation: Homogenize insect heads in phosphate buffer and centrifuge to obtain the supernatant containing the AChE enzyme.

  • Assay:

    • In a 96-well plate, add the enzyme extract, DTNB solution, and different concentrations of this compound (or buffer for control).

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

  • Calculation: Calculate the percentage of AChE inhibition for each linalool concentration compared to the control. Determine the IC50 value (the concentration of linalool that causes 50% inhibition of AChE activity).

Visualizations

Insecticidal_Mechanism_of_Linalool cluster_synapse Cholinergic Synapse cluster_gaba GABAergic Synapse cluster_octopamine Octopaminergic System Linalool This compound AChE Acetylcholinesterase (AChE) Linalool->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Leads to Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death Linalool_GABA This compound GABA_Receptor GABA Receptor (Chloride Channel) Linalool_GABA->GABA_Receptor Modulates Hyperexcitability Hyperexcitability GABA_Receptor->Hyperexcitability Disrupts Inhibition Hyperexcitability->Paralysis_Death Linalool_Octo This compound Octopamine_Receptor Octopamine Receptor Linalool_Octo->Octopamine_Receptor Interacts with Disrupted_Signaling Disrupted Cellular Signaling Octopamine_Receptor->Disrupted_Signaling Causes Disrupted_Signaling->Paralysis_Death

Caption: Mechanisms of this compound's insecticidal action.

Experimental_Workflow_Fumigant_Toxicity start Start prep_solutions Prepare Linalool Dilutions in Acetone start->prep_solutions treat_paper Apply to Filter Paper prep_solutions->treat_paper evaporate Evaporate Solvent treat_paper->evaporate setup_jar Place Paper in Jar with Insects evaporate->setup_jar incubate Incubate (24-72h) setup_jar->incubate record_mortality Record Mortality incubate->record_mortality analyze Probit Analysis record_mortality->analyze end Determine LC50 analyze->end

Caption: Workflow for fumigant toxicity bioassay.

Logical_Relationship_Natural_Insecticide_Development Linalool This compound (Natural Compound) Neurotoxicity Neurotoxic Mechanisms Linalool->Neurotoxicity Exhibits Efficacy Broad-Spectrum Efficacy Linalool->Efficacy Demonstrates Safety Favorable Safety Profile Linalool->Safety Possesses Natural_Insecticide Natural Insecticide Product Neurotoxicity->Natural_Insecticide Basis for Efficacy->Natural_Insecticide Justifies Safety->Natural_Insecticide Enables Sustainable_Ag Sustainable Agriculture & Public Health Natural_Insecticide->Sustainable_Ag Contributes to

Caption: Rationale for this compound in natural insecticide development.

References

Application Notes and Protocols for the Formulation of (+)-Linalool in Nanoemulsions for Improved Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the formulation, characterization, and application of (+)-linalool loaded nanoemulsions to enhance its delivery and therapeutic efficacy.

Introduction

This compound, a naturally occurring terpene alcohol found in many essential oils, is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] However, its practical application is often hindered by its poor water solubility, high volatility, and susceptibility to degradation.[3][4][5][6] Nanoemulsions are advanced drug delivery systems that can overcome these limitations by encapsulating linalool in nano-sized droplets, thereby improving its stability, aqueous dispersibility, and bioavailability.[4][7][8][9] This document outlines the methodologies for preparing and characterizing linalool nanoemulsions for various applications.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from various studies on linalool nanoemulsions, providing a comparative overview of different formulations and their characteristics.

Table 1: Formulation Parameters and Physicochemical Characteristics of Linalool Nanoemulsions

Formulation MethodOil PhaseSurfactant/EmulsifierDroplet Size (nm)Polydispersity Index (PDI)Reference
Ultrasonic MethodLinaloolModified Soy Phospholipids126.57 ± 0.85< 0.2[3][5][6]
Ultrasonic MethodLinalool & MCTModified Soy Phospholipids181.60 - 443.77Not Reported[3][5]
Spontaneous EmulsificationLinalool, MCT, Tween 80Not specified103.24 ± 3.31Not Reported[3][10]
Ionic GelationLinaloolChitosan, AEO9, EL403520.214[11][12]
Not SpecifiedGeraniolNot Specified68.22 ± 2.46Not Reported[7][9]
Not SpecifiedLinaloolNot Specified173.59 ± 4.15Not Reported[7][9]
Mixture DesignLinaloolMixed Surfactant & Cosurfactant19.5 - 235.8Not Reported[13]

Table 2: Biological Activity of Linalool Nanoemulsions

ApplicationTargetMetricValueReference
AntimicrobialAeromonas hydrophilaMIC0.3125% v/v[3][5][6]
AntimicrobialAeromonas hydrophilaMBC0.625% v/v[3][5][6]
AntimicrobialE. coli, L. innocuaLog Reduction~3 log CFU/mL[7][9]
AntimicrobialPs. lundensisLog Reduction~1.2 log CFU/mL[7][9]
Skin PermeationRat SkinFlux Increase vs. Control~6.5-fold[13]
Skin PermeationRat SkinDeposition Increase vs. Control~6.1-fold[13]

Experimental Protocols

Protocol 1: Preparation of Linalool Nanoemulsion by High-Energy Ultrasonication

This protocol is adapted from methodologies that utilize ultrasonication to produce fine oil-in-water nanoemulsions.[3][4][5][10]

Materials:

  • This compound (oil phase)

  • Surfactant (e.g., Tween 80, Lecithin, Modified Soy Phospholipids)

  • Co-surfactant (optional, e.g., Transcutol®, Ethanol)

  • Deionized water (aqueous phase)

  • High-speed homogenizer

  • Probe sonicator (ultrasonic processor)

  • Ice bath

Procedure:

  • Aqueous Phase Preparation: Dissolve the surfactant (and co-surfactant, if used) in deionized water. Stir continuously with a magnetic stirrer for an adequate time (e.g., 3 hours for soy protein isolate) to ensure complete dissolution.[4]

  • Oil Phase Preparation: The oil phase consists of pure this compound. In some formulations, a carrier oil like medium-chain triglycerides (MCT) can be mixed with linalool.[3][5][10]

  • Pre-emulsion Formation: While in an ice bath to prevent thermal degradation, add the aqueous phase to the oil phase (a common ratio is 1:1) and homogenize using a high-speed homogenizer (e.g., 15,000 rpm for 5 minutes). This will form a coarse pre-emulsion or "colostrum".[4][10]

  • Nano-emulsification: Immediately subject the pre-emulsion to high-power ultrasonication (e.g., 700 W for 30 minutes).[4] Keep the sample in an ice bath throughout the process to dissipate heat generated by sonication.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Characterization of Linalool Nanoemulsion

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

B. Morphological Characterization

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure (for TEM):

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Wick away excess fluid using filter paper.

    • (Optional) Negatively stain the sample with a solution like phosphotungstic acid to enhance contrast.

    • Allow the grid to air-dry completely before imaging.

    • Observe the morphology and size of the nanoemulsion droplets under the TEM. The droplets should appear spherical.[3][5]

C. Encapsulation Efficiency

  • Objective: To determine the amount of linalool successfully encapsulated within the nanoemulsion.

  • Procedure:

    • Separate the free, unencapsulated linalool from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation methods.

    • Quantify the amount of free linalool in the aqueous phase using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13]

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Linalool - Free Linalool) / Total Linalool] x 100

Visualizations

experimental_workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 prep prep process process char char end end A Aqueous Phase (Water + Surfactant) C High-Speed Homogenization (Pre-emulsion Formation) A->C B Oil Phase (this compound) B->C D High-Power Ultrasonication (Nanoemulsion Formation) C->D Coarse Emulsion G Final Linalool Nanoemulsion D->G Nanoemulsion E Physicochemical Characterization F Biological/Functional Evaluation G->E G->F

Caption: Workflow for the preparation and characterization of this compound nanoemulsions.

logical_relationship problem problem solution solution mechanism mechanism outcome outcome Linalool This compound Properties Nanoemulsion Nanoemulsion Formulation Linalool->Nanoemulsion Limitation Encapsulation Encapsulation in Nano-droplets Nanoemulsion->Encapsulation Mechanism ImprovedDelivery Improved Delivery & Efficacy Encapsulation->ImprovedDelivery Leads to

Caption: Logical relationship for using nanoemulsions to improve linalool delivery.

References

Application Notes and Protocols: Antimicrobial Activity Assay for (+)-Linalool Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Linalool, a naturally occurring terpene alcohol found in many essential oils, has demonstrated a broad spectrum of activity against a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][4] These application notes provide detailed protocols for assessing the antimicrobial activity of this compound using the broth microdilution and agar disk diffusion methods.

The antimicrobial action of linalool is attributed to its ability to disrupt cellular membranes and interfere with vital metabolic processes.[1][3][5] For instance, in Methicillin-Resistant Staphylococcus aureus (MRSA), linalool has been shown to interfere with substance and energy metabolism, with the glutathione pathway being a potential key target.[6][7]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following tables summarize the reported MIC values of linalool against various pathogenic bacteria. It is important to note that MIC values can vary depending on the specific bacterial strain, testing methodology, and the purity of the linalool used.[1]

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial StrainLinalool MIC
Staphylococcus aureus (MRSA)1.65 - 211.24 µg/mL[7][8]
Staphylococcus aureus (ATCC 25923)0.25% (v/v)[8]
Staphylococcus epidermidis5.36 µg/mL[9][10]
Listeria monocytogenes0.5% (v/v)[9]
Bacillus subtilis4 µg/mL[2]

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial StrainLinalool MIC
Escherichia coli (ATCC 25922)1 - 2 µL/mL[8]
Escherichia coli5.36 µg/mL[9][10]
Pseudomonas aeruginosa431 µg/mL[8]
Pseudomonas aeruginosa (ATCC 9027)2.0% (v/v)[8]
Pseudomonas fluorescens1.25 µL/mL[5]
Salmonella Typhimurium0.5%[6]
Shewanella putrefaciens1.5 µg/mL[2]

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This method is a widely used technique to determine the MIC and Minimum Bactericidal Concentration (MBC) of antimicrobial agents in a liquid medium.[1][4][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria[1]

  • Bacterial cultures of pathogenic strains

  • Dimethyl sulfoxide (DMSO) or Tween 80 as a solvent/emulsifier[1][12]

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland standard

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Linalool Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or use an emulsifying agent such as Tween 80 to ensure its solubility in the aqueous culture medium.[1][12][13]

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains on appropriate agar plates for 18-24 hours.

    • Suspend a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][8]

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

    • Add 100 µL of the linalool stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well (except for the negative control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without linalool.

    • Negative Control: A well containing MHB and the linalool stock solution without the bacterial inoculum.

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[1][8]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1]

  • MBC Determination:

    • From the wells showing no visible growth, subculture an aliquot (e.g., 10 µL) onto an appropriate agar plate.[11][14]

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[1]

Agar Disk Diffusion Assay

This method is used for the qualitative screening of antimicrobial activity.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures of pathogenic strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland standard

  • Sterile swabs

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the bacterial suspension and streak the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.

  • Application of Linalool:

    • Aseptically apply sterile filter paper discs to the surface of the inoculated MHA plate.

    • Pipette a known volume (e.g., 5-10 µL) of undiluted or diluted this compound onto each disc.[15]

  • Controls:

    • Positive Control: A disc impregnated with a standard antibiotic.

    • Negative Control: A disc impregnated with the solvent used to dilute the linalool.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC/MBC) cluster_disk Agar Disk Diffusion prep_linalool Prepare Linalool Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_linalool->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_wells inoculate_plate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate_plate serial_dilution->inoculate_wells incubate_mic Incubate Plate (37°C, 16-24h) inoculate_wells->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar read_mic->subculture incubate_mbc Incubate Agar Plates (37°C, 24h) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with 99.9% killing) incubate_mbc->read_mbc apply_discs Apply Linalool-impregnated Discs to Agar inoculate_plate->apply_discs incubate_disk Incubate Plate (37°C, 18-24h) apply_discs->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Caption: Experimental workflow for determining the antimicrobial activity of this compound.

proposed_mechanism linalool This compound cell_membrane Bacterial Cell Membrane linalool->cell_membrane targets metabolic_processes Vital Metabolic Processes linalool->metabolic_processes interferes with membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death glutathione_pathway Glutathione Metabolism (in MRSA) metabolic_processes->glutathione_pathway e.g. inhibition Inhibition glutathione_pathway->inhibition inhibition->bacterial_death

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Enantioselective Synthesis of (+)-Linalool from Geraniol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (+)-Linalool, a valuable monoterpene alcohol used in fragrances, flavors, and as a chiral building block in pharmaceutical synthesis. The described two-step methodology commences with the Sharpless asymmetric epoxidation of the readily available starting material, geraniol, to produce the chiral intermediate (2S,3S)-2,3-epoxygeraniol. Subsequent stereoselective reductive opening of the epoxide using diisobutylaluminium hydride (DIBAL-H) yields the target molecule, (+)-(S)-Linalool, with high enantiopurity. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful implementation of this synthesis.

Introduction

Linalool is a naturally occurring tertiary terpene alcohol with a floral, slightly spicy scent, existing as two enantiomers: (+)-(S)-linalool and (–)-(R)-linalool.[1] The distinct olfactory properties and biological activities of each enantiomer make their stereoselective synthesis a topic of significant interest, particularly in the fields of perfumery and medicinal chemistry. This compound, specifically, is a key component in many floral fragrances and serves as a precursor for the synthesis of other important molecules.

The synthesis of chiral molecules from achiral or prochiral precursors is a cornerstone of modern organic chemistry. The Sharpless asymmetric epoxidation is a powerful and widely utilized method for the enantioselective oxidation of allylic alcohols to chiral epoxy alcohols.[2][3] This reaction employs a catalytic system composed of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[3] The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation. For the synthesis of this compound, the desired intermediate is (2S,3S)-2,3-epoxygeraniol, which can be obtained with high enantioselectivity using (+)-diethyl tartrate.

The subsequent conversion of the chiral epoxide to the target tertiary alcohol requires a regioselective and stereospecific ring-opening reaction. Reductive opening of epoxides offers a direct route to alcohols. Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent known for its ability to reduce esters and lactones to aldehydes, and more relevant to this synthesis, α,β-unsaturated epoxides to the corresponding allylic alcohols.[4][5][6] The electrophilic nature of DIBAL-H facilitates the coordination to the epoxide oxygen, followed by an intramolecular hydride transfer.

This protocol details a reliable and efficient two-step synthesis of this compound from geraniol, providing researchers with a practical guide for the laboratory-scale production of this valuable chiral compound.

Data Presentation

The following table summarizes the quantitative data for the two-step enantioselective synthesis of this compound from geraniol.

StepReactionCatalyst/ReagentTypical Yield (%)Enantiomeric Excess (ee) (%)Reference
1Sharpless Asymmetric Epoxidation of GeraniolTi(OiPr)₄, (+)-DET, t-BuOOH9388 (94:6 er)[7]
2Reductive Opening of (2S,3S)-2,3-EpoxygeraniolDiisobutylaluminium hydride (DIBAL-H)High (Specific data not available in snippets)High (Preservation of ee expected)N/A

Note: While a specific yield for the DIBAL-H reduction of epoxygeraniol was not found in the provided search snippets, reductions of similar epoxides with DIBAL-H are generally reported to proceed in high yield. The stereospecificity of the reaction is expected to preserve the enantiomeric excess achieved in the epoxidation step.

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of Geraniol to (2S,3S)-2,3-Epoxygeraniol

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Diethyl ether

  • 10% aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).

  • To the cooled and stirred suspension, add (+)-diethyl tartrate followed by titanium(IV) isopropoxide via syringe.

  • Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Add geraniol to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide dropwise over 10-15 minutes, ensuring the internal temperature of the reaction does not rise significantly.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes, or until the two phases become clear.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (2S,3S)-2,3-epoxygeraniol by flash column chromatography on silica gel.

Step 2: Reductive Opening of (2S,3S)-2,3-Epoxygeraniol to this compound

Materials:

  • (2S,3S)-2,3-Epoxygeraniol (from Step 1)

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous diethyl ether or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the purified (2S,3S)-2,3-epoxygeraniol in anhydrous diethyl ether or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diisobutylaluminium hydride (DIBAL-H) solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate carefully under reduced pressure (as linalool is volatile).

  • Purify the crude this compound by flash column chromatography on silica gel.

Mandatory Visualization

Enantioselective_Synthesis_of_Linalool start Geraniol reagent1 Sharpless Asymmetric Epoxidation (Ti(OiPr)₄, (+)-DET, t-BuOOH) start->reagent1 intermediate (2S,3S)-2,3-Epoxygeraniol reagent2 Reductive Opening (DIBAL-H) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product Experimental_Workflow cluster_step1 Step 1: Sharpless Epoxidation cluster_step2 Step 2: Reductive Opening A Reaction Setup (Geraniol, Catalyst, Solvent) B Reaction at -20 °C A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Reaction Setup (Epoxide, DIBAL-H, Solvent) D->E (2S,3S)-2,3-Epoxygeraniol F Reaction at -78 °C E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Final Product H->I this compound

References

Troubleshooting & Optimization

Overcoming challenges in the fractional distillation of linalool isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fractional distillation of linalool isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of linalool and its isomers.

Q1: My linalool sample appears to be degrading or changing aroma during distillation. What's happening and how can I prevent it?

A1: Linalool is susceptible to thermal degradation at its atmospheric boiling point (approximately 198°C).[1][2][3][4][5] Prolonged exposure to high temperatures can cause dehydroxylation and cyclization, leading to the formation of other terpenes such as β-myrcene, limonene, and terpinolene, thus altering the aroma and purity of your final product.

Solution:

  • Utilize Vacuum Distillation: The most effective way to prevent thermal degradation is to perform the distillation under reduced pressure.[6] Lowering the pressure significantly reduces the boiling point of linalool, allowing for distillation at a much lower and safer temperature.[6]

  • Precise Temperature Control: Use a high-precision heating mantle and temperature controller to avoid overheating the distillation flask.[6] Ensure the temperature is just high enough to achieve a steady distillation rate and no higher.

  • Minimize Distillation Time: Plan your experiment to minimize the time the linalool is exposed to heat.

Q2: I'm having trouble achieving a good separation between linalool and other components in my essential oil mixture. What can I do?

A2: Poor separation can be due to several factors, including insufficient column efficiency, improper reflux ratio, or the presence of azeotropes.

Solution:

  • Select an Appropriate Fractionating Column: For separating components with close boiling points, a fractionating column with a high number of theoretical plates is necessary. Packed columns with materials like Raschig rings or structured packing provide a large surface area for vapor-liquid equilibrium, enhancing separation efficiency.[7]

  • Optimize the Reflux Ratio: The reflux ratio (the ratio of the condensate returned to the column to the amount of product collected) is a critical parameter. A higher reflux ratio generally improves separation but increases distillation time. An optimal reflux ratio, often around 1.5 times the minimum reflux ratio, provides a good balance between separation efficiency and throughput.

  • Check for Azeotropes: Linalool may form azeotropes with other components in the mixture, making separation by conventional distillation impossible. Consult the literature for known azeotropes of linalool with other terpenes. If an azeotrope is present, you may need to consider alternative separation techniques such as azeotropic distillation with an entrainer.

Q3: I can't seem to separate the (R)-(-)-linalool and (S)-(+)-linalool enantiomers. Is my distillation failing?

A3: No, your distillation is likely performing as expected. Enantiomers are stereoisomers that are mirror images of each other and have identical physical properties, including their boiling points. Therefore, it is not possible to separate enantiomers using fractional distillation alone.

Solution:

  • Chiral Chromatography: To separate linalool enantiomers, you will need to employ a chiral separation technique, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Q4: My vacuum level is unstable or not reaching the desired pressure. What should I do?

A4: An unstable or insufficient vacuum is almost always due to leaks in the system.

Solution:

  • Inspect All Joints and Seals: Carefully check all ground glass joints, O-rings, and tubing connections for any cracks, improper seating, or wear. Ensure all joints are properly greased with a suitable vacuum grease.

  • Perform a Leak Test: Isolate different sections of your distillation apparatus to pinpoint the location of the leak. A "leak-up test" can be performed by closing the valve to the vacuum pump and monitoring the rate of pressure increase.[8] A rapid rise in pressure indicates a significant leak.

  • Check the Vacuum Pump: Ensure your vacuum pump is in good working order and the oil is clean. Contaminated pump oil can significantly impact its performance.

  • Use a Manometer: A manometer is essential for accurately monitoring the pressure within your distillation system.

Q5: The liquid in my distillation flask is bumping violently. How can I ensure a smooth boiling process?

A5: Bumping is a common issue in vacuum distillation and can be dangerous, potentially causing the apparatus to break. It occurs when a liquid becomes superheated and then boils suddenly and violently.

Solution:

  • Use a Stir Bar: The most effective method to prevent bumping under vacuum is to use a magnetic stir bar and stir plate to ensure smooth and even boiling.[9]

  • Avoid Boiling Chips: Boiling chips are not effective under vacuum as the trapped air within them is quickly removed, rendering them useless.[9][10]

  • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary can be inserted to introduce a slow and steady stream of gas bubbles, which act as nucleation points for boiling.

  • Gradual Heating: Heat the distillation flask slowly and evenly to avoid superheating.

Frequently Asked Questions (FAQs)

Q: What is the boiling point of linalool?

A: The boiling point of linalool at atmospheric pressure (760 mmHg) is approximately 198°C.[1][2][3][4][5] Under vacuum, the boiling point is significantly lower.

Q: Why is vacuum distillation preferred for linalool?

A: Vacuum distillation is preferred because it lowers the boiling point of linalool, which helps to prevent thermal degradation and oxidation that can occur at its high atmospheric boiling point.[6] This results in a purer product with a more desirable aroma profile.

Q: Can I separate linalool isomers by fractional distillation?

A: It depends on the type of isomers.

  • Diastereomers: Linalool oxide isomers (e.g., cis- and trans-furanoid/pyranoid) are diastereomers and have different physical properties, including boiling points. Therefore, they can be separated by fractional distillation, although it can be challenging due to their close boiling points.

  • Enantiomers: (R)-(-)-linalool and (S)-(+)-linalool are enantiomers and have identical boiling points, so they cannot be separated by fractional distillation. Chiral chromatography is required for their separation.

Q: What are the common degradation products of linalool?

A: Under thermal stress, linalool can degrade into various other monoterpenes, including β-myrcene, cis- and trans-ocimene, limonene, and terpinolene. Under acidic conditions, it can isomerize to geraniol, nerol, and alpha-terpineol.

Q: What type of packing material is best for the fractional distillation of essential oils?

A: The choice of packing material depends on the required separation efficiency. For separating components with very close boiling points, structured packing or random packing with a high surface area, such as Raschig rings or metal saddles, is recommended.[7] These materials provide a large number of theoretical plates, leading to better separation.

Data Presentation

Table 1: Boiling Point of Linalool at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760~198
720194-197
1378

Note: Data is for linalool in general, as enantiomers have identical boiling points.

Table 2: Boiling Points of Linalool Oxide Isomers

IsomerBoiling Point (°C) at 13 mmHg
Mixture of isomers78

Note: Separating these isomers by distillation is challenging due to their very close boiling points.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of a Linalool-Rich Essential Oil

Objective: To separate linalool from other components in an essential oil mixture.

Materials:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump

  • Manometer

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below.

    • Ensure all ground-glass joints are lightly greased with vacuum grease to ensure a good seal.[9]

    • Place a magnetic stir bar in the round-bottom flask.

    • Fill the flask no more than two-thirds full with the essential oil.

    • Securely clamp all components.

  • Initiating the Distillation:

    • Start the magnetic stirrer to ensure smooth boiling.[9]

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure. Monitor the pressure using the manometer.

    • Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Observe the temperature on the thermometer. The first fraction to distill will be the component with the lowest boiling point at that pressure.

    • Collect the different fractions in separate receiving flasks as the temperature at the distillation head changes and stabilizes for each new component.

    • Record the temperature range and pressure for each fraction collected.

  • Shutdown:

    • Once the desired linalool fraction has been collected, turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Disassemble the apparatus once it has returned to room temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Vacuum Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_shutdown Shutdown setup1 Assemble Apparatus setup2 Grease Joints setup1->setup2 setup3 Add Sample & Stir Bar setup2->setup3 setup4 Secure Clamps setup3->setup4 dist1 Start Stirrer setup4->dist1 dist2 Evacuate System dist1->dist2 dist3 Apply Heat dist2->dist3 dist4 Monitor Temperature & Pressure dist3->dist4 coll1 Collect Fractions dist4->coll1 coll2 Record Data coll1->coll2 shut1 Cool System coll2->shut1 shut2 Release Vacuum shut1->shut2 shut3 Turn off Pump shut2->shut3 shut4 Disassemble shut3->shut4

Caption: Workflow for vacuum fractional distillation.

Troubleshooting_Logic Troubleshooting Logic for Common Distillation Issues cluster_degradation Degradation? cluster_separation Poor Separation? cluster_vacuum Vacuum Instability? cluster_bumping Bumping? issue Identify Issue deg_yes Yes issue->deg_yes Degradation sep_yes Yes issue->sep_yes Separation vac_yes Yes issue->vac_yes Vacuum bump_yes Yes issue->bump_yes Bumping deg_sol Use Vacuum Lower Temperature deg_yes->deg_sol sep_sol1 Increase Column Efficiency sep_yes->sep_sol1 sep_sol2 Optimize Reflux Ratio sep_yes->sep_sol2 vac_sol Check for Leaks Inspect Pump vac_yes->vac_sol bump_sol Use Stir Bar Heat Gradually bump_yes->bump_sol

Caption: Troubleshooting decision tree for distillation.

References

Technical Support Center: Optimization of GC-MS for (+)-Linalool Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace-level detection of (+)-Linalool. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor sensitivity when analyzing for trace levels of this compound?

A1: Several factors can contribute to low sensitivity in the GC-MS analysis of this compound:

  • Analyte Loss: Due to its volatility, linalool can be lost during sample preparation, storage, and handling.[1] To mitigate this, it is recommended to keep samples chilled and minimize heat exposure.[1]

  • Inefficient Extraction: The chosen extraction method may not be effectively isolating linalool from the sample matrix. Techniques like solid-phase microextraction (SPME) can be optimized by adjusting extraction time, temperature, and fiber type to improve recovery.[2]

  • Suboptimal GC-MS Parameters: Incorrect settings for the injector, column, or detector can significantly impact sensitivity. For instance, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can enhance sensitivity compared to full scan mode.[2][3]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing signal suppression.[1] Proper sample cleanup or the use of matrix-matched calibration standards can help to reduce these effects.[2]

Q2: How can I improve the peak shape for this compound in my chromatograms?

A2: Poor peak shape, such as tailing or fronting, can be addressed by considering the following:

  • Active Sites: Active sites in the GC inlet liner or on the column can cause peak tailing.[2] Using a deactivated inlet liner and conditioning the column as per the manufacturer's instructions can resolve this issue.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.[4] This can be rectified by diluting the sample or reducing the injection volume.[2]

  • Improper Column Installation: Incorrect installation of the column in the injector can lead to distorted peaks. Ensure the column is installed according to the instrument manual's specifications.[4]

  • Injection Technique: Inconsistent injection can result in poor peak shape. Whenever possible, an autosampler should be used to ensure reproducibility.[4]

Q3: I am observing co-elution of this compound with other components. How can I resolve this?

A3: Co-elution is a common issue, especially in complex mixtures containing isomers with similar properties.[1] The following strategies can improve separation:

  • Optimize GC Temperature Program: Adjusting the oven temperature ramp rate can improve the resolution between closely eluting peaks.[2]

  • Select an Appropriate GC Column: A column with a different stationary phase can provide better separation. For terpenes like linalool, a DB-5MS or a wax-based column is often used.[1] For separating enantiomers like this compound and (-)-Linalool, a chiral column such as one with a derivatized cyclodextrin stationary phase is necessary.[5][6]

  • Use Selective MS Modes: Operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can enhance selectivity and allow for quantification even with some chromatographic overlap.[1]

Q4: What are the best practices for sample preparation for trace-level this compound analysis?

A4: To ensure the stability and accurate measurement of this compound at trace levels:

  • Temperature Control: Avoid excessive heat during all stages of sample handling and preparation to prevent the loss of the volatile linalool.[2]

  • pH Management: Maintain a neutral pH to prevent potential degradation or isomerization of linalool.[2]

  • Minimize Oxidation: Limit the sample's exposure to air and light. Consider working under an inert atmosphere (e.g., nitrogen) and using amber vials for storage.[2]

  • Use of an Internal Standard: Employing an internal standard is crucial for accurate quantification as it compensates for variations in injection volume and potential matrix effects.[7][8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Concentration is below the instrument's detection limit. 4. Issues with the GC-MS system (e.g., injector, column, detector).1. Optimize the extraction method (e.g., for SPME, adjust extraction time, temperature, and fiber type).[2] 2. Review sample preparation steps for sources of heat, extreme pH, or oxidation.[2] 3. Utilize a pre-concentration technique like SPME or operate the MS in SIM mode for higher sensitivity.[2] 4. Perform system suitability tests with a known standard to verify instrument performance.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Co-elution with matrix components. 3. Overloading of the column.1. Use a deactivated inlet liner and condition the column according to the manufacturer's instructions.[2] 2. Optimize the GC temperature program to improve separation.[2] 3. Dilute the sample or reduce the injection volume.[2]
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate. 3. Column degradation.1. Perform a leak check on the GC inlet, column connections, and detector fittings.[1] 2. Ensure the carrier gas supply is stable and the flow control is functioning correctly. 3. Trim the front end of the column or replace it if it's old or has been subjected to harsh conditions.
High Background Noise 1. Contaminated carrier gas or gas lines. 2. Column bleed. 3. Septum degradation.1. Use high-purity gas and ensure gas lines are clean. A condensation test can help identify contamination.[4] 2. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 3. Replace the septum, especially when operating at high temperatures.[4]

Experimental Protocols

Protocol 1: Liquid Injection GC-MS for this compound Quantification

This protocol provides a general procedure for the quantification of this compound using liquid injection GC-MS.

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., ethyl acetate).[7]

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of an appropriate internal standard (e.g., n-tridecane) in the same manner.[11]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.10–10.00 μg/mL).[7] Spike each calibration standard with the internal standard to a constant concentration.[7]

  • Sample Preparation: Accurately weigh the sample into a volumetric flask. Add the internal standard and dilute with the solvent. A dilution may be necessary to bring the analyte concentration within the calibration range.[7]

2. GC-MS Instrumentation and Parameters:

The following table summarizes typical starting parameters for GC-MS analysis of linalool. These should be optimized for your specific instrument and application.[7]

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977C MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Carrier Gas Helium, constant flow rate of 1.2 mL/min[7]
Injection Volume 1 µL
Injector Temperature 250 °C[7]
Split Ratio 50:1 (adjustable based on sample concentration)[7]
Oven Temperature Program Initial temp 60°C for 3 min, ramp to 246°C at 3°C/min, hold for 25 min[7]
Transfer Line Temperature 280 °C[7]
Ion Source Temperature 230 °C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Scan Range 40-550 amu (Full Scan) or monitor specific ions for SIM

3. Data Analysis and Quantification:

  • Identify this compound and the internal standard by comparing their retention times and mass spectra with those of the pure standards.[7]

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[7]

  • Determine the concentration of this compound in the samples from the calibration curve.[7]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for volatile compounds like this compound and can be used for pre-concentration from complex matrices.

1. Sample Preparation:

  • Place a known amount of the sample into a headspace vial.[12]

  • Add a known amount of internal standard, if used.

  • Seal the vial immediately with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow for equilibration of the analytes in the headspace.[2]

2. SPME Extraction:

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30 minutes) at the incubation temperature.[2][13]

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a short duration (e.g., 2-5 minutes).[2]

  • Utilize GC-MS parameters similar to those in Protocol 1, with adjustments to the oven temperature program as needed for optimal separation.

Visualizations

experimental_workflow_liquid_injection prep_standard Prepare this compound Stock & Calibration Standards inject Inject into GC-MS prep_standard->inject prep_is Prepare Internal Standard (IS) Stock prep_is->prep_standard prep_sample Prepare Sample (Dilute & Spike with IS) prep_is->prep_sample prep_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (Retention Time & Mass Spectra) detect->identify quantify Quantification using Internal Standard Method identify->quantify report Report Results quantify->report

Caption: Workflow for this compound Quantification by Liquid Injection GC-MS.

troubleshooting_logic start Problem: Low Signal for this compound cause1 Is sample preparation optimized? start->cause1 cause2 Are GC parameters optimal? cause1->cause2 Yes solution1 Optimize extraction (SPME time/temp). Minimize analyte loss (keep cool). cause1->solution1 No cause3 Is the MS detector sensitive enough? cause2->cause3 Yes solution2 Adjust injector temperature. Optimize oven temperature program. Select appropriate column. cause2->solution2 No cause4 Is the system clean and leak-free? cause3->cause4 Yes solution3 Use Selected Ion Monitoring (SIM) mode. Check detector settings. cause3->solution3 No solution4 Perform leak check. Clean injector and ion source. Replace septum and liner. cause4->solution4 No end Problem Resolved cause4->end Yes solution1->cause2 solution2->cause3 solution3->cause4 solution4->end

Caption: Troubleshooting Logic for Low Signal of this compound in GC-MS.

References

Technical Support Center: Preventing Thermal Degradation of (+)-L-inalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of (+)-Linalool. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent the thermal degradation of this compound, a common challenge during analytical procedures. Ensuring the stability of this thermally labile monoterpenoid is critical for accurate quantification and reliable results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to thermal degradation during analysis?

A1: this compound is a tertiary terpene alcohol with a chemical structure that makes it susceptible to degradation under several conditions, most notably high heat.[1][2] During Gas Chromatography (GC) analysis, the high temperatures in the injection port, typically used to ensure rapid sample vaporization, can cause thermal rearrangement and decomposition of linalool.[3] This degradation leads to the formation of other terpene compounds, resulting in inaccurate quantification of the original linalool content.[4]

Q2: What are the common degradation products of this compound?

A2: Under thermal stress, this compound primarily undergoes dehydroxylation to form acyclic terpenes, which can then cyclize.[5][6] Under different conditions, other products can be formed:

  • Thermal Stress: Common degradation products include β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene.[3][4][6]

  • Acidic Conditions: Linalool can isomerize into other terpene alcohols such as geraniol, nerol, and α-terpineol.[1]

  • Oxidative Stress: Exposure to air can lead to the formation of linalool hydroperoxides.[1]

Q3: How can I properly store this compound samples and standards to prevent degradation?

A3: Proper storage is crucial for maintaining the integrity of your samples. Key recommendations include:

  • Temperature: Store pure this compound refrigerated at 2-8°C. For solutions, store at -20°C for short-term (up to a month) or -80°C for long-term (up to six months) stability.[1]

  • Container: Use airtight, amber glass vials to protect from both oxygen and light.[1] Avoid plastic containers as they can contribute to terpene degradation.[1]

  • Atmosphere: Minimize the headspace in vials to reduce oxygen exposure. For sensitive analyses, consider flushing the vial with an inert gas like nitrogen before sealing.[1]

  • Additives: To prevent oxidation, consider adding an antioxidant, such as 0.1% BHT or α-Tocopherol, to your standards and solutions.[1]

Q4: Are there alternative analytical techniques to GC that avoid thermal degradation?

A4: Yes. High-Performance Liquid Chromatography (HPLC) is an excellent alternative for analyzing thermally labile compounds like this compound.[4] HPLC separations occur in the liquid phase at or near room temperature, thus eliminating the high-temperature conditions of a GC inlet that cause degradation.[4][7] A validated HPLC-UV method can provide accurate quantification without the risk of thermal decomposition.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC analysis of this compound.

Issue 1: Low recovery or complete absence of the this compound peak in my GC chromatogram.

  • Potential Cause: Thermal Degradation in the GC Inlet.

    • Solution: The GC inlet is the most common source of thermal degradation.[3] Lowering the inlet temperature is the most effective way to mitigate this. Experiment with temperatures in the 150-200°C range to find a balance between efficient vaporization and minimal degradation.[4] For highly sensitive samples, advanced injection techniques are recommended.[3]

ParameterStandard RecommendationOptimized for this compoundRationale
Injector Temperature 250 - 300°C150 - 200°C Reduces thermal stress on the analyte.[3]
Injection Technique Split/SplitlessCold On-Column (COC) or Programmed Temperature Vaporizer (PTV) Introduces the sample into a cool inlet, avoiding heat shock and degradation.[3][4][9]
Inlet Liner Standard Glass LinerDeactivated Silanized Liner (with glass wool) Minimizes active sites that can catalyze degradation.[3]
  • Potential Cause: Active Sites in the GC System.

    • Solution: Active sites, such as exposed silanol groups in the inlet liner or on the column, can catalytically promote degradation.[3] Always use high-quality, deactivated liners and columns. If peak tailing or low recovery persists, trim 0.5 to 1 meter from the front of the GC column to remove accumulated non-volatile residues and active sites.[3]

  • Potential Cause: Degradation During Sample Preparation.

    • Solution: High temperatures during sample preparation can degrade linalool before it is even injected. Perform extraction steps at reduced temperatures (e.g., in an ice bath).[10] When concentrating samples, use a rotary evaporator with the water bath set to a low temperature (≤ 30°C) or evaporate the solvent under a gentle stream of nitrogen instead of applying heat.[10]

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Potential Cause: Linalool Degradation Products.

    • Solution: If you observe peaks corresponding to known linalool degradation products (e.g., myrcene, ocimene, limonene), it is a strong indicator of thermal degradation.[4] Compare the retention times of the unknown peaks with those of pure standards of the suspected degradation products. If they match, implement the troubleshooting steps outlined in Issue 1 to mitigate further degradation.

  • Potential Cause: Sample or System Contamination.

    • Solution: To rule out contamination, run a blank solvent injection. If the unexpected peaks are still present, they may originate from the system (e.g., contaminated liner, septum bleed). If the peaks are absent in the blank but present in the sample, ensure all glassware is thoroughly cleaned and use only high-purity solvents for sample preparation.[4]

Quantitative Data on Thermal Degradation

The following table summarizes the significant degradation of linalool when exposed to elevated temperatures for 30 minutes, as observed in a study on linalool-chemotype Cinnamomum osmophloeum leaf essential oil.

TemperatureLinalool Content (%)Key Degradation Products Formed (%)
25°C (Control) 93.30%Limonene (0.61%), trans-Ocimene (0.32%)
100°C 64.01%Limonene (7.77%), trans-Ocimene (7.94%), β-Myrcene (5.56%), cis-Ocimene (4.70%)
150°C 27.54%trans-Ocimene (20.08%), β-Myrcene (17.89%), cis-Ocimene (11.72%), Limonene (11.40%)
Data sourced from a study by Chang et al. (2021).[5]

Visualizations

Linalool_Degradation_Pathway Linalool This compound Dehydroxylation Dehydroxylation (Heat) Linalool->Dehydroxylation Acyclic Acyclic Terpenes (β-Myrcene, cis/trans-Ocimene) Dehydroxylation->Acyclic Cyclization Ene Cyclization (Heat) Acyclic->Cyclization Monocyclic Monocyclic Terpenes (Limonene, Terpinolene, α-Terpinene) Cyclization->Monocyclic

Caption: Primary thermal degradation pathway of this compound.

Troubleshooting_Workflow Start Start: Low/No Linalool Peak CheckInjector Check GC Inlet Parameters Start->CheckInjector LowerTemp 1. Lower Injector Temp (150-200°C) CheckInjector->LowerTemp High Temp? CheckColumn Check for Active Sites on Column CheckInjector->CheckColumn Temp OK? UseColdInj 2. Use Cold On-Column or PTV Injection LowerTemp->UseColdInj CheckLiner 3. Use Deactivated Liner UseColdInj->CheckLiner CheckLiner->CheckColumn TrimColumn Trim 0.5-1m from Column Inlet CheckColumn->TrimColumn Peak Tailing? CheckPrep Review Sample Preparation CheckColumn->CheckPrep No Tailing TrimColumn->CheckPrep UseLowTempPrep Use Low-Temp Extraction & Solvent Evaporation CheckPrep->UseLowTempPrep Heat Used? End Problem Resolved CheckPrep->End No Heat Used UseLowTempPrep->End

Caption: Troubleshooting workflow for low linalool recovery in GC.

Stability_Testing_Workflow Prep 1. Prepare Linalool Working Solutions Stress 2. Apply Stress Conditions Prep->Stress Thermal Thermal (e.g., 40, 60, 100°C) Stress->Thermal pH Acidic/Basic (e.g., pH 2, pH 10) Stress->pH Oxidative Oxidative (e.g., H₂O₂) Stress->Oxidative Photolytic Photolytic (e.g., UV Light) Stress->Photolytic Analysis 3. Analyze Samples (GC-MS or HPLC) Thermal->Analysis pH->Analysis Oxidative->Analysis Photolytic->Analysis Data 4. Quantify Linalool & Identify Degradants Analysis->Data

Caption: General experimental workflow for stability testing.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for Minimizing Linalool Degradation

This method utilizes a lower injector temperature and a well-deactivated column to minimize on-instrument degradation.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Injector: Split/splitless inlet.

    • Inlet Temperature: 180°C.

    • Liner: Deactivated, silanized glass wool liner.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust based on concentration).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.[4][5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp 1: 4°C/minute to 220°C.

    • Ramp 2: 20°C/minute to 250°C, hold for 3 minutes.[5][12]

  • MS Detector:

    • Transfer Line Temp: 250°C.

    • Ion Source Temp: 230°C.

    • Mode: Full Scan (m/z 40-350) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Alternative HPLC-UV Method for Linalool Analysis

This method is ideal for avoiding thermal degradation entirely.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4][7]

  • Mobile Phase: Acetonitrile and water (55:45, v/v).[7] For MS compatibility, replace any non-volatile acid modifiers with 0.1% formic acid.[13]

  • Flow Rate: 1.0 mL/min.[4][7]

  • Column Temperature: 25°C.[4][7]

  • Detection: UV at 210 nm.[4][7]

  • Injection Volume: 10 µL.[4]

Protocol 3: General Workflow for this compound Stability Testing

This protocol outlines a procedure to assess the stability of this compound under various stress conditions.

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or ethanol) and create working solutions at known concentrations.[1]

  • Apply Stress Conditions:

    • Thermal: Incubate aliquots at various elevated temperatures (e.g., 40°C, 60°C, 100°C) for specific durations.

    • Acidic/Basic: Mix aliquots with acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions and incubate.

    • Oxidative: Mix an aliquot with an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Photolytic: Expose aliquots to a calibrated UV light source or direct sunlight for defined periods.[1]

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Add an appropriate internal standard to all samples (stressed and control) to correct for variations.[1]

  • Analysis: Analyze all samples using a validated, stability-indicating method, such as the HPLC-UV method described in Protocol 2, to prevent further degradation during analysis.

  • Data Analysis: Quantify the amount of this compound remaining in each stressed sample and compare it to the unstressed control sample to determine the percentage of degradation. Identify any major degradation products by comparing chromatograms to known standards or using MS detection.[1]

References

Technical Support Center: Optimizing (+)-Linalool Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of (+)-Linalool. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and purity of this compound from plant extracts.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield for L-Linalool?

A1: The yield of L-Linalool is highly dependent on the plant matrix and the extraction conditions. However, modern techniques such as Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) have shown higher total extract yields compared to traditional hydrodistillation for certain plant materials.[1] For example, SFE of orange peel has demonstrated variable yields from 0.04% to 1.18% (w/w) depending on the optimization of parameters.[2][3]

Q2: What is the most effective method for purifying L-Linalool from a crude extract?

A2: Vacuum fractional distillation is a highly effective technique for purifying L-Linalool from a complex essential oil or crude extract.[1] This method separates compounds based on their boiling points under reduced pressure, which allows the distillation to occur at lower temperatures, thereby preventing thermal degradation of L-Linalool.[1][4] This process has been shown to increase the purity of L-Linalool to over 90%, and in some cases, up to 99.1%.[1][5][6]

Q3: How can I minimize the thermal degradation of L-Linalool during extraction and purification?

A3: To minimize thermal degradation, it is crucial to use extraction methods that operate at mild temperatures. Supercritical Fluid Extraction (SFE) is an excellent choice as it uses CO2 at relatively low critical temperatures (around 31°C). If using distillation, employing a vacuum can lower the boiling point of L-Linalool and reduce the required temperature. Molecular distillation, which occurs at a high vacuum and for a short duration, is another advanced option to purify heat-sensitive compounds.[1]

Q4: What are "matrix effects" and how do they impact L-Linalool analysis?

A4: Matrix effects refer to the interference of other components in the sample matrix (e.g., pigments, sugars, other lipids) with the analytical signal of the target compound, in this case, L-Linalool. These effects are common in complex samples like plant extracts and can lead to signal suppression or enhancement in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), resulting in inaccurate quantification.[1] Using an internal standard during analysis can help mitigate these effects.[7][8][9]

Q5: Which analytical techniques are best for quantifying this compound and assessing its purity?

A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) is the most common and powerful technique for the separation, identification, and quantification of Linalool in essential oils.[7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used and may be advantageous as it can sometimes omit the need for solvent exchange before injection.[10] For determining the enantiomeric excess of this compound, chiral GC columns are required.[11]

Troubleshooting Guides

Low L-Linalool Yield
Potential Cause Recommended Solution
Inappropriate Extraction Method The chosen method may not be efficient for the specific plant matrix. Consider alternative methods like Supercritical Fluid Extraction (SFE) or Accelerated Solvent Extraction (ASE) which may offer higher yields than traditional hydrodistillation.[1]
Suboptimal Extraction Parameters Incorrect temperature, pressure, or extraction time can reduce efficiency.[1] Systematically optimize these parameters. For SFE, pressures above 90-100 bar may improve solubility.[1] For steam distillation, factors like solid-liquid ratio and distillation time are critical.[12]
Degradation of L-Linalool High temperatures used in methods like hydrodistillation or steam distillation can cause degradation.[1] Employ milder conditions, such as SFE which can be performed at lower temperatures.[1]
Improper Plant Material Condition Using dried instead of fresh plant material can sometimes result in lower yields. If using fresh material, process it as quickly as possible after harvesting to prevent degradation.[1] If using dried material, ensure low-temperature drying techniques were used.[1]
Poor Purity of Final Product
Potential Cause Recommended Solution
Co-extraction of Impurities The chosen solvent and conditions may be non-selective, extracting other compounds along with L-Linalool. SFE can sometimes show low selectivity.[1] Implement a purification step like vacuum fractional distillation to separate L-Linalool from components with different boiling points.[1][13]
Thermal Degradation Products High process temperatures can lead to the formation of degradation products such as myrcene, limonene, and ocimene.[1] Use GC-MS to analyze for these impurities. Lower the process temperature by using techniques like SFE or vacuum distillation.[1]
Oxidation Exposure to air can lead to the oxidation of L-Linalool. Store extracts and purified L-Linalool under an inert atmosphere (e.g., nitrogen or argon) in amber vials at low temperatures.[1]
Incomplete Separation of Isomers Direct chromatographic separation of linalool isomers can be challenging due to their similar retention factors.[14] For enantiomeric separation, use a suitable chiral GC column and optimize the temperature program and carrier gas flow rate.[11]

Data Presentation

Table 1: Comparison of Extraction Methods for Linalool

Extraction Method Typical Yield Achievable Purity (Post-Purification) Key Advantages Key Disadvantages
Steam Distillation 0.25% - 1.5% (v/w or w/w)[15][16]>90%[13]Simple, widely used.High temperatures can cause degradation; potential for hydrolysis of other compounds.[1]
Supercritical Fluid Extraction (SFE) 0.04% - 4.77% (w/w)[2][3][17]>90%Milder temperatures, environmentally friendly ("green") method.[1][3]Can have low selectivity, requiring further purification.[1]
Accelerated Solvent Extraction (ASE) Generally higher than hydrodistillation[1]>90%Faster than traditional solvent extraction.Requires specialized equipment.
Soxhlet Extraction Variable>90%Established technique.Use of organic solvents, can be time-consuming.[18]

Table 2: Purity of Linalool After Fractional Distillation

Source Material Initial Linalool Content Purity After Vacuum Fractional Distillation Reference
Basil OilNot specifiedMin 97.0%[13]
Nampu Rhizome Essential OilNot specified90.92%[6]
Camphor Tree Branch and Leaf Essential Oil>95%≥99.1%[5]

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

This protocol describes a general procedure for extracting essential oils containing this compound from plant material.

Materials:

  • Fresh or properly dried plant material (e.g., lavender, coriander seeds)

  • Distillation still with a steam inlet or a boiling flask for generating steam[19]

  • Condenser

  • Receiving flask

  • Heating source (e.g., heating mantle)[20]

  • Deionized water

Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.[1] For some seeds, smashing and soaking for a few hours beforehand can improve yield.[12]

  • Apparatus Setup:

    • Place the plant material inside the distillation still on a perforated grid above the water level (for direct steam distillation) or in a flask where steam will be introduced.[21]

    • Fill the boiling flask with deionized water to about two-thirds full and add boiling chips.[19]

    • Connect the steam generator (or boiling flask) to the still containing the plant material.

    • Connect the still to the condenser, and place a receiving flask at the outlet of the condenser.[20]

    • Ensure all glass joints are properly sealed.[19]

  • Distillation:

    • Heat the water in the boiling flask to generate steam.

    • The steam will pass through the plant material, causing the volatile linalool to vaporize.

    • The steam and linalool vapor mixture will travel to the condenser.

    • Cool water circulating through the condenser will cause the vapor to condense into a liquid.

  • Collection and Separation:

    • Collect the distillate, which will be a mixture of water and essential oil (hydrosol).[21]

    • The essential oil, containing linalool, will typically form a separate layer on top of the water.

    • Separate the oil layer from the aqueous layer using a separatory funnel.

    • The distillation can be stopped when the collected distillate is no longer cloudy or oily.[21]

Protocol 2: Vacuum Fractional Distillation for this compound Purification

This protocol is suitable for purifying this compound from a crude essential oil extract.

Materials:

  • Crude essential oil containing linalool

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)[22]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with a stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus, ensuring all glassware is clean and dry.[14]

    • Place the crude essential oil in the round-bottom flask with a stir bar.

    • Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.

    • Insert a thermometer into the distillation head with the bulb positioned at the level of the side arm leading to the condenser.[22]

    • Connect the apparatus to a vacuum pump.

  • Distillation:

    • Start the vacuum pump and reduce the pressure to the desired level (e.g., 0.07-0.10 KPA).[5]

    • Begin heating the oil gently with the heating mantle while stirring.

    • Observe the vapor rising through the column. The temperature should be monitored closely.

    • Collect different fractions based on their boiling points at the reduced pressure. Linalool has a boiling point of 198 °C at atmospheric pressure, which will be significantly lower under vacuum.

    • The fraction containing the highest concentration of linalool is collected separately.

  • Analysis:

    • Analyze the collected fractions for purity using Gas Chromatography (GC).[14]

Visualizations

experimental_workflow General Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_output Final Product plant_material Plant Material extraction Extraction (Steam Distillation, SFE, etc.) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Vacuum Fractional Distillation) crude_extract->purification purified_linalool Purified this compound purification->purified_linalool analysis Quality Control (GC-MS, Chiral GC) purified_linalool->analysis final_product High-Purity this compound analysis->final_product

Caption: Workflow for this compound extraction, purification, and analysis.

troubleshooting_yield Troubleshooting Low this compound Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Linalool Yield cause1 Inappropriate Extraction Method low_yield->cause1 cause2 Suboptimal Parameters low_yield->cause2 cause3 Thermal Degradation low_yield->cause3 cause4 Poor Plant Material Quality low_yield->cause4 solution1 Select Alternative Method (e.g., SFE, ASE) cause1->solution1 solution2 Optimize Parameters (Temp, Pressure, Time) cause2->solution2 solution3 Use Milder Conditions (e.g., Vacuum, SFE) cause3->solution3 solution4 Proper Material Handling (Freshness, Drying) cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

troubleshooting_purity Troubleshooting Poor this compound Purity cluster_causes_purity Potential Causes cluster_solutions_purity Solutions poor_purity Poor Purity cause_p1 Co-extraction of Impurities poor_purity->cause_p1 cause_p2 Thermal Degradation poor_purity->cause_p2 cause_p3 Oxidation poor_purity->cause_p3 cause_p4 Incomplete Isomer Separation poor_purity->cause_p4 solution_p1 Implement Purification Step (e.g., Vacuum Distillation) cause_p1->solution_p1 solution_p2 Lower Process Temperature cause_p2->solution_p2 solution_p3 Store Under Inert Atmosphere cause_p3->solution_p3 solution_p4 Use Chiral Column & Optimize GC Method cause_p4->solution_p4

Caption: Troubleshooting logic for poor this compound purity.

References

Addressing matrix effects in the LC-MS/MS analysis of (+)-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (+)-Linalool. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3][4] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] For instance, when analyzing this compound in complex biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can cause significant matrix effects.[5]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The presence and extent of matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solvent standard at the same concentration.[1]

The Matrix Effect (%) can be calculated using the following formula: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100.[1]

  • An ME value of 100% indicates no matrix effect.[1]

  • A value below 100% signifies ion suppression.[1]

  • A value above 100% indicates ion enhancement.[1]

A qualitative method to assess matrix effects is the post-column infusion technique.[4] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank matrix extract is injected into the LC system. Any fluctuation in the baseline signal at the retention time of co-eluting matrix components indicates the presence of matrix effects.[4]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound in my plasma/serum samples.

This is a common issue when analyzing samples in complex biological matrices. Here are several strategies to mitigate ion suppression:

Strategy 1: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[2][6]

  • Protein Precipitation (PPT): This is a simple and common technique, but it may not be sufficient to remove all interfering substances, often leaving phospholipids in the extract.[7] Acetonitrile is often a better choice than methanol for PPT as it can provide better analyte recovery and peak shape.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[6] A double LLE, using a non-polar solvent first to remove hydrophobic interferences followed by extraction with a moderately polar solvent, can further improve cleanup.[6]

  • Solid-Phase Extraction (SPE): SPE can offer more selective cleanup than PPT or LLE.[2][7] Reversed-phase or mixed-mode SPE cartridges can be used to retain this compound while washing away interfering substances.[7] Polymeric mixed-mode SPE sorbents have been shown to be highly effective in reducing matrix effects from biological samples.[7]

Strategy 2: Chromatographic Separation

Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.[2]

  • Column Chemistry: Employing a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity and improve separation.

  • Gradient Optimization: Modifying the mobile phase gradient can help to resolve the analyte peak from interfering peaks.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of ionizable matrix components, potentially shifting them away from the this compound peak.[7]

Strategy 3: Use of an Internal Standard (IS)

An appropriate internal standard is essential to compensate for matrix effects.[2]

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of this compound is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.[10]

  • Structural Analog: If a SIL-IS is unavailable, a structural analog that has similar chemical properties and chromatographic behavior can be used. For linalool analysis, trans,trans-farnesol has been successfully used as an internal standard.[11]

Strategy 4: Method of Calibration
  • Matrix-Matched Calibration: Preparing calibration standards in the same blank matrix as the samples can help to compensate for consistent matrix effects.[2]

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined from the x-intercept. This is a powerful technique for correcting for matrix effects that are specific to a particular sample.[4]

Experimental Protocols

Protocol 1: Sample Preparation of Human Serum using Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from a validated method for the analysis of linalool in human serum.[8][9][12]

  • Spiking: To 100 µL of human serum, add 100 µL of a standard solution containing this compound and the internal standard (trans,trans-farnesol).

  • Protein Precipitation: Add 200 µL of acetonitrile to the serum sample.

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These parameters are based on a published method for linalool quantification.[8][9]

ParameterSetting
LC System Waters Acquity UPLC I-class
Column Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.8 µm)
Column Temperature 40 °C
Sample Temperature 10 °C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.37 mL/min
Gradient 60% B to 78% B (0-1.6 min), 78% B to 100% B (1.6-2.0 min)
MS System Waters Xevo TQ-S triple-quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
This compound Transition m/z 137.1 → 95.1
IS (trans,trans-farnesol) Transition m/z 205.2 → 149.1

Quantitative Data Summary

The following table summarizes the validation results from a study on this compound analysis in human serum, demonstrating the performance of the method after addressing matrix effects.

Table 1: Method Validation Summary for this compound in Human Serum

ParameterConcentration (ng/mL)Result
Linearity Range 7.5 - 500r² > 0.99
Lower Limit of Quantification (LLOQ) 7.5-
Intra-day Precision (%CV) 502.9%
2501.8%
Inter-day Precision (%CV) 503.5%
2502.7%
Intra-day Accuracy (%Bias) 50-2.9%
250-0.7%
Inter-day Accuracy (%Bias) 50-2.3%
250-1.3%
Recovery 5097.1%
25099.3%
Matrix Effect 5098.2%
250101.5%

Data adapted from a study by Xu et al. (2023).[8][11]

Visualizations

Troubleshooting_Workflow cluster_issue Issue Identification cluster_strategy Mitigation Strategies cluster_validation Validation Ion_Suppression Ion Suppression or Enhancement Observed Sample_Prep Optimize Sample Preparation (PPT, LLE, SPE) Ion_Suppression->Sample_Prep Chromatography Optimize Chromatography (Column, Gradient) Ion_Suppression->Chromatography Internal_Standard Use Appropriate Internal Standard (SIL or Analog) Ion_Suppression->Internal_Standard Calibration Change Calibration Method (Matrix-Matched, Standard Addition) Ion_Suppression->Calibration Revalidate Re-evaluate Matrix Effect Sample_Prep->Revalidate Chromatography->Revalidate Internal_Standard->Revalidate Calibration->Revalidate Revalidate->Sample_Prep ME still high Acceptable Acceptable Results Revalidate->Acceptable ME within limits

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma, Serum) PPT Add Acetonitrile Start->PPT LLE Extract with Organic Solvent Start->LLE SPE Apply to Cartridge, Wash, Elute Start->SPE PPT_Result Fast, Simple High Throughput Potential for high matrix effects PPT->PPT_Result LLE_Result Cleaner Extract Removes polar interferences More labor-intensive LLE->LLE_Result SPE_Result Most Selective Lowest Matrix Effects Method development can be complex SPE->SPE_Result

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for (+)-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of supercritical fluid extraction (SFE) of (+)-Linalool. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for successful extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Extraction (SFE) and why use it for this compound?

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent.[1][2] A fluid reaches its supercritical state when its temperature and pressure are above its critical point, where it exhibits properties of both a liquid and a gas.[2] For CO₂, the critical point is at 31.1°C and 73.8 bar.[3] This method is advantageous for extracting thermally sensitive compounds like this compound because it can be performed at low temperatures, preventing thermal degradation.[3] SFE is known for its high selectivity, shorter extraction times, and the ability to produce solvent-free extracts, making it a superior alternative to traditional methods like hydrodistillation.[3][4]

Q2: What are the key parameters to control in the SFE of this compound?

The primary parameters that influence the efficiency of SFE for this compound are pressure, temperature, CO₂ flow rate, and the use of a co-solvent.[5][6] Additionally, the physical state of the plant material, such as particle size and moisture content, significantly affects the extraction outcome.[7][8] Static and dynamic extraction times are also crucial variables to optimize for improved yield.[9]

Q3: How do pressure and temperature affect the extraction of this compound?

Pressure and temperature are critical parameters that modify the density and solvating power of supercritical CO₂.[2][6]

  • Pressure: Increasing the pressure at a constant temperature generally increases the density of the supercritical fluid, which in turn enhances the solubility of this compound and improves the extraction yield.[6][10] For linalool, pressures above 90-100 bar are often recommended to achieve maximum solubility.[7]

  • Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature can decrease the fluid density, thus reducing its solvating power.[2] However, higher temperatures can also increase the vapor pressure of linalool, which may enhance its extraction.[8] This interplay results in a "crossover pressure" where the effect of temperature on solubility inverts.[2][8] For thermally sensitive compounds like linalool, temperatures are often kept moderate, typically between 40-60°C, to prevent degradation.[3][6]

Q4: What is the role of a co-solvent in the SFE of this compound?

Supercritical CO₂ is a nonpolar solvent, which can limit its efficiency in extracting moderately polar compounds like linalool. The addition of a small amount of a polar co-solvent, such as ethanol or methanol, can significantly increase the polarity of the supercritical fluid and enhance the solubility of this compound, leading to a higher extraction yield.[8][10][11]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Suboptimal Extraction Parameters Systematically optimize pressure, temperature, and CO₂ flow rate. For linalool, pressures in the range of 90-350 bar and temperatures between 35-60°C are often effective.[5][6][7]
Inadequate Solvent Power Introduce a polar co-solvent like ethanol (1-5% v/v) to increase the polarity of the supercritical CO₂ and improve the solubility of linalool.[8][11]
Poor Mass Transfer Ensure the plant material is ground to a uniform and appropriate particle size to reduce diffusion path lengths.[8] However, excessively fine particles can lead to channeling and compaction.
Insufficient Extraction Time Optimize both static and dynamic extraction times. A static period allows the supercritical fluid to saturate with the solute, while the dynamic period removes the extract.[9]
Degradation of this compound Operate at milder temperatures (e.g., 40-50°C) to prevent thermal degradation of linalool into compounds like β-myrcene and ocimenes.[3]
Plant Material Condition Use high-quality, properly dried plant material. High moisture content can interfere with the extraction process. Process fresh material quickly after harvesting to prevent degradation.[3][7]

Issue 2: Poor Purity of the Final Product (Co-extraction of Impurities)

Potential Cause Troubleshooting Step
Non-selective Extraction Conditions Adjusting the extraction parameters can improve selectivity. Lower pressures and temperatures can sometimes provide a cleaner extract.
Co-extraction of Waxes and Lipids Implement a two-stage separation process. By setting up separators at different pressure and temperature conditions, it's possible to fractionally precipitate undesired compounds like cuticular waxes. For example, a first separator at high pressure and low temperature (e.g., 90 bar, -5°C) can remove waxes before collecting the essential oil in a second separator at lower pressure (e.g., 15 bar, 10°C).[12]
Matrix Complexity Consider a post-extraction purification step, such as vacuum fractionation distillation, to separate this compound from other co-extracted components based on their different boiling points.[3]

Quantitative Data Summary

The optimal conditions for the supercritical fluid extraction of this compound can vary depending on the plant matrix. Below is a summary of optimized parameters from various studies.

Table 1: Optimized SFE Parameters for Linalool Extraction from Various Sources

Plant Source Pressure (bar) Temperature (°C) CO₂ Flow Rate Co-solvent Yield Reference
Lavandula hybrida108.748.5Not SpecifiedNone4.77%[9]
Lavandula angustifolia2004510 mL/minEthanol (5ml for 20g sample)~6x higher than hydrodistillation[4]
Coriandrum sativum L. (seeds)3503514 g/min None4.55%[5]
Coriandrum sativum L. (fruits)90502.0 kg/h None1.16%[12]
Coriandrum sativum L. (leaves)1004510 mL/minNone0.09%[1]
Orange Peel34755Not SpecifiedEthanol (147 µL)1.18%[13]

Experimental Protocols

Detailed Methodology for SFE of this compound

This protocol outlines a general procedure for the extraction of this compound using a laboratory-scale SFE system.

1. Sample Preparation:

  • Dry the plant material (e.g., lavender flowers, coriander seeds) to a moisture content of less than 10%.

  • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to ensure efficient and consistent extraction.[14]

2. Apparatus Setup:

  • Load a known quantity of the ground plant material (e.g., 50-100 g) into the high-pressure extraction vessel.[15]

  • Seal the vessel securely and place it within the SFE system's temperature-controlled chamber.

3. Extraction Parameters:

  • Pressurize the system with high-purity CO₂ using a high-pressure pump.

  • Heat the CO₂ and the extraction vessel to the desired supercritical conditions (e.g., 100 bar and 45°C).[1]

  • If using a co-solvent, it can be introduced into the CO₂ stream before it enters the extraction vessel.

4. Extraction Process (Static-Dynamic Combination):

  • Static Phase: Allow the supercritical CO₂ to remain in the sealed extraction vessel for a predetermined period (e.g., 90 minutes) to facilitate the solubilization of this compound.[1][4]

  • Dynamic Phase: Following the static phase, open the outlet valve and pump the supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 10-15 g/min ).[5]

5. Collection and Separation:

  • The exiting fluid, containing the dissolved extract, passes through a pressure reduction valve into a separator (or a series of separators).

  • In the separator, the pressure and/or temperature are lowered, causing the CO₂ to return to its gaseous state and the extract to precipitate.

  • The gaseous CO₂ can be recycled, and the collected extract (containing this compound) is weighed to determine the yield.

6. Analysis:

  • Analyze the chemical composition of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other components.[15]

Visualizations

Experimental Workflow for SFE of this compound

SFE_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_collection 3. Collection & Analysis Start Start Drying Drying of Plant Material Start->Drying Grinding Grinding to Uniform Size Drying->Grinding Loading Load Sample into Vessel Grinding->Loading Pressurize Pressurize & Heat CO2 Loading->Pressurize Static Static Extraction Phase Pressurize->Static Dynamic Dynamic Extraction Phase Static->Dynamic Separation Pressure Reduction & Separation Dynamic->Separation Collection Collect Linalool Extract Separation->Collection Analysis GC-MS Analysis Collection->Analysis End End Analysis->End

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Troubleshooting Logic for Low SFE Yield

Troubleshooting_Yield cluster_params Parameter Optimization cluster_solvent Solvent Power cluster_material Material & Time Start Low Linalool Yield Detected CheckParams Are P, T, and Flow Rate Optimized? Start->CheckParams OptimizeParams Adjust P (90-350 bar) Adjust T (40-60°C) CheckParams->OptimizeParams No CheckSolvent Is Co-solvent Being Used? CheckParams->CheckSolvent Yes OptimizeParams->CheckParams AddCosolvent Add Polar Co-solvent (e.g., Ethanol 1-5%) CheckSolvent->AddCosolvent No CheckMaterial Is Material Prep & Time Optimal? CheckSolvent->CheckMaterial Yes AddCosolvent->CheckSolvent OptimizeMaterial Check Particle Size Optimize Static/Dynamic Time CheckMaterial->OptimizeMaterial No Resolved Yield Improved CheckMaterial->Resolved Yes OptimizeMaterial->CheckMaterial

Caption: Troubleshooting Decision Tree for Low SFE Yield.

References

Technical Support Center: Strategies to Minimize Oxidation of (+)-Linalool in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidation of (+)-linalool in various formulations. Below you will find detailed information on stabilization strategies, analytical methods, and experimental protocols to ensure the integrity and stability of your products.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

ProblemPotential CauseRecommended Solution
Noticeable change in aroma, development of off-odors. Oxidative Degradation: this compound is susceptible to autoxidation when exposed to air, leading to the formation of hydroperoxides and secondary oxidation products that can alter the scent profile.[1][2]- Incorporate antioxidants such as Vitamin E (tocopherol), Butylated Hydroxytoluene (BHT), or Butylated Hydroxyanisole (BHA) into your formulation.[1] - Minimize headspace in packaging and consider purging with an inert gas like nitrogen before sealing.[1] - Use airless packaging or containers that protect the product from air exposure.
Loss of this compound content over time in aqueous formulations. pH Instability: this compound can degrade in acidic environments.[1]- Measure the pH of your formulation.[1] - If the pH is acidic, consider using a robust buffering system to maintain a pH closer to neutral (pH 6.0-7.5).[1]
Changes in color and/or viscosity of the formulation. Formation of Degradation Products: The oxidation of linalool can lead to the formation of various degradation products, including other terpenes and hydroperoxides, which can interact with other formulation components.[1]- Address the root cause of oxidation by adding antioxidants. - Conduct forced degradation studies to identify the specific degradation products and their impact on the formulation's physical properties.[2]
Inconsistent analytical results for this compound concentration. Thermal Degradation during Analysis: High temperatures used in analytical techniques like Gas Chromatography (GC) can cause thermal degradation of linalool.[1]- Optimize your GC method by using a lower injection port temperature or a cool on-column injection technique.[1]
Appearance of unexpected peaks in chromatograms of aged samples. Formation of Oxidation Products: New peaks may correspond to linalool hydroperoxides or other secondary oxidation products.- Perform a forced degradation study on a pure sample of this compound under oxidative stress (e.g., exposure to hydrogen peroxide).[2] - Compare the retention times and mass spectra of the peaks from the stressed sample with the unexpected peaks in your aged formulation to confirm their identity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the oxidation of this compound?

A1: The primary factors that accelerate the degradation of this compound in a formulation are:

  • Oxygen: Autoxidation occurs upon exposure to air, leading to the formation of hydroperoxides, which are known contact allergens.[1]

  • Temperature: Elevated temperatures can induce dehydroxylation and cyclization reactions, forming various degradation products.[1]

  • Light: Exposure to light, particularly UV radiation, can promote photolytic degradation and oxidation. The combination of UV light and oxygen is especially detrimental.[1]

  • pH: Acidic conditions can lead to significant degradation of linalool.[1]

Q2: What are the common degradation products of this compound?

A2: When this compound degrades, it can form a variety of compounds, including:

  • Hydroperoxides: The primary oxidation products are linalool hydroperoxides.[1]

  • Other Terpenes: Through dehydroxylation and cyclization, linalool can convert to β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene.[1]

Q3: What are the most effective strategies to prevent this compound oxidation?

A3: A multi-pronged approach is generally the most effective:

  • Use of Antioxidants: Incorporating antioxidants is a primary strategy. Common choices include synthetic antioxidants like BHT and BHA, and natural antioxidants like tocopherol (Vitamin E).[1]

  • Control of pH: Maintaining a neutral pH (around 6.0-7.5) is crucial, especially in aqueous formulations. This can be achieved through the use of buffering agents.[1]

  • Encapsulation: Encapsulating this compound in systems like cyclodextrins or solid lipid nanoparticles can protect it from environmental factors.

  • Appropriate Packaging: Using airtight containers with minimal headspace is recommended. For highly sensitive formulations, purging with an inert gas like nitrogen or argon can be beneficial.[1] Opaque or amber-colored packaging should be used to protect against light.

Q4: How should formulations containing this compound be stored?

A4: To ensure maximum stability, formulations containing this compound should be stored in a cool, dark place. Refrigeration at 4°C or below is ideal for long-term storage.[1]

Data Presentation

Table 1: Efficacy of Different Stabilization Strategies for Linalool
Stabilization StrategyConditionsRemaining Linalool (%)Reference
None (Pure Linalool) 28 days, 25°C, exposed to air42.30%[3]
Encapsulation in β-cyclodextrin 28 days, 25°C, exposed to air89.57%[3]
Encapsulation in Methyl-β-cyclodextrin 28 days, 25°C, exposed to air87.07%[3]
Encapsulation in Hydroxypropyl-β-cyclodextrin 28 days, 25°C, exposed to air74.86%[3]
Table 2: Comparison of Common Antioxidants for Linalool Stabilization
AntioxidantTypeKey Characteristics
Butylated Hydroxytoluene (BHT) Synthetic PhenolicHighly effective free radical scavenger. Often used in combination with other antioxidants for synergistic effects.
Butylated Hydroxyanisole (BHA) Synthetic PhenolicSimilar to BHT, effective at preventing oxidative degradation.
α-Tocopherol (Vitamin E) Natural PhenolicA common natural antioxidant that can also provide skin benefits in cosmetic formulations.

Note: The relative efficacy of these antioxidants can be formulation-dependent. It is recommended to perform a stability study to determine the optimal antioxidant and concentration for your specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Formulation

Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare several batches of the final formulation. Include a control batch with no stabilization measures and test batches with different antioxidants or other stabilization technologies.

  • Storage Conditions: Store the samples under accelerated conditions as per ICH guidelines. Common conditions include:

    • Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • This compound content (using GC-MS or HPLC).

    • Presence of degradation products (using GC-MS or HPLC-MS).

    • Physical characteristics (appearance, color, odor, pH, viscosity).

  • Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life.

Protocol 2: Quantification of this compound and its Oxidation Products by GC-MS

Objective: To develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound and its major oxidation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[4]

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.[4]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program: Initial temperature of 60°C for 3 min, ramp to 246°C at 3°C/min, and hold for 25 min.[4]

  • Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: 40-550 amu.[4]

Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and any available standards of its oxidation products in a suitable solvent (e.g., ethanol or hexane).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Sample Dilution: Dilute the formulation samples with the same solvent used for the calibration standards to bring the concentration of this compound within the calibration range.

Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify this compound and its oxidation products by comparing their peak areas to the calibration curve.

Mandatory Visualization

Linalool_Oxidation_Pathway linalool This compound hydroperoxides Linalool Hydroperoxides linalool->hydroperoxides Autoxidation other_terpenes Other Terpenes (e.g., Myrcene, Limonene) linalool->other_terpenes Dehydroxylation/ Cyclization oxygen Oxygen (Air) oxygen->hydroperoxides light_heat Light / Heat light_heat->hydroperoxides light_heat->other_terpenes secondary_products Secondary Oxidation Products (e.g., alcohols, aldehydes, epoxides) hydroperoxides->secondary_products Decomposition

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis formulation Formulation with This compound control Control Group (No Stabilizer) formulation->control test_groups Test Groups (with Antioxidants) formulation->test_groups accelerated Accelerated Storage (e.g., 40°C / 75% RH) control->accelerated test_groups->accelerated sampling Sampling at Time Points accelerated->sampling analysis GC-MS / HPLC Analysis sampling->analysis data_eval Data Evaluation analysis->data_eval result result data_eval->result Determine Degradation Rate & Shelf-life

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic start Problem: Formulation Instability odor_change Change in Odor? start->odor_change content_loss Loss of Linalool? odor_change->content_loss No oxidation Suspect Oxidation odor_change->oxidation Yes physical_change Physical Change? content_loss->physical_change No ph_issue Suspect pH Instability content_loss->ph_issue Yes (in aqueous) degradation_products Formation of Degradation Products physical_change->degradation_products Yes add_antioxidant Action: Add Antioxidant oxidation->add_antioxidant buffer_ph Action: Buffer to Neutral pH ph_issue->buffer_ph forced_degradation Action: Forced Degradation Study degradation_products->forced_degradation

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Improving the Controlled-Release of Linalool from Microcapsules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the controlled-release of linalool from microcapsules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for microencapsulating linalool?

A1: Common methods for encapsulating linalool include spray drying, ionic gelation, complex coacervation, and inverse gelation.[1] The choice of method often depends on the desired particle size, the properties of the wall material, and the intended application.

Q2: Which wall materials are most effective for controlling linalool release?

A2: A variety of natural and synthetic polymers are used. β-cyclodextrin is frequently used to form inclusion complexes with linalool, enhancing its stability.[2][3] Other common materials include chitosan, alginate, gum arabic, and modified starches.[1][4] The selection of the wall material is critical as it directly influences the encapsulation efficiency and the release profile.[1]

Q3: How can I improve the encapsulation efficiency of linalool?

A3: To improve encapsulation efficiency, you can optimize several factors. These include the ratio of the core material (linalool) to the wall material, the concentration of the encapsulating agent, the characteristics of the feed emulsion, and the drying conditions in methods like spray drying.[2][5] For instance, a higher concentration of the wall material can lead to quicker shell formation, effectively trapping the volatile linalool.[6]

Q4: What factors influence the release rate of linalool from microcapsules?

A4: The release rate is influenced by the type and composition of the wall material, the particle size and morphology, and the environmental conditions (e.g., temperature, pH, humidity).[1][7] For example, a denser, less porous microcapsule shell will result in a slower release of linalool.[6]

Q5: How can I characterize the prepared linalool microcapsules?

A5: Characterization involves multiple techniques. Scanning Electron Microscopy (SEM) is used to observe the shape and surface morphology of the microcapsules.[4][8] Dynamic Light Scattering (DLS) can determine the average particle size and polydispersity index (PDI).[4][8] Fourier Transform Infrared Spectroscopy (FTIR) helps to confirm the successful encapsulation of linalool within the wall material.[4] Thermogravimetric Analysis (TGA) can be used to determine the loading capacity of linalool.[4][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency / Yield 1. High Volatility of Linalool: Linalool may evaporate during the encapsulation process, especially at elevated temperatures.[6] 2. Poor Affinity between Linalool and Polymer: The hydrophobic nature of linalool might lead to its exclusion from a hydrophilic polymer matrix.[6] 3. Inappropriate Solvent System: The solvent used for the polymer may also partially dissolve the linalool, leading to its loss during solvent removal.[6]1. Optimize Process Temperature: Use the lowest possible temperature during all stages of the encapsulation process. For methods like spray drying, using a lower inlet temperature can improve retention.[6] 2. Select an Appropriate Polymer: Choose a polymer that has a good affinity for linalool. For volatile compounds, creating a dense matrix is crucial.[9] 3. Increase Polymer Concentration: A higher concentration of the wall material can facilitate faster shell formation, thus trapping the linalool more effectively.[6]
High Initial Burst Release 1. Surface-Adsorbed Linalool: A significant amount of linalool may be adsorbed onto the surface of the microcapsules.[6] 2. Porous Microcapsule Shell: The polymer shell may have pores or cracks, allowing for a rapid initial release of the core material.[6] 3. Small Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster release rate.[6]1. Incorporate a Washing Step: After the formation of the microcapsules, include a washing step to remove any surface-adsorbed linalool.[6] 2. Optimize the Drying Process: A slower and more controlled drying process can result in a denser and less porous shell, thereby reducing the burst effect.[6] 3. Increase Polymer-to-Linalool Ratio: A higher ratio of polymer to linalool can create a thicker and more robust shell, which helps in reducing the initial burst release.[6] 4. Double Encapsulation: Encapsulating drug-loaded nanoparticles into microparticles can significantly reduce the initial burst by creating a double polymeric wall.[10]
Irregular or Agglomerated Microcapsules 1. Inadequate Stirring/Homogenization: Insufficient agitation during the emulsification step can lead to the formation of large and irregular droplets.[6] 2. Inappropriate Surfactant Concentration: Too little surfactant can result in the instability of the emulsion and droplet coalescence.[6]1. Optimize Agitation: Adjust the stirring speed or homogenization parameters to achieve smaller and more uniform droplets. 2. Optimize Surfactant Concentration: Determine the optimal surfactant concentration to ensure the stability of the emulsion throughout the process.
Poor Stability / Linalool Degradation 1. Sensitivity to Oxidation and Heat: Linalool is susceptible to degradation when exposed to oxygen, light, and high temperatures.[2][11]1. Use Protective Wall Materials: Employ encapsulating materials that provide a good barrier against oxygen and light, such as β-cyclodextrin.[2][3] 2. Control Storage Conditions: Store the prepared microcapsules in a cool, dark, and dry place to minimize degradation.

Quantitative Data Summary

Encapsulation Method Wall Material(s) Core:Wall Ratio Encapsulation Yield/Efficiency (%) Loading Capacity (%) Particle Size Key Release Characteristics Reference
Co-precipitationβ-cyclodextrin15:85 (Linalool:β-CD)96.5--Slowed emission at 105°C[2]
Ionic GelationChitosan/STPP--15.17352 nmDecreased release at high temperature[4][8]
Inverse Gelation (IG1)Alginate-89702.2 mmT1/2 = 24 h[1]
Inverse Gelation (IG2)Alginate-75701.8 mmT1/2 = 24 h[1]
Oil-Emulsion-Entrapment (OEE)Alginate/Starch/Glycerol-86--Very slow release (T1/2 = 1700 h)[1]
Interfacial Coacervation (INCO)Alginate/Chitosan----Slower release due to chitosan[1]
Chemical Precipitation (Cyc5)β-cyclodextrin----T1/2 = 24 h[1]
Spray DryingHP-β-Cyclodextrin (US-assisted)-61.3 - 93.7-Wrinkled shapeHigher retention with US method[3]
Precipitation PolymerizationN-vinyl caprolactam--50.411.4 µmThermal-redox dual responsive[12]
Nanoencapsulationβ-cyclodextrin (BCD)1:1 molar ratio66.30--89.57% remaining after storage[13][14]
NanoencapsulationMethyl-β-cyclodextrin (MBCD)1:1 molar ratio51.38--87.07% remaining after storage[13][14]
NanoencapsulationHydroxypropyl-β-cyclodextrin (HPBCD)1:1 molar ratio32.31--74.86% remaining after storage[13][14]

T1/2: Time to release 50% of linalool.

Experimental Protocols

Protocol 1: Linalool Microencapsulation using Ionic Gelation

This protocol describes the preparation of linalool-loaded chitosan nanocapsules via the ionic gelation method.[4][8]

Materials:

  • Linalool

  • Chitosan

  • Sodium tripolyphosphate (STPP)

  • Acetic acid

  • Tween 80

  • Distilled water

Procedure:

  • Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.

  • Preparation of Linalool Emulsion: Add Tween 80 (as an emulsifier) to the chitosan solution. Then, add linalool to the chitosan-surfactant mixture and stir at high speed to form an oil-in-water (O/W) emulsion.

  • Ionic Gelation: While stirring the linalool emulsion, add a solution of STPP dropwise. The electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged phosphate groups of STPP will induce the formation of nanocapsules.

  • Maturation: Continue stirring the suspension for a specified period (e.g., 30-60 minutes) to allow for the complete formation and stabilization of the nanocapsules.

  • Collection and Washing: Collect the nanocapsules by centrifugation. Wash the collected nanocapsules several times with distilled water to remove any unreacted reagents.

  • Drying: Lyophilize (freeze-dry) the washed nanocapsules to obtain a dry powder.

  • Storage: Store the dried microcapsules in a cool, dark, and dry place.

Protocol 2: Quantification of Linalool Content and Release

This protocol outlines the determination of linalool loading and its in vitro release profile.

Materials:

  • Linalool-loaded microcapsules

  • Hexane (or other suitable organic solvent)

  • Ethanol

  • Phosphate buffered saline (PBS) or other release medium

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

A. Determination of Encapsulation Efficiency and Loading Capacity:

  • Extraction of Linalool: Accurately weigh a known amount of dried microcapsules. Disperse the microcapsules in a suitable solvent system (e.g., distilled water and hexane) to break the capsules and extract the linalool into the organic phase.[1]

  • Quantification: Analyze the concentration of linalool in the organic extract using a calibrated GC-MS or HPLC method.[15][16][17][18]

  • Calculation:

    • Loading Capacity (%) = (Mass of linalool in microcapsules / Mass of microcapsules) x 100

    • Encapsulation Efficiency (%) = (Mass of linalool in microcapsules / Initial mass of linalool used) x 100

B. In Vitro Release Study:

  • Setup: Disperse a known amount of linalool-loaded microcapsules in a release medium (e.g., PBS) in a sealed container. The system is typically kept under constant agitation and at a controlled temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium. To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh release medium.

  • Analysis: Extract the linalool from the collected samples using a suitable organic solvent. Analyze the concentration of the released linalool using GC-MS or HPLC.

  • Data Analysis: Calculate the cumulative percentage of linalool released over time.

Diagrams

Experimental_Workflow_Ionic_Gelation cluster_preparation Preparation cluster_encapsulation Encapsulation cluster_post_processing Post-Processing chitosan_sol Chitosan Solution (in Acetic Acid) linalool_emulsion Linalool O/W Emulsion (with Tween 80) chitosan_sol->linalool_emulsion Add Linalool & Emulsifier ionic_gelation Ionic Gelation (add STPP solution) linalool_emulsion->ionic_gelation maturation Maturation (Stirring) ionic_gelation->maturation collection Collection (Centrifugation) maturation->collection washing Washing collection->washing drying Drying (Lyophilization) washing->drying storage Storage drying->storage

Caption: Experimental workflow for linalool microencapsulation by ionic gelation.

Factors_Affecting_Release cluster_properties Microcapsule Properties cluster_environment Environmental Factors cluster_process Process Parameters center_node Controlled Linalool Release wall_material Wall Material (Type, Composition) wall_material->center_node particle_size Particle Size & Morphology particle_size->center_node shell_thickness Shell Thickness & Porosity shell_thickness->center_node core_loading Core Loading core_loading->center_node temperature Temperature temperature->center_node ph pH ph->center_node humidity Humidity humidity->center_node encap_method Encapsulation Method encap_method->center_node drying_conditions Drying Conditions drying_conditions->center_node

Caption: Key factors influencing the controlled release of linalool from microcapsules.

References

Validation & Comparative

A Comparative Study on the Anxiolytic Effects of (+)-Linalool and (-)-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic properties of the two enantiomers of linalool, (+)-linalool and (-)-linalool. The information presented is supported by experimental data from preclinical studies to aid in research and drug development endeavors.

Linalool, a naturally occurring monoterpene alcohol found in numerous essential oils, has long been investigated for its potential therapeutic effects, including its anxiolytic (anxiety-reducing) properties. As a chiral molecule, linalool exists in two stereoisomeric forms: this compound (also known as S-(+)-linalool or licareol) and (-)-linalool (also known as R-(-)-linalool or coriandrol). Emerging research indicates that the chirality of linalool can influence its biological activities, making a comparative study of its enantiomers crucial for understanding their therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative data from a key comparative study that evaluated the anxiolytic-like effects of this compound and (-)-linalool in mice using well-established behavioral assays: the Open Field Test (OFT), the Light-Dark Test (LDT), and the Elevated Plus Maze (EPM).

Table 1: Open Field Test (OFT) Results

The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in the time spent in the periphery (thigmotaxis) is indicative of an anxiolytic effect.

Treatment (Oral Administration)Dose (mg/kg)Time Spent in Periphery (seconds)
Control (Corn Oil)-237.4 ± 10.2
This compound500266.5 ± 9.8
(-)-Linalool500261.1 ± 11.5
Trazodone Hydrochloride (Positive Control)75262.0 ± 12.1
Indicates a statistically significant difference from the control group (p < 0.05). Data extracted from a study on Cinnamomum osmophloeum ct. linalool essential oil[1].

Table 2: Light-Dark Test (LDT) Results

The LDT assesses anxiety by measuring the time a rodent spends in a brightly lit compartment versus a dark, enclosed one. Anxiolytic compounds typically increase the time spent in the light compartment.

Treatment (Oral Administration)Dose (mg/kg)Time Spent in Light Compartment (seconds)
Control (Corn Oil)-126.0 ± 15.3
This compound500162.1 ± 13.7
(-)-Linalool500155.0 ± 14.2
Trazodone Hydrochloride (Positive Control)75176.5 ± 11.9
Indicates a statistically significant difference from the control group (p < 0.05). Data extracted from a study on Cinnamomum osmophloeum ct. linalool essential oil[1].

Table 3: Elevated Plus Maze (EPM) Test Results

The EPM is a widely used model for assessing anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Treatment (Oral Administration)Dose (mg/kg)Time Spent in Open Arms (seconds)
Control (Corn Oil)-49.4 ± 8.7
This compound500124.9 ± 10.1
(-)-Linalool500121.7 ± 9.5
Trazodone Hydrochloride (Positive Control)75117.9 ± 11.3
Indicates a statistically significant difference from the control group (p < 0.05). Data extracted from a study on Cinnamomum osmophloeum ct. linalool essential oil[1].

Summary of Findings from Behavioral Studies:

The data presented above, from a direct comparative study, suggest that both this compound and (-)-linalool exhibit significant anxiolytic-like effects in mice at a dose of 500 mg/kg administered orally. In all three behavioral paradigms, both enantiomers performed comparably to the positive control, trazodone hydrochloride, and significantly better than the vehicle control. This indicates that both stereoisomers of linalool possess notable anxiolytic properties.

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below.

Open Field Test (OFT)
  • Apparatus: The open field apparatus is typically a square or circular arena with walls to prevent escape. For mice, a common size is a 42 x 42 x 42 cm box made of a non-reflective material like polyvinyl chloride. The floor is often divided into a grid of equal squares, with the central squares marked to distinguish them from the peripheral ones.

  • Procedure:

    • The test animal is gently placed in the center of the open field arena.

    • The animal is allowed to freely explore the arena for a predetermined period, typically 5 to 10 minutes.

    • A camera positioned above the arena records the session.

    • The apparatus is cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.

  • Parameters Measured:

    • Time spent in the center vs. periphery: An increase in the time spent in the center of the arena is indicative of reduced anxiety.

    • Total distance traveled: This parameter is used to assess general locomotor activity and to rule out sedative or hyperactive effects of the test compound.

    • Rearing frequency: The number of times the animal stands on its hind legs can be an indicator of exploratory behavior.

Light-Dark Test (LDT)
  • Apparatus: The apparatus consists of a box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (approximately two-thirds of the total area). A small opening connects the two compartments, allowing the animal to move freely between them. For mice, a typical apparatus size is 42 x 21 x 25 cm.

  • Procedure:

    • The animal is placed in the center of the brightly lit compartment, facing away from the opening to the dark compartment.

    • The animal is allowed to explore the apparatus for a period of 5 to 10 minutes.

    • A video camera records the session for later analysis.

    • The apparatus is cleaned with 70% ethanol between subjects.

  • Parameters Measured:

    • Time spent in the light compartment: An increase in the time spent in the illuminated area is a primary indicator of anxiolytic activity.

    • Number of transitions between compartments: This serves as a measure of exploratory behavior and general activity.

    • Latency to enter the dark compartment: The time it takes for the animal to first move from the light to the dark compartment.

Elevated Plus Maze (EPM) Test
  • Apparatus: The maze is shaped like a plus sign and is elevated above the floor (typically 40-50 cm for mice). It consists of two open arms and two closed arms of equal dimensions, with the closed arms having high walls. For mice, the arms are usually around 25-30 cm long and 5-6 cm wide.

  • Procedure:

    • The animal is placed in the central platform of the maze, facing one of the open arms.

    • The animal is allowed to explore the maze for a 5-minute session.

    • The session is recorded by a video camera positioned above the maze.

    • The maze is cleaned with 70% ethanol after each trial.

  • Parameters Measured:

    • Time spent in the open arms: This is the most common measure of anxiolytic-like behavior, with an increase indicating reduced anxiety.

    • Number of entries into the open arms: This is another primary indicator of anxiolytic effects.

    • Total number of arm entries: This can be used as a measure of overall locomotor activity.

Proposed Mechanisms of Action & Signaling Pathways

The anxiolytic effects of linalool are believed to be mediated through its interaction with several neurotransmitter systems, primarily the GABAergic, glutamatergic, and to a lesser extent, the serotonergic systems.

GABAergic System Involvement

Several studies suggest that linalool enhances GABAergic neurotransmission. The anxiolytic effects of linalool have been shown to be antagonized by flumazenil, a benzodiazepine antagonist, indicating that linalool's action is mediated through the GABA-A receptor complex.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_cleft GABA GABA->GABA_cleft Release GABAA_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA_cleft->GABAA_Receptor Binds Cl_influx Cl- Influx GABAA_Receptor->Cl_influx Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Cl_influx->Hyperpolarization Linalool Linalool Linalool->GABAA_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic signaling pathway for the anxiolytic effect of linalool.

Glutamatergic System Involvement

Linalool has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. By blocking NMDA receptors, linalool can reduce glutamatergic excitatory neurotransmission, which is often heightened in states of anxiety.

Glutamatergic_Pathway cluster_presynaptic_glut Presynaptic Neuron cluster_synaptic_cleft_glut Synaptic Cleft cluster_postsynaptic_glut Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Glutamate_cleft Glutamate Glutamate_pre->Glutamate_cleft Release NMDA_Receptor NMDA Receptor Glutamate_cleft->NMDA_Receptor Binds Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Neuronal_Excitation Reduced Neuronal Excitation (Anxiolytic Effect) Ca_influx->Neuronal_Excitation Linalool_glut Linalool Linalool_glut->NMDA_Receptor Antagonism

Caption: Proposed glutamatergic signaling pathway for the anxiolytic effect of linalool.

Serotonergic System Involvement

While some studies suggest an interaction of linalool with the serotonergic system, particularly 5-HT1A receptors, its direct role in the anxiolytic effects is less established compared to the GABAergic and glutamatergic systems. One study indicated that the anxiolytic effect of inhaled linalool may not be primarily mediated by serotonergic transmission in the prefrontal cortex[2]. However, for the sake of a comprehensive overview, a potential interaction is depicted.

Serotonergic_Pathway cluster_presynaptic_ser Presynaptic Neuron cluster_synaptic_cleft_ser Synaptic Cleft cluster_postsynaptic_ser Postsynaptic Neuron Tryptophan Tryptophan Serotonin_pre Serotonin (5-HT) Tryptophan->Serotonin_pre Tryptophan Hydroxylase Serotonin_cleft Serotonin Serotonin_pre->Serotonin_cleft Release HT1A_Receptor 5-HT1A Receptor Serotonin_cleft->HT1A_Receptor Binds Downstream_Signaling Modulation of Downstream Signaling HT1A_Receptor->Downstream_Signaling Linalool_ser Linalool Linalool_ser->HT1A_Receptor Potential Interaction (less established for anxiolysis)

Caption: Potential interaction of linalool with the serotonergic signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the anxiolytic effects of (+)- and (-)-linalool in preclinical studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_admin Compound Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Rodent Models (e.g., Mice) Groups Grouping: - Vehicle Control - Positive Control (e.g., Diazepam) - this compound - (-)-Linalool Animals->Groups Administration Oral Gavage or Inhalation Groups->Administration OFT Open Field Test (OFT) Administration->OFT LDT Light-Dark Test (LDT) Administration->LDT EPM Elevated Plus Maze (EPM) Administration->EPM Data_Collection Video Recording & Tracking OFT->Data_Collection LDT->Data_Collection EPM->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Comparative Efficacy

Caption: General experimental workflow for comparing the anxiolytic effects of linalool enantiomers.

Conclusion

Based on the available preclinical evidence, both this compound and (-)-linalool demonstrate significant anxiolytic-like properties. The comparative data suggest that both enantiomers are effective in reducing anxiety-related behaviors in mice, with their efficacy being comparable in the studied behavioral models. The underlying mechanisms of action appear to involve the modulation of GABAergic and glutamatergic systems. Further research is warranted to fully elucidate the subtle differences in their pharmacological profiles and to explore their potential for clinical applications in the treatment of anxiety disorders.

References

Validating (+)-Linalool's Antimicrobial Efficacy Against Reference Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antimicrobial performance of (+)-Linalool against various reference microbial strains, supported by experimental data from multiple studies. It is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial agents.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Table 1: Antibacterial Efficacy of this compound against Gram-Positive Bacteria

Bacterial StrainMICMBCComparative AgentComparative Agent MIC
Staphylococcus aureus (MRSA)1.65 - 211.24 µg/mL[1][2]-Gentamicin>32 µg/mL[3]
Staphylococcus aureus18.8 mg/mL[4]-Sodium Hypochlorite4.7 mg/mL[4]
Staphylococcus aureus (ATCC 25923)0.25% (v/v)[3]-Gentamicin0.125 µg/mL[3]

Table 2: Antibacterial Efficacy of this compound against Gram-Negative Bacteria

Bacterial StrainMICMBCComparative AgentComparative Agent MIC
Escherichia coli9.4 mg/mL[3][4]-Sodium Hypochlorite4.7 mg/mL[4]
Escherichia coli (ATCC 25922)1 - 2 µL/mL[3]---
Pseudomonas fluorescens1.25 µL/mL[5]2.5 µL/mL[5]--
Pseudomonas aeruginosa (ATCC 9027)2.0% (v/v)[3]-Gentamicin2.0 µg/mL[3]
Shewanella putrefaciens1.5 µL/mL[6][7]---

Table 3: Antifungal Efficacy of this compound against Yeast

Fungal StrainMICMFCComparative AgentComparative Agent MIC
Candida albicans8–32 mM[8]16–32 mM[9]Amphotericin B0.25–0.5 µg/mL[8]
Candida albicans (clinical isolate)1000 µg/mL[10]-Nystatin-
Candida tropicalis (clinical isolate)500 µg/mL[10]---
Candida krusei (clinical isolate)2000 µg/mL[10]---

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method is a standardized procedure used to determine the MIC and MBC/MFC of an antimicrobial agent against a specific microorganism.[8][11]

1. Preparation of Microbial Inoculum:

  • Microbial strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared. Due to its low water solubility, it may be dissolved in a solvent like ethanol or dimethyl sulfoxide (DMSO) before being diluted in the broth medium.[5][11]

  • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate, each well containing broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Control wells are included: a positive control (broth with inoculum, no linalool) and a negative control (broth only).

  • The plates are incubated at a temperature and duration suitable for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[3]

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3]

5. Determination of MBC/MFC:

  • To determine the MBC or MFC, a small aliquot from the wells showing no visible growth is subcultured onto fresh, antimicrobial-free agar plates.

  • The plates are incubated for an appropriate period.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Microorganism on Agar Plate B 2. Prepare Inoculum (0.5 McFarland) A->B D 4. Inoculate Microplate Wells with Microbial Suspension B->D C 3. Prepare Serial Dilutions of this compound in Microplate C->D E 5. Incubate Plate (e.g., 37°C for 24h) D->E F 6. Read MIC: Lowest concentration with no visible growth E->F G 7. Subculture from clear wells onto fresh agar F->G H 8. Incubate Agar Plates G->H I 9. Read MBC/MFC: Lowest concentration that kills ≥99.9% of inoculum H->I

Caption: Workflow for MIC and MBC/MFC Determination.

Proposed Antimicrobial Mechanism of this compound

Studies suggest that this compound exerts its antimicrobial effect primarily by disrupting the microbial cell membrane.[12][13] This leads to a cascade of events culminating in cell death. The proposed mechanism involves several key stages: interaction with the cell membrane, increased membrane permeability, leakage of intracellular components, and disruption of critical cellular processes like energy metabolism.[5][6]

G linalool This compound cell_membrane Microbial Cell Membrane linalool->cell_membrane Interacts with enzyme_inhibition Inhibition of Respiratory Enzymes (e.g., ATPase) linalool->enzyme_inhibition membrane_damage Membrane Structural Damage & Increased Permeability cell_membrane->membrane_damage leakage Leakage of Intracellular Macromolecules (DNA, RNA, Proteins) membrane_damage->leakage depolarization Membrane Depolarization membrane_damage->depolarization metabolism_disruption Disruption of Energy Metabolism (TCA Cycle, Glycolysis) enzyme_inhibition->metabolism_disruption cell_death Cell Death leakage->cell_death depolarization->cell_death metabolism_disruption->cell_death

Caption: Proposed Mechanism of this compound Action.

References

The Anti-Inflammatory Properties of (+)-Linalool: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of (+)-Linalool against other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a naturally occurring monoterpene alcohol found in many essential oils, has demonstrated significant anti-inflammatory effects in various in vivo models.[1][2][3][4][5] Experimental evidence indicates its potential as a therapeutic agent for inflammatory conditions. This guide summarizes key findings, compares its efficacy with standard anti-inflammatory drugs, and provides detailed experimental protocols to support further research and development. Linalool has been shown to attenuate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[6] Its anti-inflammatory action is also attributed to the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

Performance Comparison

The anti-inflammatory efficacy of this compound has been evaluated in several well-established in vivo models. The following tables summarize the quantitative data from these studies, comparing this compound with standard anti-inflammatory drugs like Diclofenac and Indomethacin.

Table 1: Carrageenan-Induced Paw Edema in Rats
TreatmentDose (mg/kg)RoutePaw Edema Inhibition (%)Time Point (hours)Reference
Control--0-[8]
This compound25s.c.Delayed and prolonged effect-[2][5]
(±)-Linalool25s.c.Significant reduction at 1h1[5]
(-)-Linalool50s.c.581[5]
(-)-Linalool75s.c.601[5]
(±)-Linalool50s.c.51 (at 3h), 45 (at 5h)3, 5[5]
(±)-Linalool75s.c.38 (at 3h), 34 (at 5h)3, 5[5]
Linalool100i.m.Significant inhibition1, 2, 3, 4, 5, 6[9]
Diclofenac25p.o.Similar to high-dose EO-[8][10]
Table 2: Acetic Acid-Induced Writhing in Mice
TreatmentDose (mg/kg)RouteWrithing Inhibition (%)Reference
Control--0[1]
(-)-Linalool25i.p.Significant reduction[1][4]
(-)-Linalool50i.p.Significant reduction[1][4]
(-)-Linalool75i.p.Significant reduction[1][4]
Indomethacin10p.o.-[11][12]
Table 3: Lipopolysaccharide (LPS)-Induced Lung Injury in Mice
TreatmentDoseRouteEffectReference
Control---[6]
Linalool--Attenuated lung histopathologic changes[6]
Linalool--Decreased TNF-α and IL-6 production[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. In response to inflammatory stimuli like LPS, this compound has been shown to inhibit the phosphorylation of IκBα, which in turn prevents the activation and nuclear translocation of NF-κB.[6] It also blocks the phosphorylation of MAPKs such as p38, JNK, and ERK.[6] Furthermore, in microglial cells, linalool has been found to activate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory effects.[13] In some models of pain and inflammation, the effects of linalool appear to be mediated by the activation of opioidergic and cholinergic systems.[1]

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK Ikk IKK NFkB_pathway->Ikk IkB IκBα Ikk->IkB P NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation Nrf2_pathway Nrf2 Pathway Keap1 Keap1 Nrf2_pathway->Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 releases Gene Pro-inflammatory Gene Expression NFkB_n->Gene HO1 HO-1 Expression Nrf2_n->HO1 Linalool This compound Linalool->MAPK_pathway inhibits Linalool->Ikk inhibits Linalool->Nrf2_pathway activates

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of compounds.[14]

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.[15][16]

  • Treatment: this compound, a reference drug (e.g., Diclofenac), or vehicle is administered, typically intraperitoneally (i.p.) or subcutaneously (s.c.), at various time points before carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[15]

  • Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Animals acclimatization->grouping treatment Administration of This compound / Control grouping->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (hourly) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema.

Acetic Acid-Induced Writhing

This model is used to evaluate peripheral analgesic and anti-inflammatory activity.[17][18][19][20]

  • Animals: Swiss mice are commonly used.

  • Induction of Writhing: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Treatment: this compound, a reference drug (e.g., Indomethacin), or vehicle is administered (e.g., i.p. or p.o.) 30-60 minutes before the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Analysis: The percentage of writhing inhibition is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

LPS-Induced Lung Injury

This model is used to study acute lung inflammation.

  • Animals: Mice (e.g., C57BL/6) are used.

  • Induction of Injury: Lipopolysaccharide (LPS) is administered intranasally or intratracheally to induce lung inflammation.

  • Treatment: this compound or vehicle is administered (e.g., i.p. or orally) before or after LPS challenge.

  • Assessment:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (neutrophils, macrophages) are performed.

    • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in BAL fluid or lung homogenates are measured by ELISA.

    • Histopathology: Lung tissue is collected for histological examination to assess inflammation and tissue damage.

    • Western Blot: Protein expression of key inflammatory mediators (e.g., phosphorylated IκBα, MAPKs) in lung tissue is analyzed.[6]

Conclusion

The in vivo data presented in this guide strongly support the anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways and its efficacy in various animal models, often comparable to standard anti-inflammatory drugs, highlight its potential as a novel therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further investigation into its mechanisms of action and clinical applicability. Further research is warranted to fully elucidate its therapeutic potential and safety profile in humans.

References

A Comparative Analysis of (+)-Linalool Content in Different Lavender Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced composition of essential oils is paramount. This guide provides a comprehensive comparative analysis of (+)-linalool content across various lavender species, supported by experimental data and detailed methodologies.

Linalool, a monoterpene alcohol, is a key bioactive compound in lavender essential oil, contributing significantly to its characteristic aroma and therapeutic properties, including anxiolytic, sedative, and antimicrobial effects.[1][2] The concentration of linalool, particularly the this compound enantiomer known for its sweet, floral scent, varies considerably among different lavender species and even between cultivars of the same species. This variation has significant implications for the quality and application of lavender oil in the pharmaceutical, cosmetic, and fragrance industries.[3][4]

This guide focuses on a comparative analysis of this compound content in prominent lavender species: Lavandula angustifolia (True Lavender), Lavandula latifolia (Spike Lavender), Lavandula x intermedia (Lavandin), and Lavandula stoechas (Spanish Lavender).

Comparative Quantitative Data

The concentration of this compound in the essential oil of different lavender species is influenced by genetic factors, geographical origin, and cultivation conditions.[3][5] The following table summarizes the typical percentage of linalool found in the essential oil of various lavender species, compiled from multiple studies.

Lavender SpeciesLinalool Content (%)Key Observations
Lavandula angustifolia20 - 64.13%[1][6]Prized for its high linalool and linalyl acetate content, giving it a classic floral scent.[1] Linalool content can vary significantly between cultivars, with some reaching over 60%.[6]
Lavandula latifolia21.49 - 32.3%[7]Generally contains a moderate amount of linalool.
Lavandula x intermedia13.66 - 44.15%[7][8]As a hybrid of L. angustifolia and L. latifolia, its linalool content is variable.[8] Often has higher camphor content compared to L. angustifolia.[1]
Lavandula stoechasCan be a minor componentThe chemical profile is often dominated by fenchone, camphor, and 1,8-cineole, with linalool present in smaller amounts.[9]

Experimental Protocols

The accurate quantification of this compound in lavender essential oil is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for this analysis.[10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the lavender essential oil sample into a 10 mL volumetric flask.

  • Add an internal standard (e.g., camphor, at a known concentration) to the flask.

  • Dilute the sample to the mark with a suitable solvent (e.g., hexane or ethanol). A common starting dilution is 1:1000.[10]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for essential oil analysis (e.g., DB-5 or HP-5MS).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/minute to 240 °C.

    • Hold: Maintain at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis and Quantification:

  • Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in a series of calibration standards.

  • The concentration of this compound in the essential oil sample is then determined from this calibration curve.[10]

Visualizing Key Processes

To better understand the biological and experimental frameworks, the following diagrams illustrate the biosynthetic pathway of linalool and the experimental workflow for its quantification.

G Biosynthetic Pathway of this compound in Lavender cluster_pathway Mevalonate Pathway cluster_terpene_synthesis Monoterpene Synthesis Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Isomerization IPP_DMAPP IPP + DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl Pyrophosphate (GPP) Geranyl Diphosphate Synthase This compound This compound Geranyl Pyrophosphate (GPP)->this compound Linalool Synthase (LIS)

Caption: Biosynthesis of this compound in Lavender.

G Experimental Workflow for this compound Quantification Start Start SamplePrep Sample Preparation (Dilution & Internal Standard) Start->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAcquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS->DataAcquisition DataProcessing Data Processing (Peak Integration & Identification) DataAcquisition->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Result Quantification->Result Final Concentration

Caption: GC-MS Workflow for Linalool Analysis.

References

A Comparative Guide to SPME and Steam Distillation for Linalool Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two prevalent analytical techniques for the quantification of linalool: Headspace Solid-Phase Microextraction (HS-SPME) and Steam Distillation (SD), both commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Linalool, a naturally occurring terpene alcohol, is a key component in many essential oils and is widely utilized in the fragrance, food, and pharmaceutical industries. Accurate quantification of linalool is paramount for quality control, research into its biochemical pathways, and the development of new therapeutic agents.

This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on available experimental data, and offers visual workflows to elucidate the procedural steps.

Comparative Analysis of Linalool Quantification

Solid-Phase Microextraction and Steam Distillation are two distinct methodologies for the extraction of volatile and semi-volatile compounds like linalool from a sample matrix. SPME is a modern, solvent-free technique that relies on the partitioning of analytes between the sample matrix (or its headspace) and a coated fiber. In contrast, steam distillation is a classic, more preparative method that utilizes steam to vaporize volatile compounds, which are then condensed and collected.

The choice between these methods is often dictated by the specific research question, sample matrix, desired sensitivity, and throughput requirements. While SPME excels in sensitivity and speed, steam distillation is a robust method for obtaining larger quantities of essential oils for broader compositional analysis. Studies comparing the two methods on the same matrix have shown that the quantitative results for major components like linalool can be very similar, providing a basis for cross-validation.

Quantitative Data Summary

Table 1: Quantitative Performance of HS-SPME for Linalool Analysis

ParameterValueComments
Limit of Detection (LOD) 0.17 µg/L - 5.0 ng/mLDependent on the matrix and MS detector.
Limit of Quantitation (LOQ) 0.03 mg/L - 14.9 ng/mLDemonstrates high sensitivity.
Linearity (R²) ≥ 0.98Excellent linearity is consistently reported.[1][2]
Precision (RSD) < 15%Good repeatability and intermediate precision.
Recovery > 90%High recovery rates are achievable with optimized methods.

Table 2: Quantitative Performance of Steam Distillation for Linalool Analysis

ParameterValueComments
Yield of Essential Oil 0.1 - 2.0% (w/w)Highly dependent on the plant material and distillation time.[3]
Linalool Content in Oil 28.78 - 30.68%Varies with the plant species and distillation conditions.[3]
Precision (RSD) < 20%Generally higher variability compared to SPME.
Selectivity ModerateCo-distillation of other volatile and semi-volatile compounds.
Throughput LowTime and labor-intensive process.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a two-step process involving the extraction of volatile and semi-volatile compounds from the headspace of a sample, followed by thermal desorption of the analytes into a gas chromatograph.

Materials and Reagents:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • Heating block or autosampler incubator with agitation

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Linalool analytical standard

  • Internal standard (e.g., camphor, borneol)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a homogenized sample (e.g., 0.5 - 1.0 g of plant material) into a headspace vial.

  • Matrix Modification: Add a known volume of deionized water and a saturating amount of NaCl to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile organic compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known concentration of an internal standard.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of analytes.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column for separation and subsequent detection by the mass spectrometer.

Typical GC-MS Conditions:

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Oven Temperature Program: Initial 50°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Steam Distillation (SD)

Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like natural aromatic compounds.

Materials and Reagents:

  • Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving vessel)

  • Heating mantle

  • Plant material (e.g., 100 g)

  • Deionized water

  • Organic solvent (e.g., diethyl ether or dichloromethane) for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the still head. Fill the boiling flask with deionized water.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material, vaporizing the volatile compounds.

  • Condensation: The steam and vaporized compounds then pass into the condenser, where they are cooled and revert to a liquid state.

  • Collection: The condensate (a mixture of water and essential oil) is collected in the receiving vessel. Due to the immiscibility of the essential oil with water, two distinct layers are formed.

  • Extraction: Separate the essential oil layer from the aqueous layer (hydrosol). The hydrosol can be further extracted with an organic solvent to recover dissolved components.

  • Drying and Concentration: Combine the essential oil fractions, dry with anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to obtain the pure essential oil.

  • Analysis: Dilute a known amount of the essential oil in a suitable solvent and inject it into the GC-MS for quantification of linalool.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HS-SPME and Steam Distillation for linalool quantification.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Additives Add Water & NaCl Vial->Additives IS Spike Internal Standard Additives->IS Equilibrate Equilibrate & Agitate (e.g., 60°C, 15 min) IS->Equilibrate Extract Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Quantify Quantification of Linalool GCMS->Quantify Steam_Distillation_Workflow cluster_distillation Distillation cluster_extraction Post-Distillation Extraction cluster_analysis Analysis Plant Plant Material Apparatus Steam Distillation Apparatus Plant->Apparatus Distill Generate Steam & Vaporize Volatiles Apparatus->Distill Condense Condense Vapors Distill->Condense Collect Collect Condensate (Oil + Hydrosol) Condense->Collect Separate Separate Oil & Hydrosol Collect->Separate SolventExtract Solvent Extraction of Hydrosol Separate->SolventExtract Combine Combine Oil Fractions SolventExtract->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Dilute Dilute Essential Oil Concentrate->Dilute GCMS GC-MS Analysis Dilute->GCMS Quantify Quantification of Linalool GCMS->Quantify

References

A Comparative Analysis of the Insect Repellent Activity of (+)-Linalool and DEET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent properties of the naturally occurring monoterpene alcohol, (+)-Linalool, and the synthetic compound, N,N-Diethyl-meta-toluamide (DEET), which is considered the gold standard for insect repellents. This comparison is based on available experimental data on their efficacy, duration of action, and underlying molecular mechanisms.

Quantitative Comparison of Repellent Activity

Direct comparative studies on the topical application of this compound and DEET under identical conditions are limited in the publicly available literature. The following table summarizes repellent activity data from different studies, highlighting the varied experimental setups. This underscores the need for standardized head-to-head trials for a definitive comparison.

CompoundConcentration & FormulationTest MethodInsect SpeciesRepellency MetricResult
This compound 100% active ingredient in a diffuserIndoor room settingMosquitoesRepellency Rate93%[1][2]
100% active ingredient in a diffuserOutdoor settingFemale MosquitoesRepellency Rate58%[1][2]
DEET 24% solutionArm-in-cageAedes albopictusRepellency Rate>90% for 6 hours[3]
6.65% lotionArm-in-cageAedes aegyptiComplete Protection Time (CPT)2.5 hours[4]
23.8% formulationNot specifiedAedes aegyptiComplete Protection Time (CPT)~5 hours[5]

Note: The data presented for this compound is from studies using diffusers, which create a spatial repellent effect. The data for DEET is from direct topical application (arm-in-cage tests), which measures protection on the skin. These different methodologies prevent a direct one-to-one comparison of efficacy and duration.

Experimental Protocols

To achieve a standardized comparison between the repellent activities of this compound and DEET, the following "arm-in-cage" protocol is recommended, based on established guidelines from organizations like the World Health Organization (WHO).[6]

Objective: To determine and compare the Complete Protection Time (CPT) of topically applied this compound and DEET against host-seeking female mosquitoes.

Materials:

  • Test substances: this compound (e.g., 10% and 20% solutions in ethanol), DEET (e.g., 10% and 20% solutions in ethanol), and a control (ethanol).

  • Test cages (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).[6]

  • Human volunteers.

  • Personal protective equipment (gloves).

Procedure:

  • Volunteer Preparation: The forearms of volunteers are washed with unscented soap and water and then rinsed thoroughly.

  • Repellent Application: A precise volume of the test substance (e.g., 1 mL) is applied evenly to a defined area of the volunteer's forearm. One arm may serve as a control or be treated with a different substance, with appropriate wash-out periods between tests.

  • Exposure: At set intervals (e.g., every 30 minutes) post-application, the treated forearm is exposed in the mosquito cage for a fixed duration (e.g., 3 minutes).[6][7]

  • Data Collection: The number of mosquito landings and/or bites on the exposed skin is recorded during each exposure period.

  • Determination of CPT: The Complete Protection Time is defined as the time from the application of the repellent until the first confirmed mosquito bite.[6][7]

  • Statistical Analysis: The CPTs for this compound and DEET are compared using appropriate statistical methods to determine any significant differences in efficacy.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase volunteer_prep Volunteer Forearm Preparation (Wash and Dry) application Topical Application of Test Solution to Forearm volunteer_prep->application repellent_prep Preparation of Test Solutions (this compound, DEET, Control) repellent_prep->application exposure Exposure of Treated Forearm in Mosquito Cage (3 min) application->exposure observation Record Landings and Bites exposure->observation time_interval Wait for 30 minutes observation->time_interval cpt Determine Complete Protection Time (CPT) observation->cpt time_interval->exposure Repeat until bite occurs comparison Statistical Comparison of CPTs cpt->comparison

Caption: Experimental workflow for the comparative evaluation of topical insect repellents using the arm-in-cage method.

Signaling Pathways and Mechanisms of Action

The repellent effects of this compound and DEET are mediated through their interaction with the insect's olfactory system, albeit through different and complex mechanisms.

DEET Signaling Pathway

DEET's mechanism of action is multifaceted and not fully elucidated. Several hypotheses, which are not mutually exclusive, have been proposed:

  • Masking/Inhibition: DEET may inhibit the function of olfactory receptors (ORs) that detect human odors, such as lactic acid. This "masks" the chemical cues that attract mosquitoes to a host.

  • "Odorant Scramble": DEET may not block ORs but rather modulate their activity in a way that "scrambles" the neural signals sent to the insect's brain, causing confusion and preventing host-seeking behavior.

  • Direct Repellency: Some studies suggest that insects can directly detect and are repelled by DEET. This involves specific ORs and possibly other chemoreceptors like ionotropic receptors (IRs) that trigger an aversive behavioral response. The co-receptor Orco is crucial for the function of many ORs and is implicated in DEET's mechanism of action.

G cluster_deet DEET Molecule cluster_receptor Olfactory Receptor Neuron cluster_response Neural Response deet DEET orx Odorant Receptor (ORx) deet->orx Binds/Modulates ir Ionotropic Receptor (IR) deet->ir Activates orco Orco Co-Receptor inhibition Inhibition of Host Odor Signal orx->inhibition Leads to scramble Scrambled Neural Signal orx->scramble Leads to aversion Aversive Signal to Brain ir->aversion Triggers G cluster_linalool This compound Molecule cluster_receptor Olfactory Receptor Neuron cluster_response Neural & Behavioral Response linalool This compound or29 Odorant Receptor (e.g., Or29) linalool->or29 Binds to or53 Odorant Receptor (e.g., Or53) linalool->or53 Binds to activation Neuron Activation or29->activation Initiates or53->activation Initiates aversion Aversive Behavior (Repellency) activation->aversion Leads to

References

Unveiling the Neuroprotective Potential of (+)-Linalool: A Comparative Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (+)-Linalool, a naturally occurring monoterpene, is emerging as a significant candidate for neuroprotective therapies. A growing body of in vitro evidence highlights its ability to counteract key pathological mechanisms in neurodegenerative diseases. This guide provides a comprehensive comparison of this compound's neuroprotective effects against other compounds, supported by experimental data and detailed protocols to aid in the design and execution of further research.

This compound has demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties across various neuronal cell culture models.[1][2][3] Its neuroprotective action is attributed to the modulation of multiple, interconnected cellular pathways, making it a multifaceted agent in combating neuronal damage.[1][4] Studies have shown its efficacy in models of Parkinson's and Alzheimer's disease, as well as in contexts of oxidative stress and glutamate-induced excitotoxicity.[5][6][7]

Comparative Efficacy of this compound in Neuroprotection

The neuroprotective effects of this compound have been quantified in various cell culture models, often in direct comparison with other potential therapeutic agents. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Oxidative Stress Markers
Cell LineStressorTreatmentConcentrationOutcomeReference
SH-SY5YRotenoneThis compoundNot SpecifiedSignificantly elevated Small-Molecule Antioxidant Capacity (SMAC)[5]
SH-SY5Y6-OHDAThis compoundNot SpecifiedSignificantly increased Protein Antioxidant Capacity (PAC)[5]
SH-SY5YRotenone / 6-OHDAThis compoundNot SpecifiedReduced Reactive Oxygen Species (ROS) generation[5][8]
PC12H₂O₂(R)-(-)-linalool100 µMProtected against H₂O₂-induced cell viability reduction and LDH release[9][10]
HT-22GlutamateThis compound100 µMReduced glutamate-mediated cell death and mitochondrial ROS formation[7]
Table 2: Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusTreatmentConcentrationOutcomeReference
SH-SY5Y6-OHDA + FACThis compoundNot SpecifiedReduced IL-6 production[5]
BV2 MicrogliaLPSL-Linalool10, 50, 100 µMReduced production of TNF-α, IL-6, IL-1β, NO, and PGE2[1]
Table 3: Comparison of this compound with Other Neuroprotective Agents
Cell LineStressorAgents ComparedKey FindingsReference
SH-SY5YRotenoneThis compound, Geraniol, RasagilineLinalool and Rasagiline were able to restore Small-Molecule Antioxidant Capacity (SMAC), while Geraniol was not as effective.[5]
SH-SY5Y6-OHDAThis compound, Geraniol, RasagilineAll three agents increased Protein Antioxidant Capacity (PAC). Geraniol was more efficient in decreasing ROS in 6-OHDA treated cells.[5][11]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating critical signaling pathways involved in inflammation and oxidative stress responses.

G cluster_1 NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->Genes Linalool Linalool Linalool->IKK

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

One of the primary anti-inflammatory mechanisms of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] By preventing the activation of NF-κB, linalool effectively reduces the production and secretion of pro-inflammatory cytokines.[1]

G cluster_1 Nrf2/HO-1 Antioxidant Pathway OxidativeStress Oxidative Stress (e.g., Rotenone, H₂O₂) Nrf2 Nrf2 Activation ARE Nrf2 Translocation to Nucleus & ARE Binding Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Linalool Linalool Linalool->Nrf2

Caption: Activation of the Nrf2/HO-1 Pathway by this compound.

This compound also demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical antioxidant response element.[4][12] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key in vitro assays used to assess the neuroprotective effects of this compound.

General Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assessment cluster_2 Phase 3: Data Analysis Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induction Induction of Neurotoxicity (e.g., 6-OHDA, LPS, Glutamate) Culture->Induction Treatment Treatment with this compound (Varying Concentrations) Induction->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability ROS ROS Measurement (DCFH-DA Assay) Treatment->ROS Inflammation Inflammatory Marker Analysis (ELISA for Cytokines) Treatment->Inflammation Analysis Quantitative Analysis & Comparison Viability->Analysis ROS->Analysis Inflammation->Analysis

Caption: General workflow for assessing neuroprotective agents in vitro.

1. Cell Culture and Differentiation

  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or BV2 (murine microglia) cells are commonly used.[4][13]

  • Culture Medium: For SH-SY5Y and PC12 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1][2]

  • Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[1][13]

  • Differentiation (for SH-SY5Y): To induce a dopaminergic neuron-like phenotype, treat cells with 10 µM all-trans retinoic acid (RA) for 5-7 days.[2]

2. Induction of Neurotoxicity and Treatment

  • Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Pre-treatment: Pre-treat cells with desired concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.[1][4]

  • Toxicity Induction: Add the neurotoxic agent. Examples include:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or a combination of rotenone and ferric ammonium citrate (FAC).[5][9]

    • Inflammation: Lipopolysaccharide (LPS).[4]

    • Excitotoxicity: Glutamate (5 mM).[4][7]

    • Parkinson's Model: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[2][4][5]

  • Incubation: Incubate for the appropriate duration (e.g., 24 hours).[2][4]

3. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Procedure:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

4. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

  • Principle: The DCFH-DA probe is oxidized by ROS to the highly fluorescent DCF.[1]

  • Procedure:

    • After treatment, wash cells twice with warm PBS.[4]

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in PBS to each well.[4]

    • Incubate for 30 minutes at 37°C in the dark.[4]

    • Wash cells twice with PBS and add 100 µL of PBS to each well.[4]

    • Measure fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm and emission at 530 nm).[4]

5. Quantification of Inflammatory Markers (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use a commercially available ELISA kit for the specific cytokine of interest.

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

References

A Comparative Sensory Analysis of (+)-Linalool and Synthetic Floral Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory profiles of naturally occurring (+)-Linalool and common synthetic fragrances with floral characteristics. The information presented is based on established sensory analysis techniques and aims to provide an objective resource for professionals in research and development. This document details the experimental methodologies for sensory evaluation and explores the underlying biological mechanisms of odor perception.

Sensory Profile Comparison: this compound vs. Synthetic Floral Fragrances

Fragrance CompoundChemical ClassOdor Profile DescriptorsOdor Threshold (in air)
This compound Terpene AlcoholSweet, floral, petitgrain-like, with citrus and woody nuances.[1]7.4 ppb[1]
Synthetic Linalool Terpene AlcoholFloral, woody, with a faint citrus edge; clean and light. May have a metallic character due to impurities.[2]Not widely reported, but expected to be similar to natural linalool.
Linalyl Acetate Terpene EsterFloral, fruity, bergamot, lavender-like, slightly herbaceous.~6.1 ng/L[3]
Lilial (Butylphenyl Methylpropional) AldehydeIntense floral, lily-of-the-valley, watery, green.Not specified
Lyral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde) AldehydeSoft, floral, lily-of-the-valley, slightly woody.Not specified
Geraniol Terpene AlcoholRosy, floral, sweet, slightly citrusy.Not specified
Citronellol Terpene AlcoholRosy, floral, citrusy, waxy.Not specified

Experimental Protocols for Sensory Panel Analysis

The following section outlines a detailed methodology for the sensory evaluation of fragrance compounds, based on the principles of Quantitative Descriptive Analysis (QDA)®[4].

Panelist Selection and Training
  • Recruitment: Recruit 10-12 individuals based on their interest, availability, and ability to articulate sensory perceptions.

  • Screening: Screen candidates for olfactory acuity using a series of discrimination tests with standard odorants.

  • Training: Conduct intensive training sessions (typically 20-40 hours) to develop a consensus vocabulary for describing the sensory attributes of the target fragrances. Reference standards are used to anchor the sensory terms.

Sample Preparation and Presentation
  • Dilution: Prepare solutions of the fragrance compounds in an odorless, non-volatile solvent (e.g., diethyl phthalate or mineral oil) at a concentration that is clearly perceptible but not overwhelming.

  • Blinding and Randomization: Samples are coded with random three-digit numbers to prevent bias. The order of presentation is randomized for each panelist.

  • Presentation: Samples are presented as smelling strips (blotters) dipped in the fragrance solution for a standardized amount of time and allowed to equilibrate.

Evaluation Procedure
  • Environment: The evaluation is conducted in a well-ventilated, odor-free sensory laboratory with individual booths for each panelist.

  • Attribute Rating: Panelists rate the intensity of each descriptive term on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.

  • Data Collection: Data is collected using specialized sensory software. Panelists are instructed to cleanse their palate between samples by smelling their own skin or an unscented cloth.

Data Analysis
  • Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

  • Data Visualization: The results are often visualized using spider plots (also known as radar plots) to provide a graphical representation of the sensory profile of each fragrance.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Sensory Panel Analysis

The following diagram illustrates the key steps involved in a typical sensory panel analysis of fragrances.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation & Coding Sensory_Booths Individual Sensory Booth Evaluation Sample_Prep->Sensory_Booths Samples Data_Collection Data Collection on Line Scales Sensory_Booths->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Data Profile_Visualization Sensory Profile Visualization Statistical_Analysis->Profile_Visualization

Caption: Experimental workflow for comparative sensory panel analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade, as depicted below.

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Gαolf) Activation OR->G_Protein AC Adenylyl Cyclase III Activation G_Protein->AC cAMP ATP to cAMP AC->cAMP CNG Cyclic Nucleotide-gated (CNG) Channel Opening cAMP->CNG Ion_Influx Ca²⁺ and Na⁺ Influx CNG->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: The canonical olfactory signal transduction pathway.[5][6]

Conclusion

The sensory profile of this compound is characterized by its sweet, floral, and petitgrain-like notes. While synthetic fragrances can be engineered to mimic these characteristics, their sensory profiles can be influenced by the synthesis process and the presence of impurities. A rigorous sensory panel analysis, following a detailed and standardized protocol, is essential for objectively quantifying the nuanced differences between natural and synthetic fragrance ingredients. Understanding the underlying olfactory signaling pathway provides a biological context for these sensory perceptions. This guide provides a framework for researchers and drug development professionals to conduct and interpret comparative sensory analyses of fragrance compounds.

References

Interspecies Comparison of Linalool Oxide Biosynthesis Enantioselectivity: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of linalool oxides is paramount, as different enantiomers can elicit distinct biological responses. This guide provides an objective comparison of the enantioselectivity of linalool oxide biosynthesis across various species, supported by experimental data and detailed methodologies.

The acyclic monoterpenoid linalool is a naturally occurring chiral molecule and a key precursor in the biosynthesis of the fragrant linalool oxides. These oxides exist as furanoid and pyranoid diastereomers, each with their own enantiomeric forms, playing significant roles in the chemical ecology of various organisms and holding considerable interest for the flavor, fragrance, and pharmaceutical industries. The enzymatic conversion of linalool to linalool oxide is a stereoselective process that varies significantly between species, primarily due to the specificity of the enzymes involved, most notably cytochrome P450 monooxygenases and linalool synthases.

Data Presentation: Enantioselectivity of Linalool Oxide Biosynthesis

The following table summarizes the quantitative data on the enantioselectivity of linalool oxide biosynthesis in selected plant and microbial species. This variation highlights the diverse enzymatic machinery present in different organisms for metabolizing linalool.

SpeciesOrganism TypePrecursor Linalool Enantiomer(s)Linalool Oxide Isomers ProducedEnantiomeric Ratio/Excess (er/ee)
Camellia sinensis (Tea)Plant(R)-(-)-linalool & (S)-(+)-linaloolFuranoid and Pyranoid oxidesVaries with cultivar and processing. For example, in some oolong and black teas, specific isomers like (2R, 5S)-linalool oxide can increase significantly after pest infestation.[1]
Actinidia chrysantha (Kiwifruit)PlantAlmost exclusively (S)-linaloolFuranoid and Pyranoid oxidesPreferential processing of the (S)-isomer to linalool oxides.[2]
Actinidia polygamaPlantAlmost exclusively (S)-linaloolFuranoid and Pyranoid oxidesLess discriminatory than A. chrysantha, processing significant quantities of both (R)- and (S)-linalool.[2]
Arabidopsis thalianaPlant(R)-linalool & (S)-linaloolFuranoid and Pyranoid oxides, including lilac aldehydes and alcoholsThe cytochrome P450 enzyme CYP76C1 metabolizes both (R)- and (S)-linalool.[3][4][5]
Aspergillus nigerFungusRacemic (±)-linaloolFuranoid and Pyranoid oxidesProduces various isomers, including lilac aldehydes and alcohols.[1][6]
Peach (Prunus persica)PlantPredominantly (S)-(+)-linaloolNot specifiedRipe fruit contains approximately 70% (S)-(+)-linalool. The enzyme PpTPS3 produces ~95% (S)-(+)-linalool.[7]

Biosynthetic Pathways and Key Enzymes

The biosynthesis of linalool oxides from the universal monoterpene precursor, geranyl pyrophosphate (GPP), involves several key enzymatic steps. The enantioselectivity is primarily introduced at two stages: the synthesis of linalool by terpene synthases (TPS) and the subsequent oxidation by cytochrome P450 (CYP) enzymes.[1][8]

Two main pathways for the conversion of linalool to linalool oxides have been identified:

  • Cytochrome P450-Mediated 8-Hydroxylation Cascade: This multi-step oxidation pathway is prominent in plants like Arabidopsis thaliana.[6]

  • Epoxidation and Intramolecular Cyclization: This pathway is observed in both fungal biotransformations and certain P450-mediated reactions. It involves the epoxidation of the 6,7-double bond of linalool to form an unstable 6,7-epoxylinalool intermediate, which then undergoes intramolecular cyclization to form the furanoid and pyranoid linalool oxides.[6][8][9]

The following diagram illustrates the general biosynthetic pathway from GPP to linalool oxides.

Linalool Oxide Biosynthesis Pathway GPP Geranyl Pyrophosphate (GPP) TPS Linalool Synthase (TPS) GPP->TPS RLinalool (R)-(-)-Linalool TPS->RLinalool (R)-TPS SLinalool (S)-(+)-Linalool TPS->SLinalool (S)-TPS P450 Cytochrome P450 Monooxygenase RLinalool->P450 SLinalool->P450 LinaloolOxides Linalool Oxides (Furanoid & Pyranoid) P450->LinaloolOxides Experimental Workflow for Chiral Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plant Leaves, Fungal Culture) Extraction Solvent Extraction BiologicalSample->Extraction Concentration Concentration Extraction->Concentration GCMS Chiral GC-MS Analysis Concentration->GCMS Data Data Acquisition (Retention Times, Mass Spectra) GCMS->Data Quant Peak Integration & Enantiomeric Ratio Calculation Data->Quant

References

The Superior Efficacy of (+)-Linalool as a Transdermal Penetration Enhancer: A Comparative Analysis with Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals (+)-Linalool's significant potential as a highly effective monoterpene for enhancing the transdermal delivery of a wide range of therapeutic agents. This guide provides a detailed comparison of this compound's performance against other common monoterpenes, supported by quantitative data, in-depth experimental protocols, and mechanistic visualizations.

The challenge of overcoming the skin's formidable barrier, the stratum corneum, has long been a focal point in the development of transdermal drug delivery systems. Monoterpenes, naturally occurring compounds found in essential oils, have emerged as a promising class of penetration enhancers due to their efficacy and favorable safety profile. Among these, this compound has demonstrated remarkable capabilities in reversibly disrupting the stratum corneum's lipid structure, thereby facilitating the passage of drug molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's efficacy with that of other well-studied monoterpenes such as d-limonene, l-menthol, 1,8-cineole, and carvacrol.

Quantitative Comparison of Monoterpene Penetration Enhancement

The following table summarizes the enhancement ratios (ER) and steady-state flux (Jss) observed for various drugs in the presence of this compound and other monoterpenes. The data clearly indicates that the efficacy of a penetration enhancer is dependent on both the specific monoterpene and the physicochemical properties of the drug molecule.

DrugMonoterpene (Concentration)VehicleSkin ModelEnhancement Ratio (ER)Steady-State Flux (Jss) (μg/cm²/h)Reference
Propranolol Hydrochloride(+/-)-Linalool (5% w/v)Not SpecifiedHairless Mouse Skin--[1]
Propranolol Hydrochloride(+/-)-Linalool (10% w/v)Not SpecifiedHairless Mouse Skin--[1]
Bufalind-Limonene (5%)Not SpecifiedNot Specified22.2-[2]
Bufalinl-Menthol (5%)Not SpecifiedNot Specified15.3-[2]
Bufalin1,8-Cineole (5%)Not SpecifiedNot Specified17.1-[2]
HaloperidolLinaloolPropylene GlycolHuman SkinHigher than Limonene & Cineole-[3]
AzidothymidineLinalool (5%)Not SpecifiedNude Mouse SkinComparable to l-menthol-[3]
Linalool (self-penetration)Linalool (5%) in EthanolEthanolRat Skin6.5 (Flux increase)18.71 ± 15.93[4]
Linalool (self-penetration)Linalool-loaded microemulsionMicroemulsionRat Skin-up to 121.79 ± 18.63[4]

Note: A direct comparison is challenging due to variations in experimental conditions across studies. The provided data is for comparative purposes within the context of each cited study.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of monoterpene penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This widely accepted method provides a reliable measure of a drug's ability to permeate the skin.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin from human cadavers or animal models (e.g., porcine, rat) is commonly used.[5][6]

  • Subcutaneous fat and extraneous tissue are carefully removed.

  • The skin is often dermatomed to a uniform thickness (typically 200-500 µm) to ensure consistency.[6]

  • The prepared skin sections are mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.[5]

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS), to maintain sink conditions.[5] For lipophilic drugs, solvents like ethanol-water mixtures may be used.[5]

  • The receptor medium is degassed to prevent bubble formation and continuously stirred to ensure a uniform concentration.[5]

  • The entire setup is maintained at a constant temperature, typically 32°C, to mimic physiological skin temperature.[5]

3. Dosing and Sampling:

  • A precise amount of the formulation containing the drug and the monoterpene enhancer is applied to the skin surface in the donor compartment.[5]

  • At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.[5]

  • An equal volume of fresh, pre-warmed receptor medium is added back to the receptor compartment to maintain a constant volume.[5]

4. Sample Analysis and Data Calculation:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.[4][7]

  • The Enhancement Ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).[7]

G Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Skin Membrane Preparation B Franz Cell Assembly & Equilibration A->B Mounting C Application of Formulation to Donor Compartment B->C Start of Experiment D Sampling from Receptor Compartment at Time Intervals C->D Permeation E Drug Quantification (e.g., HPLC) D->E Analysis of Samples F Calculation of Flux (Jss) and Enhancement Ratio (ER) E->F Data Processing

In Vitro Skin Permeation Workflow
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a powerful technique to investigate the mechanism of action of penetration enhancers by observing changes in the molecular vibrations of stratum corneum components.

  • Sample Preparation: Isolated stratum corneum is treated with the monoterpene enhancer for a specified period.

  • Spectral Acquisition: FTIR spectra of the treated and untreated stratum corneum are recorded.

  • Analysis: Changes in the position and shape of the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹) of the intercellular lipids are analyzed. A shift to higher wavenumbers indicates increased lipid fluidity.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of penetration enhancers on the thermal transitions of stratum corneum lipids.

  • Sample Preparation: Isolated stratum corneum is treated with the monoterpene enhancer.

  • Thermal Analysis: The treated and untreated samples are heated at a controlled rate in a DSC instrument.

  • Analysis: A lowering of the phase transition temperatures of the stratum corneum lipids indicates a disruption of the ordered lipid structure, which correlates with enhanced penetration.[8]

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which monoterpenes, including this compound, enhance skin penetration is through the disruption of the highly ordered intercellular lipid matrix of the stratum corneum.[8][9] These lipids, primarily ceramides, cholesterol, and free fatty acids, form a formidable barrier to drug permeation.

Monoterpenes intercalate into the lipid bilayers, leading to:

  • Increased Fluidity: They disrupt the tight packing of the lipid chains, making the barrier more fluid and permeable.[8]

  • Lipid Extraction: Some monoterpenes can extract lipids from the stratum corneum, creating more permeable pathways.

  • Phase Separation: They can induce phase separation within the lipid domains, creating defects through which drugs can pass.

G Mechanism of Monoterpene Penetration Enhancement cluster_sc Stratum Corneum SC Highly Ordered Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) Barrier Effective Barrier to Permeation Disruption Disruption of Lipid Bilayer SC->Disruption Enhancer This compound & Other Monoterpenes Enhancer->SC Intercalation IncreasedPermeability Increased Skin Permeability Disruption->IncreasedPermeability Drug Drug Molecule IncreasedPermeability->Drug Enhanced Permeation Drug->SC Limited Permeation

Monoterpene Interaction with Stratum Corneum

While the primary mechanism is the physical disruption of the stratum corneum, some studies on linalool's other biological activities have pointed to interactions with cellular signaling pathways such as the Nrf2/HO-1 and NF-κB pathways in different contexts. However, their direct role in the initial penetration enhancement through the non-viable stratum corneum is not yet established and requires further investigation.

Conclusion

The available evidence strongly supports the efficacy of this compound as a potent transdermal penetration enhancer. Its ability to fluidize the stratum corneum lipids, often comparable or superior to other monoterpenes, makes it a valuable excipient in the development of topical and transdermal drug delivery systems. Further research focusing on direct, side-by-side comparisons of a broad range of monoterpenes for various drug candidates will provide a more definitive understanding of their relative efficacies and guide the rational selection of enhancers for optimized therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal of (+)-Linalool: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (+)-Linalool is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of this compound, adhering to safety protocols and regulatory requirements.

As a combustible liquid that can cause skin and eye irritation, this compound is classified as hazardous waste.[1][2] Therefore, it must not be disposed of down the drain or in regular trash.[1] All disposal procedures must comply with local, state, and federal regulations.[3]

Key Safety and Handling Data

For safe handling and accurate waste characterization, the following quantitative data for this compound is essential.

PropertyData
Chemical Formula C₁₀H₁₈O[4]
CAS Number 78-70-6[4]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation[2][5]
Flash Point 178.0 °F (81.1 °C) Closed Cup[2]
Acute Toxicity (Oral) LD₅₀: 1750 mg/kg (Rat)[1]
Persistence and Degradability Readily biodegradable[6]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: A protective suit or lab coat appropriate for chemical handling.[1]

2. Waste Collection and Storage

  • Waste Container: Use a dedicated, suitable waste container that is in good condition, with no leaks or cracks.[1] Plastic containers are often preferred over glass if chemical compatibility is not an issue.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste," and include the name "this compound" and any other components mixed with it.

  • Storage: Store the waste container in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][7]

3. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.[1] Do not transport hazardous waste yourself.[1]

4. Spill Cleanup

In the event of a spill, follow these procedures:

  • Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[3]

  • Containment: For major spills, clear the area of personnel and move upwind.[3] Dike the spilled material to prevent spreading.[2]

  • Absorption: Absorb the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth.[2][8] Caution: Absorbent material wet with linalool may auto-oxidize and become self-heating, potentially leading to ignition. It is recommended to wet the absorbent material with water after absorbing the spill.[3]

  • Collection: Sweep the absorbent material into a suitable, closed container for disposal as hazardous waste.[4]

  • Decontamination: Thoroughly clean the spill area with soap and water, collecting the cleaning materials and rinsate for disposal as hazardous waste.[1]

5. Empty Container Disposal

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Defacing Labels: Completely remove or deface all hazard labels on the clean container.[1]

  • Final Disposal: Once cleaned and defaced, the container can be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LinaloolDisposal cluster_start cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_procedure Hazardous Waste Procedure start This compound for Disposal is_contaminated Is it unused and uncontaminated? start->is_contaminated recycle Recycle or Reclaim is_contaminated->recycle Yes hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste No collect Collect in a labeled, compatible container hazardous_waste->collect store Store in a cool, well-ventilated area collect->store contact_ehs Contact EHS for pickup store->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (+)-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for (+)-Linalool, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is determined by the potential routes of exposure: skin contact, eye contact, and inhalation.

  • Eye and Face Protection: To prevent eye irritation, safety glasses with side shields or tightly fitting safety goggles should be worn.[1][2][3] In situations with a higher risk of splashing, a face shield is recommended.[3][4][5]

  • Skin Protection: this compound can cause skin irritation and may lead to allergic skin reactions.[2][6] Therefore, chemical-resistant gloves are mandatory. Suitable materials include PVC, or other types tested under EN 374.[1][2] It is important to check the breakthrough time of the glove material with the supplier, especially for prolonged contact.[2][7] A lab coat or other protective clothing should be worn to prevent skin contact.[1][3] In case of contamination, clothing should be removed immediately.[8][9]

  • Respiratory Protection: In well-ventilated areas, respiratory protection is generally not required.[6] However, if vapors or mists are generated and ventilation is inadequate, a respirator with a Type A filter or an approved equivalent should be used.[1][10]

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and prevent accidents.

  • Handling: Wash hands thoroughly after handling the substance.[3][11] Avoid all personal contact, including inhalation of vapors.[1] Keep the substance away from heat, open flames, and other ignition sources as it is a combustible liquid.[6][11]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its physical properties and exposure limits.

ParameterValueReference
CAS Number 78-70-6[6][7][11]
Molecular Formula C10H18O[6][8]
Molecular Weight 154.25 g/mol [8]
Boiling Point 194–197 °C[6]
Flash Point 78 °C[4]
Oral LD50 (Rat) 2790 mg/kg[6][8]
Dermal LD50 (Rabbit) 5610 mg/kg[6][8]
Occupational Exposure Limits No specific OSHA PEL or ACGIH TLV established.[12] Some Canadian jurisdictions have a TWA of 20 ppm for "Turpentine and selected monoterpenes."[1]

Spills and Disposal

In the event of a spill, the area should be cleared, and personnel should wear appropriate PPE. The spill should be contained and absorbed with an inert material like sand or vermiculite.[7][13]

This compound and its containers must be disposed of as hazardous waste.[3][7] It should not be poured down the drain.[3][7] Disposal must be in accordance with local, regional, and national regulations. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service for guidance.[3]

PPE Selection Workflow for this compound

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task Assess Task-Specific Risks: - Quantity - Concentration - Procedure (e.g., heating, vortexing) start->task eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Chemical goggles for splash risk task->eye_protection skin_protection Skin Protection: - Chemical-resistant gloves (e.g., PVC, Nitrile) - Lab coat or chemical-resistant apron task->skin_protection respiratory_protection Respiratory Protection: - Is ventilation adequate? - If not, or if aerosols are generated, use respirator with organic vapor cartridge (Type A) task->respiratory_protection disposal Dispose of as Hazardous Waste: - Collect in a labeled, sealed container - Follow institutional EHS guidelines skin_protection->disposal

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Linalool
Reactant of Route 2
(+)-Linalool

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.